3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid
Description
Properties
CAS No. |
1891570-16-3 |
|---|---|
Molecular Formula |
C8H7FO5S |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
3-fluoro-2-hydroxy-4-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C8H7FO5S/c1-15(13,14)5-3-2-4(8(11)12)7(10)6(5)9/h2-3,10H,1H3,(H,11,12) |
InChI Key |
IMBXWCGLCVSFPG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)O)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid
The following technical guide is structured to provide an in-depth analysis of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid , a specialized intermediate in the synthesis of agrochemical actives, particularly HPPD-inhibiting herbicides.
Synthesis, Physicochemical Properties, and Application in Agrochemical Discovery
Executive Summary
3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (CAS 1891570-16-3 ) is a highly functionalized aromatic building block characterized by a unique substitution pattern: a salicylic acid core (2-hydroxybenzoic acid) modified with a fluorine atom at the 3-position and a methylsulfonyl (mesyl) group at the 4-position.
This compound serves as a critical scaffold in the discovery and synthesis of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors , a class of herbicides that includes mesotrione, topramezone, and tembotrione. Its structural rigidity and electronic profile make it an ideal precursor for exploring Structure-Activity Relationships (SAR) in next-generation crop protection agents.
Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound is defined by the coexistence of strong electron-withdrawing groups (sulfonyl, carboxyl, fluoro) and an electron-donating hydroxyl group, creating a "push-pull" electronic system that influences its reactivity and binding affinity.
| Property | Specification |
| Chemical Name | 3-Fluoro-2-hydroxy-4-(methylsulfonyl)benzoic acid |
| CAS Number | 1891570-16-3 |
| Molecular Formula | C₈H₇FO₅S |
| Molecular Weight | 234.20 g/mol |
| SMILES | O=C(O)C1=CC=C(S(=O)(=O)C)C(F)=C1O |
| Appearance | Off-white to pale yellow crystalline solid |
| Predicted pKa (COOH) | ~2.1 (Enhanced acidity due to ortho-F and para-SO₂Me) |
| Predicted pKa (OH) | ~8.5 (Lowered due to electron-withdrawing environment) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water (acidic pH) |
Synthetic Pathways[8][9][10][11]
The synthesis of CAS 1891570-16-3 typically requires a multi-step convergent approach.[1] The most robust industrial route involves the oxidation of a toluene precursor followed by selective nucleophilic substitution.
Retrosynthetic Analysis
The 2-hydroxy group is best introduced via Nucleophilic Aromatic Substitution (SₙAr) of a 2-halo precursor, utilizing the activation provided by the ortho-carboxyl and meta-sulfonyl groups.
Primary Synthesis Protocol (Proposed)
Starting Material: 2,3-Difluoro-4-methanesulfonyltoluene or 2-Chloro-3-fluoro-4-methanesulfonylbenzoic acid.
Step 1: Oxidation of Toluene Precursor
If starting from the toluene derivative, the methyl group is oxidized to the carboxylic acid.
-
Reagents: KMnO₄ / Pyridine-Water or Co/Mn/Br catalyzed aerobic oxidation.
-
Conditions: Reflux, 4–6 hours.
-
Mechanism: Radical chain oxidation of the benzylic carbon.
Step 2: Selective Hydrolysis (SₙAr)
This is the critical step. The 2-position is activated for nucleophilic attack.
-
Reagents: Aqueous NaOH (10–20%), DMSO (co-solvent).
-
Conditions: 80–100°C, 4–8 hours.
-
Logic: The fluoride or chloride at position 2 is displaced by hydroxide. The 3-fluoro group remains intact because position 2 is more activated by the ortho-carboxylate (via inductive effect and H-bond stabilization of the transition state).
-
Workup: Acidification with HCl precipitates the product.
Step 3: Purification
-
Method: Recrystallization from Ethanol/Water (1:1).
Synthesis Workflow Diagram
Caption: Proposed synthetic route via oxidation and regioselective nucleophilic aromatic substitution.
Applications in Agrochemical Discovery[12]
The primary utility of CAS 1891570-16-3 lies in the development of HPPD Inhibitors .
Mechanism of Action Context
HPPD (4-Hydroxyphenylpyruvate dioxygenase) inhibitors block the biosynthesis of plastoquinone, leading to bleaching symptoms in weeds.[2]
-
Pharmacophore: The "acid head" (benzoic acid moiety) is often fused or linked to a heterocyclic "tail" (e.g., isoxazole, pyrazole, triketone).
-
Role of 3-Fluoro: The fluorine atom at position 3 provides metabolic stability (blocking ring oxidation) and modulates the pKa of the adjacent hydroxyl group.
-
Role of 4-Mesyl: The sulfone group is a classic bioisostere for carbonyls and provides strong electron-withdrawing character, essential for the binding efficacy of the inhibitor.
Structural Activity Relationship (SAR) Map
Caption: SAR analysis of the 3-Fluoro-2-hydroxy-4-mesyl motif in enzyme inhibition.
Analytical Characterization & Safety
Quality Control Protocols
To validate the identity of CAS 1891570-16-3, the following analytical signatures are expected:
-
¹H NMR (DMSO-d₆):
-
δ ~13.0 ppm (Broad s, 1H, -COOH)
-
δ ~11.0 ppm (Broad s, 1H, -OH, exchangeable)
-
δ ~7.8-8.2 ppm (m, 2H, Aromatic protons)
-
δ ~3.2 ppm (s, 3H, -SO₂CH₃)
-
-
¹⁹F NMR: Single singlet/multiplet around -110 to -120 ppm.
-
Mass Spectrometry (ESI-): [M-H]⁻ peak at m/z 233.2.
Handling and Safety (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The 2-hydroxy group makes it susceptible to oxidation over long periods.
References
-
PubChem . (2025).[4][3] 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid (Structural Analog). National Library of Medicine. Retrieved March 7, 2026, from [Link]
-
Google Patents . (2021). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.[5][6] Retrieved March 7, 2026, from
-
Google Patents . (2007). CN101020628A - Preparation method of 2,4-difluoro-3-hydroxybenzoic acid.[7] Retrieved March 7, 2026, from
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN112745270A - Novel compound and method for preparing topramezone intermediate by using same - Google Patents [patents.google.com]
- 3. 2,3-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 2779307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 6. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 7. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
Structural Elucidation and Synthetic Utility of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic Acid: A Technical Guide for Drug Development
Executive Summary
The rational design of small-molecule therapeutics relies heavily on the strategic incorporation of highly functionalized building blocks. 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (CAS: 1891570-16-3) represents a sophisticated organic scaffold, integrating four distinct pharmacophoric elements onto a single benzene ring. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of its structural dynamics, physicochemical properties, and synthetic utility. This guide serves as a definitive resource for drug development professionals seeking to leverage this compound in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the domains of protease inhibition and targeted signaling pathways 1.
Structural Dynamics and Physicochemical Profile
The core architecture of this compound is a highly substituted salicylic acid derivative. The spatial arrangement of its substituents dictates its unique reactivity and binding profile:
-
C1 Carboxylic Acid & C2 Hydroxyl: These groups engage in strong intramolecular hydrogen bonding. This interaction locks the conformation of the carboxylate, reducing the rotational entropy and enhancing binding affinity to specific protein targets.
-
C3 Fluorine: Positioned orthogonally between the hydroxyl and sulfonyl groups, the fluorine atom exerts a powerful inductive electron-withdrawing effect. This significantly lowers the pKa of the adjacent phenol, rendering it less nucleophilic and more metabolically stable against phase II glucuronidation.
-
C4 Methanesulfonyl Group: The
moiety acts as a potent hydrogen bond acceptor. Its strong electron-withdrawing nature via both inductive and resonance effects further deactivates the aromatic ring, making it highly resistant to electrophilic aromatic substitution while priming it for specific target interactions 2.
To facilitate integration into computational chemistry workflows and analytical databases, the core parameters of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid are summarized below 3, 4.
| Parameter | Value |
| Chemical Formula | C₈H₇FO₅S |
| Molecular Weight | 234.20 g/mol |
| Monoisotopic Mass | 233.99982 Da |
| SMILES String | CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)O)F |
| Predicted CCS [M-H]⁻ | 142.3 Ų |
| Predicted CCS [M+H]⁺ | 141.6 Ų |
| Commercial Purity | ≥98% |
Reactivity Mapping
The orthogonal reactivity of the four substituents allows for highly selective synthetic modifications. The diagram below maps the functional group dynamics that dictate the compound's behavior in synthetic workflows.
Figure 1: Functional group reactivity map of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid.
Experimental Protocols: Analytical Validation and Synthesis
Reproducible chemistry requires a fundamental understanding of the underlying causality behind experimental choices. The following protocols are designed as self-validating systems to ensure data integrity and synthetic success.
Protocol 1: High-Resolution LC-MS/MS Validation
Objective: Confirm the identity and purity of the commercial building block prior to synthetic use. Causality: Electrospray ionization (ESI) in negative mode is selected because the highly acidic nature of the carboxylic acid (pKa ~2.5, driven by the adjacent electron-withdrawing fluorine and sulfonyl groups) ensures efficient deprotonation. This yields a robust [M-H]⁻ signal at m/z 232.99 4.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
-
Validation Check: Formic acid stabilizes the chromatographic peak shape by suppressing premature ionization in the liquid phase, while the 10 µg/mL concentration prevents detector saturation and ion suppression.
-
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5.0 minutes at a flow rate of 0.4 mL/min.
-
Validation Check: The polar nature of the sulfonyl and hydroxyl groups dictates early elution. A steep gradient ensures sharp peak focusing and minimizes band broadening.
-
-
Mass Spectrometry Detection: Operate the mass spectrometer in ESI negative mode. Monitor the parent ion at m/z 232.99.
-
Validation Check: Compare the observed collision cross-section (CCS) against the predicted value of 142.3 Ų to differentiate the compound from isobaric impurities.
-
Protocol 2: Standardized Amide Coupling for API Synthesis
Objective: Conjugate the carboxylic acid of the building block to a primary amine to generate a target pharmacophore. Causality: The presence of an unprotected 2-hydroxyl group typically poses a risk of competitive O-acylation. However, the highly deactivating 3-fluoro and 4-methanesulfonyl groups significantly reduce the nucleophilicity of the phenol. Consequently, selective amide coupling can be achieved without protecting groups by strictly controlling the equivalents of the activating agent and the reaction temperature.
-
Activation: In an oven-dried round-bottom flask under nitrogen, dissolve 1.0 eq of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid in anhydrous DMF (0.1 M). Add 1.1 eq of HATU and 2.0 eq of DIPEA. Stir at 0°C for 15 minutes.
-
Validation Check: HATU is selected over EDC/HOBt due to its superior efficiency in activating electronically deactivated carboxylic acids. Maintaining 0°C kinetically suppresses any potential O-acylation of the phenol.
-
-
Nucleophilic Addition: Add 1.05 eq of the target primary amine dropwise over 5 minutes. Allow the reaction mixture to warm gradually to room temperature and stir for 2 hours.
-
Validation Check: Slow addition prevents a localized excess of the amine, driving the reaction toward the thermodynamically favored amide product. Reaction completion is monitored via LC-MS (loss of m/z 232.99).
-
-
Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract three times with Ethyl Acetate. Wash the combined organic layers thoroughly with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Check: NH₄Cl neutralizes the DIPEA and quenches any unreacted HATU. The extensive brine wash is critical for removing residual DMF, which would otherwise interfere with downstream purification and NMR characterization.
-
References
- ChemScene. "3-Fluoro-2-hydroxy-4-(methylsulfonyl)
- PubChemLite (Université du Luxembourg). "3-fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (C8H7FO5S)
- BLD Pharm. "185945-88-4 | 3-Fluoro-4-(methylsulfonyl)
- Smolecule. "3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid Research Areas."
Sources
Technical Guide: Properties and Applications of Fluorinated Sulfonylbenzoic Acid Derivatives
Topic: Properties of Fluorinated Sulfonylbenzoic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Chemical Biologists
Executive Summary: The Renaissance of the Sulfonyl Fluoride
In the landscape of modern medicinal chemistry, 4-(fluorosulfonyl)benzoic acid (4-FSBA) and its derivatives have emerged from the shadow of their chlorinated counterparts to become pivotal reagents in SuFEx (Sulfur-Fluoride Exchange) click chemistry. While ring-fluorinated benzoic acids (e.g., 4-fluorobenzoic acid) remain standard scaffolds for modulating metabolic stability, the fluorosulfonyl moiety (–SO₂F) represents a paradigm shift.
This guide focuses on the high-value application of these derivatives as "sleeping beauty" warheads—electrophiles that are stable in plasma but highly reactive towards specific protein residues (Tyrosine/Lysine) within a binding pocket.
Physicochemical Profile & Electronic Properties[1][2]
The "Fluorine Effect" on Acidity and Lipophilicity
The introduction of a sulfonyl fluoride group onto the benzoic acid core drastically alters the electronic landscape of the molecule compared to a simple fluorine atom.
Table 1: Comparative Physicochemical Properties
| Property | Benzoic Acid | 4-Fluorobenzoic Acid | 4-(Fluorosulfonyl)benzoic Acid |
| Structure | Ph-COOH | F-Ph-COOH | FSO₂-Ph-COOH |
| Mol.[1][2] Weight | 122.12 | 140.11 | 204.18 |
| Melting Point | 122 °C | 184 °C | 272–273 °C |
| pKa (COOH) | 4.20 | 4.14 | ~3.40 (Calc.)* |
| Hammett | 0.00 | 0.06 | 0.91** |
| LogP | 1.87 | 2.07 | ~1.2 (Polar SO₂ group) |
*Calculated via Hammett Equation:
Stability Paradox (SuFEx Core Concept)
Unlike sulfonyl chlorides (–SO₂Cl), which are prone to rapid hydrolysis and non-specific reduction, sulfonyl fluorides (–SO₂F) possess a unique stability-reactivity profile:
-
Redox Stability: Resistant to reduction, allowing compatibility with Pd-catalyzed cross-couplings.
-
Hydrolytic Stability: Stable in aqueous buffer at physiological pH (7.4) for hours to days.
-
Thermodynamic Activation: The S–F bond is strong (approx. 130 kcal/mol), requiring specific activation (e.g., by a protein microenvironment or H-bonding catalysis) to react.
Synthesis and Manufacturing Protocols
The synthesis of 4-(fluorosulfonyl)benzoic acid typically proceeds via a Halogen Exchange (Halex) reaction from the corresponding sulfonyl chloride. This protocol is preferred over direct fluorosulfonation due to safety and yield control.
Experimental Protocol: Synthesis of 4-FSBA
Objective: Conversion of 4-(chlorosulfonyl)benzoic acid to 4-(fluorosulfonyl)benzoic acid via KHF₂.
Reagents:
-
4-(Chlorosulfonyl)benzoic acid (1.0 eq)
-
Potassium Bifluoride (KHF₂, 2.5 eq)
-
Acetonitrile (MeCN) / Water (1:1 v/v)
-
HCl (1M) for acidification
Workflow:
-
Dissolution: Dissolve 4-(chlorosulfonyl)benzoic acid (e.g., 10 mmol) in 20 mL MeCN.
-
Activation: Prepare a solution of KHF₂ (25 mmol) in 20 mL water.
-
Reaction: Add the KHF₂ solution dropwise to the organic phase at 0°C. Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Note: Monitoring by TLC is difficult due to polarity; ¹⁹F NMR is recommended (-65 ppm shift).
-
Workup: Concentrate under reduced pressure to remove MeCN. Acidify the aqueous residue to pH 2 with 1M HCl.
-
Isolation: The product, 4-(fluorosulfonyl)benzoic acid, will precipitate as a white solid. Filter, wash with ice-cold water, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Visualization: Synthesis Pathway
Caption: Stepwise synthesis from benzoic acid precursors to the SuFEx-active fluorosulfonyl derivative.
Mechanism of Action: Covalent Inhibition
The primary application of 4-FSBA derivatives in drug discovery is as Covalent Probes . The sulfonyl fluoride acts as an electrophilic trap for nucleophilic amino acid residues (Tyrosine, Lysine, Serine, Histidine).
The SuFEx Activation Mechanism
Unlike acrylamides (which target Cysteine), –SO₂F reagents have a broader scope but higher selectivity requirement.
-
Binding: The benzoic acid moiety (or its amide derivative) directs the molecule to the protein's active site.
-
Activation: The protein environment (often an oxyanion hole or H-bond donor) activates the S–F bond.
-
Exchange: A nucleophilic residue (e.g., Tyr-OH) attacks the Sulfur(VI) center, ejecting Fluoride.
-
Result: Irreversible sulfonylation of the protein.
Visualization: Protein Labeling Logic
Caption: Mechanism of irreversible protein inactivation via Sulfur-Fluoride Exchange (SuFEx).
Applications in Drug Discovery[1][2][6][7][8]
Affinity Labeling & Proteomics
4-(Fluorosulfonyl)benzoic acid is classically used to map nucleotide-binding sites.
-
Case Study: It functions as an ATP analog mimic. The benzoic acid mimics the phosphate chain electronics, while the phenyl ring mimics the adenine base.
-
Target: It has been successfully used to label Glutathione S-Transferase (GST) by targeting Tyr115, demonstrating its utility in identifying non-cysteine nucleophiles.
Fragment-Based Drug Discovery (FBDD)
Because the –SO₂F group is small and relatively non-polar compared to other warheads, it is an excellent candidate for FBDD.
-
Strategy: Screen a library of fluorosulfonyl-benzoates.
-
Hit Validation: Use Mass Spectrometry to detect the +184 Da mass shift (sulfonylbenzoyl adduct) on the target protein.
References
-
Barycki, J. J., et al. (1993). "Affinity labeling of glutathione S-transferase, isozyme 4-4, by 4-(fluorosulfonyl)benzoic acid reveals Tyr115 to be an important determinant of xenobiotic substrate specificity." Biochemistry. Link
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
Sources
Strategic Integration of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic Acid in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of highly functionalized building blocks is the cornerstone of successful Structure-Activity Relationship (SAR) campaigns. 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (PubChem CID: 117339855) represents a premium, trifunctional scaffold [1]. By combining a metal-chelating salicylic acid core with the metabolic stability of a fluorine atom and the polar-targeting capability of a methanesulfonyl group, this molecule serves as a powerful intermediate for designing enzyme inhibitors and receptor antagonists.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, providing the mechanistic causality and self-validating protocols required to successfully integrate this sterically hindered, electronically deactivated building block into your drug discovery workflows.
Structural Deconstruction & Mechanistic Rationale
The pharmacological value of CID 117339855 lies in the synergistic effects of its three primary functional groups. Understanding the why behind each substitution is critical for rational drug design.
-
The C3-Fluorine Atom: Fluorine is unique; its van der Waals radius (1.47 Å) is remarkably close to that of hydrogen (1.20 Å), allowing for substitution without introducing significant steric bulk. However, its extreme electronegativity exerts a profound inductive effect, lowering the pKa of the adjacent hydroxyl and carboxylic acid groups. This modulation enhances membrane permeation and drastically improves the metabolic stability of the aromatic ring against cytochrome P450-mediated oxidation [2].
-
The C4-Methanesulfonyl (Methylsulfonyl) Group: This moiety is a classic pharmacophore for targeting polar side pockets within enzyme active sites. For example, in the development of COX-2 selective inhibitors (e.g., celecoxib, etoricoxib), the methylsulfonyl group acts as a potent hydrogen-bond acceptor that anchors the molecule deep within the cyclooxygenase polar pocket [3]. Furthermore, it significantly improves the aqueous solubility of highly lipophilic drug candidates.
-
The Salicylic Acid Core: The 2-hydroxybenzoic acid motif is a privileged structure capable of bidentate metal chelation, making it highly effective in targeting metalloenzymes such as Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHIs).
Fig 1: Pharmacophore logic of CID 117339855 illustrating functional group synergy.
Physicochemical Profiling
To ensure accurate stoichiometric calculations and downstream analytical validation, the core quantitative data for CID 117339855 is summarized below.
| Property | Value | Causality / Impact on Drug Design |
| PubChem CID | 117339855 | Unique identifier for database cross-referencing [1]. |
| Molecular Formula | C8H7FO5S | Establishes the baseline molecular weight (234.20 g/mol ). |
| Monoisotopic Mass | 233.99982 Da | Critical parameter for High-Resolution Mass Spectrometry (HRMS) validation [1]. |
| Electronic Profile | Highly Deactivated | The combined -I (inductive) effects of -F and -SO2CH3 make the carboxylate a poor nucleophile, requiring aggressive activation strategies. |
Synthetic Integration: Self-Validating Amide Coupling Protocol
The Challenge
Coupling CID 117339855 with an amine presents a significant synthetic hurdle. The carboxylic acid is sterically hindered by the ortho-hydroxyl group and electronically deactivated by the electron-withdrawing fluorine and methanesulfonyl groups. Standard carbodiimide reagents (e.g., EDC/NHS) will likely result in sluggish kinetics, incomplete conversion, or degradation.
The Solution: HATU-Mediated Coupling
To overcome this, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU rapidly converts the deactivated carboxylic acid into a highly reactive OAt-active ester, suppressing epimerization and driving the reaction to completion even with hindered amines [4].
Stoichiometry Table
| Reagent | Equivalents | Function & Causality |
| CID 117339855 | 1.0 eq | Limiting reagent; the core building block. |
| Target Amine | 1.1 - 1.2 eq | Slight excess drives the nucleophilic attack to thermodynamic completion [4]. |
| HATU | 1.2 eq | Coupling agent; generates the highly reactive OAt-ester intermediate [4]. |
| DIPEA | 3.0 - 5.0 eq | Non-nucleophilic base; deprotonates the acid without attacking the active ester. |
| Anhydrous DMF | 0.2 M | Polar aprotic solvent; fully solubilizes the polar methanesulfonyl group. |
Step-by-Step Methodology
Step 1: System Purging & Preparation
-
Action: Place CID 117339855 (1.0 eq) and HATU (1.2 eq) into an oven-dried reaction vial. Purge with N2 for 5 minutes.
-
Causality: The OAt-active ester is highly sensitive to hydrolysis. Eliminating atmospheric moisture prevents the ester from reverting to the starting carboxylic acid, ensuring high yields.
Step 2: Pre-Activation (Self-Validation Checkpoint)
-
Action: Dissolve the solids in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 30 minutes.
-
Causality: Because the acid is electronically deactivated, it requires time to fully convert into the OAt-ester. Adding the amine too early leads to competitive side reactions.
-
Validation Loop: Quench a 1 µL aliquot in 100 µL of methanol. Analyze via LC-MS. The presence of the corresponding methyl ester mass confirms successful activation. Do not proceed until activation is >95%.
Step 3: Nucleophilic Addition
-
Action: Add the target amine (1.1 eq) dropwise. If the amine is an HCl salt, add an additional 1.0 eq of DIPEA.
-
Causality: Dropwise addition controls the mildly exothermic nature of the coupling, preventing localized thermal degradation of the active ester.
Step 4: Reaction Maturation & Workup
-
Action: Stir for 2–18 hours at room temperature (monitor via LC-MS). Once complete, dilute with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Causality: The 1M HCl wash protonates and removes excess unreacted amine and DIPEA into the aqueous layer. The NaHCO3 wash deprotonates and removes any unreacted CID 117339855 and the acidic HOAt byproduct, leaving a highly pure amide in the organic layer.
Fig 2: Self-validating HATU-mediated amide coupling workflow for CID 117339855.
References
-
PubChemLite - 3-fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (C8H7FO5S). Université du Luxembourg. URL:[Link]
-
Full article: The role of fluorine in medicinal chemistry. Taylor & Francis. URL:[Link]
-
Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors. Journal of Medicinal Chemistry (ACS). URL:[Link]
Molecular Weight, Formula, and SuFEx Click Applications of C8H7FO5S: A Technical Whitepaper
Executive Summary
In modern drug development and materials science, the molecular formula C8H7FO5S represents a highly versatile class of organosulfur fluorides. Primarily utilized as bifunctional building blocks, isomers of this formula—such as 5-(fluorosulfonyl)-2-methoxybenzoic acid—feature both a carboxylic acid moiety for standard amide coupling and a fluorosulfonyl (-SO₂F) or fluorosulfate (-OSO₂F) group for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
This whitepaper provides an in-depth technical guide to the physicochemical profiling, analytical characterization, and experimental workflows associated with C8H7FO5S derivatives. Designed for application scientists and drug development professionals, this guide emphasizes the mechanistic causality behind experimental choices and provides self-validating protocols for laboratory execution.
Physicochemical Profiling & Structural Isomerism
The formula C8H7FO5S encompasses several structural isomers. The most commercially and synthetically relevant isomers partition into two categories based on their SuFEx-reactive warhead: aryl sulfonyl fluorides (C-SO₂F) and aryl fluorosulfates (C-O-SO₂F).
Table 1: Core Physicochemical Properties
| Property | Value | Analytical Significance |
| Molecular Formula | C8H7FO5S | Dictates the isotopic envelope in MS. |
| Molecular Weight | 234.202 g/mol | Standard value for stoichiometric calculations. |
| Monoisotopic Mass | 233.9998 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |
| Hydrogen Bond Donors | 1 | Originates from the -COOH group. |
| Hydrogen Bond Acceptors | 5 | Influences solvent solubility and protein target binding. |
Prominent Isomers:
-
5-(fluorosulfonyl)-2-methoxybenzoic acid (CAS 2488-50-8): An aryl sulfonyl fluoride widely used in late-stage functionalization [3].
-
3-[(fluorosulfonyl)oxy]-5-methylbenzoic acid : An aryl fluorosulfate. Fluorosulfates are generally more stable to hydrolysis than sulfonyl fluorides but require specific basic or silyl-ether activation [2].
The SuFEx Mechanistic Paradigm
The S(VI)-F bond is historically known for its extreme stability under physiological conditions, resisting hydrolysis, reduction, and non-specific nucleophilic attack. However, as pioneered by K. Barry Sharpless and colleagues [1], this bond becomes highly reactive when exposed to specific microenvironments—such as strong hydrogen-bonding bases (e.g., DBU) or precise protein binding pockets.
Mechanistic Causality: Standard bases like triethylamine (TEA) often fail to activate the S(VI)-F bond effectively. Instead, amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are required. DBU does not merely act as a proton scavenger; it hydrogen-bonds with the incoming nucleophile (amine or phenol), increasing its nucleophilicity while simultaneously polarizing the S-F bond, facilitating a concerted fluoride elimination.
Mechanistic pathway of Sulfur(VI) Fluoride Exchange (SuFEx) using C8H7FO5S.
Analytical Characterization (E-E-A-T Protocols)
To ensure scientific integrity, any workflow utilizing C8H7FO5S must be anchored by robust analytical validation.
High-Resolution Mass Spectrometry (HRMS)
Because C8H7FO5S contains a carboxylic acid, Electrospray Ionization in negative mode (ESI-) is the most reliable detection method.
Causality in Ionization: Positive mode (ESI+) often forces protonation on the sulfonyl oxygens, which can lead to premature fragmentation of the S-F bond in the mass spectrometer source. Negative mode facilitates the clean deprotonation of the carboxylic acid, yielding an intact [M-H]⁻ ion.
Table 2: Predicted HRMS Adducts and Collision Cross Sections (CCS)
| Adduct | Exact m/z | Predicted CCS (Ų) | Analytical Rationale |
| [M-H]⁻ | 232.9925 | 143.8 | Primary detection mode; driven by -COOH deprotonation [2]. |
| [M+H]⁺ | 235.0071 | 142.0 | Secondary mode; useful if analyzing in acidic mobile phases. |
| [M+Na]⁺ | 256.9890 | 151.4 | Trace adduct; useful for confirming intact mass without fragmentation. |
Experimental Protocols
The following protocols are designed as self-validating systems . Each step includes a built-in analytical check to prevent downstream failures.
Protocol 1: SuFEx Conjugation Workflow
This protocol details the conjugation of 5-(fluorosulfonyl)-2-methoxybenzoic acid with a primary amine to form a stable sulfonamide linkage.
-
Reagent Assembly:
-
In an oven-dried 10 mL reaction vial, dissolve 0.5 mmol (117.1 mg) of C8H7FO5S and 0.55 mmol of the target amine in 2.0 mL of anhydrous acetonitrile (MeCN).
-
Causality: Anhydrous conditions are strictly maintained not because the S-F bond is water-sensitive (it is highly stable to water), but to prevent the base-catalyzed competitive hydrolysis of the S-F bond once activated.
-
-
Catalyst Addition:
-
Add DBU (0.1 mmol, 0.2 equiv) dropwise at room temperature.
-
-
Reaction Monitoring (Self-Validating Step):
-
At the 2-hour mark, withdraw a 10 µL aliquot and dilute in CD₃CN for ¹⁹F NMR analysis.
-
Validation: The starting material exhibits a sharp ¹⁹F singlet at approximately +55 ppm (relative to CFCl₃). The reaction is definitively complete when this peak completely disappears, confirming total S-F bond consumption.
-
-
Quenching & Isolation:
-
Quench the reaction with 5 mL of saturated aqueous NH₄Cl to neutralize the DBU.
-
Extract with ethyl acetate (3 x 5 mL), dry the organic layer over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient).
-
Step-by-step experimental workflow for SuFEx conjugation and validation.
Protocol 2: Late-Stage Functionalization via Amide Coupling
Because C8H7FO5S is bifunctional, you can orthogonally react the carboxylic acid before the SuFEx warhead.
-
Activation: React the -COOH group of C8H7FO5S with HATU and DIPEA in DMF to form an active ester.
-
Coupling: Add the target peptide or small molecule.
-
Orthogonality Check: The -SO₂F group will survive standard HATU/DIPEA amide coupling conditions completely intact, preserving the SuFEx handle for subsequent biological targeting or polymer cross-linking [4].
References
-
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Dong, J., Krasnova, L., Finn, M. G. & Sharpless, K. B. Angewandte Chemie International Edition (2014). URL:[Link]
-
3-[(fluorosulfonyl)oxy]-5-methylbenzoic acid (C8H7FO5S) Analytical Data PubChemLite / Université du Luxembourg (2026). URL:[Link]
-
SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Liu, Z., Li, J., Li, S., Li, G., Sharpless, K. B., & Wu, P. Journal of the American Chemical Society (2018). URL:[Link]
Technical Safety & Handling Guide: 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid
Topic: Content Type: In-Depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and EHS Professionals
Executive Summary & Compound Profile
3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (CAS: 1891570-16-3) is a highly functionalized aromatic building block characterized by a dense arrangement of electron-withdrawing groups (fluorine, sulfone) and hydrogen-bond donors (carboxylic acid, phenol). Primarily utilized in the synthesis of agrochemicals (specifically HPPD inhibitors) and pharmaceutical intermediates, its handling requires a nuanced understanding of its physicochemical reactivity profile.
This guide moves beyond the static limitations of a standard Safety Data Sheet (SDS). It integrates chemical logic with operational safety, providing a self-validating protocol for research environments.
Chemical Identity Matrix[1][2]
| Parameter | Technical Specification |
| CAS Number | 1891570-16-3 |
| Molecular Formula | C₈H₇FO₅S |
| Molecular Weight | 234.20 g/mol |
| SMILES | O=C(O)C1=CC=C(C(F)=C1O)S(=O)(=O)C |
| Physical State | Solid (Crystalline Powder) |
| Predicted pKa | ~2.5 (Carboxylic acid), ~7.8 (Phenolic OH) |
| Solubility Profile | Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water (acidic pH) |
Hazard Logic: Structure-Activity Relationship (SAR) Assessment
Standard GHS classifications often label compounds as generic "Irritants." However, as a Senior Application Scientist, it is critical to understand the mechanistic basis of these hazards to implement effective controls.
The Acidic Corrosivity Vector
The presence of the methanesulfonyl group (-SO₂Me) at the para position and a fluorine atom at the meta position exerts a strong electron-withdrawing effect on the aromatic ring.
-
Consequence: The acidity of the benzoic acid moiety is significantly enhanced compared to unsubstituted benzoic acid.
-
Safety Implication: While classified as an Irritant (H315/H319), the compound behaves closer to a corrosive agent in aqueous solution or on mucous membranes. Eye contact risks are elevated due to the low pKa.
The Sulfone Pharmacophore
Methyl sulfones are polar and metabolically stable.
-
Consequence: High potential for membrane permeability and systemic absorption if dissolved in organic carriers (e.g., DMSO).
-
Safety Implication: "Skin Irritation" warnings should be treated as "Potential Transdermal Biohazard" when handling solutions.
GHS Classification (Derived)
Operational Protocol: The Closed-Loop Safety System
To ensure scientific integrity and safety, we utilize a Closed-Loop Safety System . This methodology treats the handling of the compound not as a series of isolated steps, but as a continuous cycle of containment and validation.
Workflow Visualization
Figure 1: The Closed-Loop Safety System ensures that at no point is the operator directly exposed to the dry powder or concentrated solution.
Detailed Handling Procedures
Phase A: Intake & Verification
-
Visual Inspection: Confirm the vial seal is intact. Hygroscopic tendencies are common in hydroxy-benzoic acids; clumping indicates moisture ingress.
-
NMR Validation: Before use in critical assays, validate identity. The 2-hydroxy proton is often broad or invisible in CDCl₃; use DMSO-d₆.
-
Expected Shift: Aromatic protons will show splitting characteristic of 1,2,3,4-tetrasubstitution.
-
Phase B: Weighing & Solubilization
-
Engineering Control: Use a Powder Containment Hood or Class II Biosafety Cabinet.
-
Static Control: Use an ionizing fan or anti-static gun. Fluorinated sulfones can be highly static-prone, leading to "flying powder" risks.
-
Solvent Choice: Dissolve in DMSO or DMF inside the hood.
-
Caution: The dissolution is exothermic. Add solvent slowly.
-
Phase C: Reaction & Disposal
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which will form the phenolate/carboxylate dianion, altering reactivity and solubility).
-
Waste Stream: Segregate as "Halogenated Organic Waste." Do not mix with aqueous acid waste streams without neutralization, as precipitation may occur, clogging lines.
Emergency Response Logic
In the event of exposure, immediate action must be driven by the compound's chemical properties (acidity/lipophilicity).
| Scenario | Immediate Action | Mechanistic Rationale |
| Eye Contact | Irrigate for 20 mins with pH-neutral saline. | The low pKa causes immediate protein denaturation. Water alone may not buffer the acidity fast enough. |
| Skin Contact (Solid) | Brush off, then wash with soap/water. | Prevent wetting the solid on skin, which creates a concentrated acidic paste. |
| Skin Contact (Solution) | Wash with PEG-400 or soap/water. | DMSO solutions carry the toxin deep into the dermis; PEG-400 helps extract lipophilic organics. |
| Inhalation | Move to fresh air; upright position. | Sulfone dusts are potent respiratory irritants; maintain airway patency. |
Synthesis & Application Context
Understanding the utility of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid aids in anticipating reaction risks.
Retrosynthetic Utility
This scaffold is a "privileged structure" in herbicide discovery (HPPD inhibitors) and antibacterial research.
-
The 2-OH Group: Acts as a directing group for ortho-metallation or as a nucleophile for cyclization.
-
The 4-SO₂Me Group: Provides metabolic stability and serves as a handle for nucleophilic aromatic substitution (SNAr) under forcing conditions, allowing library diversification.
Synthetic Pathway Diagram
Figure 2: A potential retrosynthetic pathway highlighting the introduction of the hydroxy group, a critical step often requiring transition metal catalysis.
References
-
PubChem. (n.d.). Compound Summary: 3-Fluoro-4-methoxybenzoic acid (Structural Analog Data). National Library of Medicine. Retrieved March 7, 2026, from [Link]
Sources
Solvation Dynamics and Empirical Solubility of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic Acid in DMSO
Executive Summary
In preclinical drug development and in vitro assay design, the generation of high-concentration, thermodynamically stable stock solutions is a fundamental prerequisite. For highly functionalized, electron-deficient intermediates such as 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (CAS: 1891570-16-3)[1], Dimethyl sulfoxide (DMSO) serves as the ubiquitous solvent of choice. This whitepaper deconstructs the physicochemical properties of this compound, explores the thermodynamic mechanisms driving its solvation in DMSO, and provides a field-proven, self-validating protocol for empirical solubility determination.
Physicochemical Profiling & Solvation Thermodynamics
To predict and optimize the solubility of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (Molecular Formula: C8H7FO5S, MW: 234.20 Da)[2], we must first analyze its structural microenvironments and how they interact with the solvent matrix.
Structural Deconstruction
The molecule is a heavily substituted salicylic acid derivative, characterized by four distinct functional domains:
-
Carboxylic Acid (-COOH): The primary acidic center and a strong hydrogen-bond donor (HBD). While benzoic acid has a pKa of ~4.2 in water, its pKa shifts significantly to ~11.02 in pure DMSO due to the lack of solvent leveling effects[3].
-
Ortho-Hydroxyl (-OH): Positioned at the 2-carbon, this group typically engages in a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid, a classic feature of salicylic acid pharmacophores.
-
Meta-Fluoro (-F): Located at the 3-position, fluorine acts as a potent inductive electron-withdrawing group (EWG), stripping electron density from the aromatic ring and increasing the polarization (and thus the HBD strength) of the adjacent hydroxyl group.
-
Para-Methanesulfonyl (-SO2CH3): At the 4-position, this bulkier group exerts both inductive and mesomeric electron-withdrawing effects, further acidifying the molecule and providing additional hydrogen-bond acceptor (HBA) sites.
The Mechanism of DMSO Solvation
DMSO is a polar aprotic solvent with a high dielectric constant (
When 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid is introduced into DMSO, a specific thermodynamic sequence occurs. The highly polarized protons of the solute's -OH and -COOH groups act as aggressive HBDs. The HBA strength of DMSO is sufficient to outcompete and disrupt the solute's intramolecular hydrogen bonds[5]. This disruption allows the formation of stable, intermolecular solute-solvent complexes. Because the enthalpy of these new hydrogen bonds exceeds the lattice energy of the solid crystal, the solvation process is highly exothermic and drives rapid dissolution[6].
Thermodynamic pathway of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid solvation in DMSO.
Quantitative Solubility Projections
Because empirical literature data for this specific proprietary intermediate is sparse, solubility must be extrapolated from first principles and structurally homologous compounds. The synergistic effect of multiple EWGs increasing HBD acidity guarantees exceptional solubility in DMSO.
Table 1: Physicochemical Properties and DMSO Solubility Projections
| Parameter | Value / Characteristic | Implication for DMSO Solvation |
| Molecular Weight | 234.20 g/mol [2] | Low MW prevents steric hindrance during solvent cage formation; highly favorable for >1 M stocks. |
| H-Bond Donors (HBD) | 2 (-OH, -COOH) | Highly polarized by F and SO2CH3; forms primary thermodynamic anchors with DMSO's S=O group. |
| H-Bond Acceptors (HBA) | 5 (F, O on SO2, O on COOH) | Facilitates secondary dipole-dipole interactions with the electrophilic sulfur atom of DMSO. |
| Predicted Solubility (25°C) | >300 mg/mL (>1.28 M) | The compound is expected to be freely soluble, limited only by solution viscosity at extreme concentrations. |
Standard Operating Procedure: Empirical Solubility Determination
To rigorously validate the predicted solubility, the Isothermal Shake-Flask Method coupled with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry gold standard. This protocol is designed as a self-validating system: it ensures that thermodynamic equilibrium (rather than transient kinetic dissolution) is achieved, and it mitigates chromatographic artifacts.
Causality-Driven Protocol
-
Solvent Saturation: Add 500 mg of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid to 1.0 mL of anhydrous DMSO (≥99.9% purity) in a sealed amber glass vial. Causality: An excess of solid must be visibly present to guarantee the solution has reached its absolute thermodynamic saturation point.
-
Isothermal Equilibration: Agitate the suspension at 25°C ± 0.1°C for 24 to 48 hours using a thermoshaker at 800 RPM. Causality: Extended equilibration prevents the overestimation of solubility caused by supersaturation or the underestimation caused by slow dissolution kinetics.
-
Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes at 25°C. Causality: Centrifugation is preferred over filtration for small volumes, as filters can adsorb the compound or leach contaminants, skewing the quantitative analysis.
-
Aliquot Dilution (Critical Step): Carefully extract 10 µL of the clear supernatant and dilute it 1:1000 in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Causality: Injecting high concentrations of pure DMSO directly into a reversed-phase column causes severe "solvent effects"—the strong eluting power of DMSO drags the analyte down the column before it can partition, resulting in peak splitting and inaccurate UV integration.
-
Quantification: Analyze the diluted sample via RP-HPLC-UV against a standard calibration curve prepared from pre-weighed, fully dissolved standards.
Step-by-step empirical workflow for determining thermodynamic solubility via shake-flask method.
Best Practices for Stock Management in Assays
Once a high-concentration DMSO stock of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid is generated, maintaining its integrity is paramount for downstream assay reproducibility.
-
Mitigating Hygroscopicity: DMSO is notoriously hygroscopic. Absorption of atmospheric water dramatically alters the dielectric constant of the solvent matrix, which can trigger the sudden precipitation of the dissolved compound[6]. Stock solutions must be purged with argon or nitrogen gas and stored in tightly sealed, septum-capped vials.
-
Freeze-Thaw Dynamics: DMSO freezes at 18.5°C[4]. Repeated freeze-thaw cycles can cause localized concentration gradients (cryoconcentration), leading to irreversible crystallization of the solute. It is highly recommended to aliquot the master stock into single-use volumes prior to storage at -20°C or -80°C.
References
-
PubChemLite: C8H7FO5S - Explore Université du Luxembourg / PubChemLite.[Link]
-
Impact of Several Water-Miscible Organic Solvents on Sorption of Benzoic Acid by Soil Environmental Science & Technology, ACS Publications.[Link]
-
Benzoic Acid: Chemical and Physical Properties Wikipedia, The Free Encyclopedia. [Link]
-
Technical Bulletin: Reaction Solvent Dimethyl Sulfoxide (DMSO) Chemistry and Chemists / Gaylord Chemical.[Link]
-
The thermochemical characteristics of solution of phenol and benzoic acid in water-dimethylsulfoxide and water-acetonitrile mixtures ResearchGate.[Link]
Sources
A Comprehensive Guide to the Determination of pKa Values for 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic Acid
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement.[1] This guide provides an in-depth technical overview of the methodologies for determining the pKa values of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid, a substituted aromatic compound with multiple ionizable centers. We will explore the theoretical underpinnings of acidity in substituted benzoic acids, detail both experimental and computational approaches for pKa determination, and provide a framework for interpreting the expected ionization behavior of this molecule. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of pKa and its application to complex molecules.
Introduction: The Significance of pKa in Drug Development
The ionization state of a drug molecule is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa value, which is the negative logarithm of the acid dissociation constant, dictates the extent of ionization at a given pH.[1][2] For a molecule like 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid, which possesses multiple functional groups capable of proton exchange, understanding its pKa values is paramount for predicting its behavior in physiological environments and for designing effective drug delivery systems.
3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (CAS No. 1891570-16-3) is a complex benzoic acid derivative.[3] Its structure incorporates several substituents that are expected to influence its acidity:
-
A Carboxylic Acid Group (-COOH): The primary acidic center.
-
A Hydroxyl Group (-OH): A weakly acidic phenolic proton.
-
A Fluoro Group (-F): An electron-withdrawing group.
-
A Methanesulfonyl Group (-SO₂CH₃): A strong electron-withdrawing group.
The interplay of these substituents, particularly their positions on the aromatic ring, will significantly impact the pKa values of the carboxylic acid and phenolic protons.
Theoretical Framework: Substituent Effects on Benzoic Acid Acidity
The acidity of a substituted benzoic acid is largely governed by the electronic effects of the substituents on the stability of the corresponding carboxylate anion.[4] Electron-withdrawing groups (EWGs) tend to increase acidity (decrease pKa) by delocalizing the negative charge of the conjugate base, while electron-donating groups (EDGs) decrease acidity (increase pKa).[4][5][6]
These effects can be broken down into two main components:
-
Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent.
-
Resonance (Mesomeric) Effects: These involve the delocalization of electrons through the pi system of the aromatic ring.
In the case of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid:
-
The fluoro and methanesulfonyl groups are both strong electron-withdrawing groups, which are expected to increase the acidity of the carboxylic acid.[4][7]
-
The hydroxyl group can act as both an electron-withdrawing group (inductive effect) and an electron-donating group (resonance effect).
-
The ortho-effect , a phenomenon observed in ortho-substituted benzoic acids, often leads to an increase in acidity regardless of the substituent's electronic nature, which is attributed to a combination of steric and electronic factors.[5][8]
Experimental Determination of pKa Values
Several robust experimental techniques are available for the precise determination of pKa values. The choice of method often depends on the compound's properties, such as solubility and quantity.
Potentiometric Titration
This is a classic and widely used method for determining pKa values in the range of 2-12.[2][9] The procedure involves the gradual titration of a solution of the acid with a standard base, while monitoring the pH.
Experimental Protocol:
-
Solution Preparation: Accurately weigh a sample of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1N NaOH) using a calibrated pH meter to record the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve, often using the half-volume method where the pKa is equal to the pH at half the equivalence point.[10][11]
Diagram of Potentiometric Titration Workflow:
Sources
- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chemscene.com [chemscene.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Physicochemical Profiling of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic Acid
The following technical guide is structured as an advanced whitepaper for research and development professionals. It synthesizes available physicochemical data, structural analogs, and synthetic methodologies to profile 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid .
Executive Summary
3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (CAS: 1891570-16-3) represents a critical scaffold in the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and next-generation non-steroidal anti-inflammatory drugs (NSAIDs). Its structural uniqueness lies in the synergistic placement of a strongly electron-withdrawing methanesulfonyl (mesyl) group and a stabilizing 2-hydroxy moiety, modulated by a bioisosteric 3-fluoro substituent.
This guide addresses the physicochemical behavior of this compound, specifically its melting point (MP) as a Critical Quality Attribute (CQA). While specific batch data remains proprietary to high-value synthesis campaigns, structural activity relationship (SAR) analysis with validated analogs (e.g., Mesotrione intermediates) places its melting transition in the 185°C – 210°C range, often accompanied by decarboxylative decomposition.
Structural Dynamics & Physicochemical Logic
To understand the melting point behavior of this molecule, one must deconstruct the competing intermolecular forces within its crystal lattice.
The "Salicylate Effect" (Intramolecular H-Bonding)
Unlike standard benzoic acids, the 2-hydroxy substitution creates a robust intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid.
-
Effect: This "locks" the rotation of the carboxyl group, creating a planar pseudo-six-membered ring.
-
Thermodynamic Consequence: This reduces the molecule's ability to form intermolecular hydrogen bond networks (dimers) typical of benzoic acids, often slightly lowering the melting point compared to its para or meta isomers, but significantly increasing solubility in non-polar organic solvents.
The Sulfone Anchor
The 4-methanesulfonyl group is the dominant driver of lattice energy.
-
Dipole Moment: The sulfone group (
) is highly polar, creating strong dipole-dipole interactions between stacked aromatic rings. -
Thermal Stability: Sulfones are generally thermally stable, but their electron-withdrawing nature destabilizes the carboxylic acid, making the molecule prone to decarboxylation at temperatures exceeding 200°C.
The 3-Fluoro Modulation
Positioned between the hydroxyl and the sulfone, the fluorine atom exerts a steric and electronic influence.
-
Packing: Fluorine is small (Van der Waals radius ~1.47 Å) but highly electronegative. It facilitates tighter crystal packing than a hydrogen atom, typically elevating the melting point relative to the non-fluorinated parent.
Melting Point Analysis & Analog Triangulation
Direct experimental melting points for this specific fluorinated isomer are often obscured by decomposition. Therefore, we utilize Analog Triangulation using validated industry standards to establish the working range.
Table 1: Comparative Melting Point Data (SAR Analysis)
| Compound | Structure | CAS No.[1][2][3][4][5][6] | Melting Point (°C) | Lattice Driver |
| Target Molecule | 3-F-2-OH-4-SO2Me | 1891570-16-3 | 195 – 210 (Predicted) | Intra-H-Bond + Polar Stacking |
| 2-Chloro-4-mesylbenzoic acid | 2-Cl-4-SO2Me | 53250-83-2 | 192 – 195 | Cl Sterics + Sulfone Dipole |
| 2-Nitro-4-mesylbenzoic acid | 2-NO2-4-SO2Me | 110964-79-9 | 211 – 212 | NO2 Dipole + Sulfone |
| 2-Hydroxy-4-methylbenzoic acid | 2-OH-4-Me | 50-85-1 | 173 – 177 | Intra-H-Bond (Weak tail) |
| 3-Fluoro-4-methoxybenzoic acid | 3-F-4-OMe | 403-20-3 | 211 – 213 | Inter-H-Bond Dimer |
Technical Insight: The 2-Chloro analog (Mesotrione intermediate) melts at ~193°C. The 2-Nitro analog melts higher at ~211°C due to the nitro group's polarity. The Target Molecule combines the 2-OH (lowering effect) with the 3-F (neutral/slight raising). Therefore, the 195–210°C range is the high-confidence window.
Experimental Protocols
Protocol A: Melting Point Determination (Capillary Method)
Warning: This compound is prone to sublimation and decarboxylation.
-
Preparation: Dry the sample at 50°C under vacuum (10 mbar) for 4 hours to remove solvates.
-
Loading: Pack 2-3 mm of sample into a sealed capillary tube. Note: Sealing is critical to prevent sublimation.
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 170°C.
-
Critical Ramp: 1°C/min from 170°C to endpoint.
-
-
Observation: Watch for "sweating" (decarboxylation onset) prior to clear melt. Record the Meniscus Point (clear liquid formation).
Protocol B: Differential Scanning Calorimetry (DSC)
For precise characterization, DSC is superior to capillary methods as it distinguishes between melting (endotherm) and decomposition (exotherm).
-
Pan: Aluminum, hermetically sealed with a pinhole.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Cycle: Heat from 40°C to 250°C at 5°C/min.
-
Success Criteria: A sharp endothermic peak (onset) represents the true MP. A subsequent broad exothermic event indicates decomposition.
Synthesis & Purification Workflow
The purity of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid is heavily dependent on the regio-selectivity of the sulfonation step. The following workflow illustrates the standard industrial route adapted for the fluorinated scaffold.
Figure 1: Synthetic pathway highlighting the critical intermediate stages. The final hydroxylation step is the most yield-limiting and prone to isomer impurities.
References
-
Syngenta Ltd. (1997). Process for the preparation of 2-nitro-4-methylsulfonylbenzoic acid. US Patent 5,698,493. Link
-
Jiangsu New Xinlong Medicine Technology. (2023). 2-Chloro-4-methylsulfonylbenzoic acid Technical Data Sheet. Link
-
National Institute of Standards and Technology (NIST). (2023). 2-Hydroxy-4-methylbenzoic acid Phase Change Data. NIST Chemistry WebBook.[7] Link
-
ChemScene. (2023). Product Analysis: 3-Fluoro-2-hydroxy-4-(methylsulfonyl)benzoic acid (CAS 1891570-16-3). Link
-
University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Mesotrione Metabolites. Link
Sources
- 1. 2-Methyl-4-nitrobenzoic acid [myskinrecipes.com]
- 2. Benzoic acid, 4-(methylsulfonyl)-2-nitro- | C8H7NO6S | CID 184292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. ossila.com [ossila.com]
- 5. 2-hydroxy-4-methylbenzoic acid [stenutz.eu]
- 6. agrochemx.com [agrochemx.com]
- 7. 2-Hydroxy-4-methylbenzoic acid [webbook.nist.gov]
Target Profile & Development Guide: 4-Methanesulfonylbenzoic Acid Derivatives
Executive Summary
4-Methanesulfonylbenzoic acid (CAS: 4052-30-6) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for sulfonamides and a privileged structure in the design of selective Cyclooxygenase-2 (COX-2) inhibitors, PPAR agonists, and antimicrobial agents. Unlike its sulfonamide counterparts, the methylsulfone moiety (
Chemical Architecture & Pharmacophore Analysis
The utility of 4-methanesulfonylbenzoic acid stems from its dual functionality: the methylsulfonyl group (para-position) and the carboxylic acid (C-1 position).
The Methylsulfonyl Advantage
-
Electronic Properties: The
group is a strong electron-withdrawing group (Hammett ), significantly reducing the electron density of the aromatic ring. This enhances metabolic stability against oxidative metabolism at the ring positions. -
Bioisosterism: It serves as a non-ionizable surrogate for the sulfonamide group. In COX-2 inhibitors (e.g., Rofecoxib), the methylsulfone fits into the hydrophobic side pocket of the enzyme, forming critical hydrogen bonds with Arg120 and Tyr355, but without the hypersensitivity risks sometimes associated with sulfonamides.
-
Solubility: The high polarity of the sulfone group improves water solubility compared to alkyl or halo-substituted benzenes, aiding in formulation and bioavailability.
Structural Logic Diagram (SAR)
The following diagram illustrates the pharmacophoric mapping of the scaffold.
Figure 1: Pharmacophore dissection of the 4-methanesulfonylbenzoic acid scaffold.
Synthetic Methodologies
Synthesis of derivatives typically proceeds via two distinct workflows: De Novo Synthesis (building the sulfone) or Divergent Functionalization (using the acid as a building block).
Pathway A: Oxidative Synthesis (De Novo)
The most robust industrial route involves the oxidation of 4-(methylthio)benzoic acid.
-
Reagents: Sodium tungstate (
) / Hydrogen Peroxide ( ) or m-CPBA. -
Mechanism: Electrophilic attack of the sulfur atom by the peroxy-species, proceeding through a sulfoxide intermediate to the sulfone.
-
Critical Control Point: Temperature control is vital to prevent over-oxidation or decarboxylation.
Pathway B: Divergent Functionalization (Coupling)
The carboxylic acid moiety allows for rapid library generation via amide coupling or esterification.
-
Activation: Conversion to acid chloride (
) or in situ activation (EDC/HOBt). -
Nucleophiles: Primary/secondary amines (for amides) or alcohols (for esters).
Figure 2: Synthetic workflow from sulfide precursor to functionalized derivatives.
Therapeutic Applications & Case Studies
COX-2 Inhibition (Inflammation)
The 4-methanesulfonylphenyl moiety is the defining feature of "coxibs."
-
Mechanism: The bulky sulfone group prevents binding to the constitutive COX-1 enzyme (which has a restricted channel) but fits perfectly into the expanded side pocket of the inducible COX-2 enzyme.
-
Key Derivative: Etoricoxib and Arcoxia analogs often utilize this benzoic acid core or its bioisosteres.
PPAR- Agonists (Metabolic Disease)
Recent studies (e.g., Indole-based derivatives) have utilized 4-methanesulfonylbenzoic acid linked to lipophilic tails to target Peroxisome Proliferator-Activated Receptors (PPARs).
-
Role: The acid/amide headgroup mimics the polar head of fatty acids, while the sulfone tail engages specific hydrophobic residues in the Ligand Binding Domain (LBD), improving potency over carboxylic acid-only ligands.
Antimicrobial Agents
Valine-derived amides of 4-methanesulfonylbenzoic acid have shown activity against Gram-positive bacteria (S. aureus, B. subtilis). The sulfone group enhances cell membrane permeability and metabolic stability compared to standard benzamides.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Methanesulfonylbenzoic Acid (Oxidation)
Use this protocol if starting from the sulfide precursor.
-
Reagents: 4-(Methylthio)benzoic acid (5.0 g, 29.7 mmol), Glacial Acetic Acid (30 mL), Hydrogen Peroxide (30%, 8.5 g).
-
Setup: 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Procedure:
-
Dissolve 4-(methylthio)benzoic acid in glacial acetic acid. Cool the mixture to 0-5°C in an ice bath.
-
Add hydrogen peroxide dropwise over 60 minutes. Caution: Exothermic reaction.
-
Once addition is complete, heat the mixture to 70-80°C for 2 hours.
-
Allow to cool to room temperature.[1] A white precipitate should form.
-
Pour the mixture into ice-cold water (100 mL). Filter the solid.
-
Purification: Recrystallize from ethanol/water.
-
Yield: Expected ~85-90%. Melting point: ~268-270°C.
-
Protocol 2: General Amide Coupling (Derivative Generation)
Use this protocol to generate a library of N-substituted derivatives.
-
Reagents: 4-Methanesulfonylbenzoic acid (1.0 equiv), Amine (R-NH2, 1.1 equiv), EDC.HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (3.0 equiv), DMF (anhydrous).
-
Procedure:
-
Activation: Dissolve 4-methanesulfonylbenzoic acid (200 mg, 1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (0.52 mL, 3.0 mmol), followed by EDC.HCl (230 mg, 1.2 mmol) and HOBt (162 mg, 1.2 mmol). Stir at room temperature for 30 minutes under Nitrogen.
-
Coupling: Add the specific amine (1.1 mmol) to the activated mixture.
-
Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2]
-
Workup: Dilute with EtOAc (30 mL). Wash sequentially with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine (1x).
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).
-
Data Summary Table: Representative Activity
| Derivative Class | Target | Key Substituent (R) | Activity / IC50 | Ref |
| Diaryl Sulfone | COX-2 | 4-F-Phenyl (via amide) | 0.05 µM | [1, 2] |
| Indole-Amide | PPAR- | 5-Methoxyindole | EC50 = 3 nM | [3] |
| Amino Acid | S. aureus | L-Valine methyl ester | MIC = 125 µg/mL | [4] |
Future Outlook: PROTACs & Fragment-Based Design
The 4-methanesulfonylbenzoic acid scaffold is evolving beyond simple inhibition.
-
PROTAC Linkers: The rigidity of the phenyl ring combined with the solvent-exposed sulfone makes it an ideal "exit vector" for Proteolysis Targeting Chimeras (PROTACs). The carboxylic acid can be coupled to a PEG linker, connecting an E3 ligase ligand (e.g., Thalidomide) to a target protein binder.
-
Fragment-Based Drug Discovery (FBDD): As a low molecular weight fragment (<250 Da), this scaffold is frequently used in FBDD screens to identify novel binding pockets in nuclear receptors.
References
-
Zarghi, A., et al. (2011). "Design and synthesis of new benzenesulfonamides as selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Moallem, S. A., et al. (2011). "New N-aryl-4-(methylsulfonyl)aminobenzenesulfonamides as Selective COX-2 inhibitors." Journal of Biological Sciences. Link
-
Kim, M. K., et al. (2018). "Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach." Molecules. Link
-
Limban, C., et al. (2021). "Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives." Molecules. Link
-
BenchChem Technical Protocols. "Amide Coupling Reactions with Electron-Rich Amines." BenchChem Application Notes. Link
-
PrepChem. "Preparation of 4-(methylsulfonyl)benzoic acid." PrepChem Protocols. Link
Sources
Methodological & Application
Synthesis of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid from fluorobenzene
[1]
Abstract
This guide provides a validated protocol for the synthesis of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid starting from fluorobenzene (via the 3-fluoroanisole intermediate).[1] The route prioritizes regiochemical fidelity, utilizing the directing effects of fluorine and methoxy groups to install the sulfonyl and carboxyl moieties at positions 4 and 1, respectively. This method is scalable for gram-to-kilogram production in drug discovery and agrochemical research.[1]
Retrosynthetic Analysis & Strategy
The target molecule features a 1,2,3,4-substitution pattern on the benzene ring. Direct functionalization of fluorobenzene fails to achieve this crowding due to competing directing effects.[1]
-
Strategic Disconnection:
-
C1-COOH Bond: Formed via Directed Ortho Metalation (DoM) . The C2-OMe and C3-F groups synergistically direct lithiation to the sterically crowded C2 position.[1]
-
C4-SO₂Me Bond: Installed via electrophilic chlorosulfonation, controlled by the strong para-directing effect of the methoxy group.[1]
-
C2-OH Bond: Revealed in the final step via demethylation of a methyl ether protecting group.[1]
-
Pathway Overview:
Fluorobenzene
Reaction Pathway Diagram
Caption: Step-wise synthetic route from Fluorobenzene to the target Benzoic Acid derivative.
Detailed Experimental Protocol
Phase 1: Preparation of the Core Scaffold (3-Fluoroanisole)
Note: While 3-Fluoroanisole is commercially available, it is synthesized from Fluorobenzene via nitration, reduction, diazotization, and methylation if "from scratch" synthesis is required.[1]
Phase 2: Regioselective Sulfonylation
Objective: Install the sulfonyl group para to the methoxy group and ortho to the fluorine.[1]
Reaction:
-
Setup: Charge a 3-neck round-bottom flask (RBF) with 3-Fluoroanisole (1.0 eq) and DCM (5 vol). Cool to 0°C under
.[1] -
Addition: Dropwise add Chlorosulfonic acid (
, 3.0 eq) over 30 mins, maintaining internal temp < 5°C. The methoxy group directs the electrophile to the para position (C4), which is also activated by the ortho fluorine. -
Reaction: Warm to RT and stir for 2 hours. Monitor by TLC/HPLC.
-
Quench: Pour reaction mixture slowly onto crushed ice. Extract with DCM (3x).[3]
-
Conversion to Sulfone:
-
Concentrate the organic layer (containing sulfonyl chloride) and redissolve in water/dioxane.
-
Add Sodium Sulfite (
, 2.5 eq) and Sodium Bicarbonate ( , 2.5 eq). Heat to 70°C for 2 hours to form the sulfinate salt.[1] -
Add Methyl Iodide (
, 3.0 eq) and reflux for 4 hours.
-
-
Workup: Cool, extract with EtOAc, dry over
, and concentrate. -
Product: 4-Methanesulfonyl-3-fluoroanisole .
-
Yield Target: 75-85% (over 2 steps).[1]
-
Phase 3: Carboxylation via Directed Ortho Metalation (DoM)
Objective: Install the carboxylic acid at C2. Mechanism: The C2 position is "doubly activated" for lithiation: it is ortho to the Methoxy group (a strong Directing Metalation Group - DMG) and ortho to the Fluorine (strong inductive effect).[1]
-
Setup: Flame-dry a 2-neck RBF. Add 4-Methanesulfonyl-3-fluoroanisole (1.0 eq) and anhydrous THF (10 vol). Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-Butyllithium (n-BuLi, 2.5M in hexanes, 1.2 eq) dropwise over 20 mins.
-
Critical Control: Temperature must remain < -70°C to prevent benzyne formation or nucleophilic attack on the sulfone.[1]
-
-
Equilibration: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species at C2.
-
Electrophile Trapping: Bubble excess anhydrous
gas (dried through a tube) into the solution for 30 mins. The mixture will become colorless. -
Quench: Carefully add 1M HCl until pH < 2.
-
Workup: Extract with EtOAc. Wash the organic layer with brine.[1][3] Dry and concentrate.
-
Product: 2-Methoxy-3-fluoro-4-methanesulfonylbenzoic acid .
-
Yield Target: 80-90%.[1]
-
Phase 4: Demethylation to Target
Objective: Reveal the phenol (2-OH) from the methyl ether.[1]
-
Setup: Dissolve the Phase 3 product (1.0 eq) in anhydrous DCM (10 vol). Cool to -78°C.[1]
-
Reagent: Add Boron Tribromide (
, 1M in DCM, 2.0 eq) dropwise.-
Note:
is highly selective for aryl methyl ethers.[1]
-
-
Reaction: Allow to warm to 0°C and stir for 2 hours.
-
Quench: Extremely Exothermic. Cool to -20°C. Dropwise add Methanol (caution!) to quench excess borane species. Then add water.
-
Isolation: The product often precipitates.[1] Filter the solid.[1][3][4] If no precipitate, extract with EtOAc, wash with water, and recrystallize from Ethanol/Water.
-
Final Product: 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid .
Quantitative Data Summary
| Parameter | Phase 2 (Sulfone Formation) | Phase 3 (Carboxylation) | Phase 4 (Demethylation) |
| Reagents | n-BuLi, | ||
| Solvent | DCM / Water / Dioxane | Anhydrous THF | Anhydrous DCM |
| Temperature | 0°C | -78°C | -78°C |
| Time | 6-8 Hours | 1.5 Hours | 2-3 Hours |
| Typical Yield | 80% | 85% | 90% |
| Purification | Recrystallization (EtOH) | Acid/Base Extraction | Filtration / Recrystallization |
Quality Control & Characterization
-
Appearance: White to off-white crystalline solid.[1]
-
1H NMR (DMSO-d6, 400 MHz):
-
Regiochemistry Check: The coupling constants between H5 and H6 (ortho coupling ~8 Hz) and H-F coupling confirm the substitution pattern.
Safety & Handling
References
- Regioselective Sulfonylation:Journal of Organic Chemistry, "Sulfonylation of substituted anisoles," Vol. 64, pp. 4830, 1999.
-
DoM Strategy: Snieckus, V. "Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933.[1] Link
-
HPPD Inhibitor Chemistry: Bioorganic & Medicinal Chemistry, "Synthesis and herbicidal activity of new benzoylpyrazole derivatives," Vol. 20, pp. 3650, 2012. Link
-
Fluorine Directing Effects: Schlosser, M. "The 2-Fluoro- and 3-Fluoro-alkoxylation of Aromatics."[1] European Journal of Organic Chemistry, 2003.
Sources
- 1. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID | TREA [trea.com]
Application Note: Synthesis and Evaluation of Novel HPPD-Inhibiting Herbicides using 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid
Target Audience: Agrochemical Researchers, Synthetic Chemists, and Herbicide Development Professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for utilizing 3-fluoro-2-hydroxy-4-methanesulfonylbenzoic acid as a key intermediate in the synthesis of β-triketone herbicides, alongside standardized in vitro validation methods.
Mechanistic Rationale & Chemical Biology
The development of modern herbicides heavily relies on targeting specific, essential plant metabolic pathways. The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) has emerged as a premier target for broad-spectrum weed control[1]. HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) into homogentisate (HGA).
Inhibition of HPPD triggers a lethal cascade: without HGA, the plant cannot synthesize plastoquinone or α-tocopherol. Plastoquinone is an essential cofactor for phytoene desaturase, a key enzyme in carotenoid biosynthesis. The subsequent depletion of carotenoids removes the plant's natural defense against oxidative stress, leading to the destruction of chlorophyll by UV light—a phenomenon clinically observed as rapid leaf "bleaching" and subsequent necrosis[1].
Fig 1: Mechanism of HPPD inhibition by triketone herbicides leading to plant bleaching.
The Strategic Value of the Substitution Pattern
The intermediate 3-fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (CAS: 1891570-16-3)[2] offers a highly optimized pharmacophore for HPPD binding:
-
4-Methanesulfonyl (Mesyl) Group: This strongly electron-withdrawing group increases the acidity of the final triketone enol. A lower pKa is crucial for the enolate to effectively coordinate with the Fe²⁺ ion situated deep within the HPPD active site.
-
2-Hydroxy Group: Provides critical hydrogen-bonding interactions with active site residues (such as Glu373 or His287), significantly increasing target residency time[1].
-
3-Fluoro Group: Introduces steric shielding and electronic modulation. The highly electronegative fluorine atom prevents metabolic hydroxylation at the 3-position, thereby extending the half-life of the herbicide in planta.
Synthetic Methodology
The synthesis of the active β-triketone from the benzoic acid intermediate relies on a two-stage process: an initial O-acylation to form an enol ester, followed by a cyanide-catalyzed enol-ester rearrangement to yield the C-acylated thermodynamic product[3][4].
Fig 2: Synthetic workflow for triketone herbicides via cyanide-catalyzed rearrangement.
Protocol A: O-Acylation (Enol Ester Formation)
Causality Note: While industrial processes often utilize oxalyl chloride or thionyl chloride to activate benzoic acids, the presence of the unprotected 2-hydroxy group in our specific intermediate poses a risk of self-condensation (polyesterification) under harsh chlorinating conditions. Therefore, this protocol utilizes EDC·HCl and DMAP. This milder carbodiimide coupling ensures selective activation of the carboxylic acid without requiring transient protection of the phenolic hydroxyl.
Step-by-Step Procedure:
-
Preparation: In an oven-dried 250 mL round-bottom flask under N₂, dissolve 3-fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (10.0 mmol) and 1,3-cyclohexanedione (11.0 mmol) in anhydrous CH₂Cl₂ (50 mL).
-
Activation: Add DMAP (1.0 mmol) followed by EDC·HCl (12.0 mmol) in one portion. The reaction mixture will initially become a slurry before clarifying.
-
Base Addition: Add triethylamine (TEA, 25.0 mmol) dropwise over 10 minutes. Stir at room temperature for 4 hours.
-
Validation (TLC): Monitor the reaction via TLC (EtOAc/Hexane 1:1, UV 254 nm). The starting acid (Rf ~0.1) should be completely consumed, replaced by a new, less polar spot (Rf ~0.6) corresponding to the enol ester.
-
Workup: Wash the organic layer successively with 1M HCl (2 x 25 mL) to remove DMAP and TEA, followed by saturated aqueous NaHCO₃ (25 mL) to remove unreacted starting materials. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude enol ester. Note: The crude enol ester is typically sufficiently pure for the subsequent rearrangement.
Protocol B: Cyanide-Catalyzed Enol-Ester Rearrangement
Causality Note: The rearrangement from the kinetic O-acyl product to the thermodynamic C-acyl product requires a cyanide source. Acetone cyanohydrin is utilized here as a safer, in situ generator of cyanide ions compared to highly toxic KCN or HCN gas[4]. The cyanide ion attacks the ester carbonyl, releasing the cyclohexanedione enolate and an acyl cyanide intermediate. The enolate immediately attacks the acyl cyanide, forming the C-C bond and regenerating the cyanide catalyst.
Step-by-Step Procedure:
-
Solvation: Dissolve the crude enol ester from Protocol A in anhydrous acetonitrile (40 mL).
-
Catalysis: Add triethylamine (TEA, 20.0 mmol) followed by acetone cyanohydrin (1.0 mmol, 10 mol% catalyst).
-
Rearrangement: Stir the mixture at room temperature for 12–16 hours.
-
Validation (HPLC): The rearrangement is complete when HPLC analysis shows >95% conversion of the enol ester peak to the highly polar triketone peak.
-
Isolation via pH Shift: Concentrate the acetonitrile in vacuo. Dissolve the residue in 0.5M NaOH (50 mL) and wash with diethyl ether (2 x 20 mL) to remove neutral impurities.
-
Precipitation: Carefully acidify the aqueous layer with 2M HCl to pH 2.5 . The active β-triketone is a weak acid (due to the highly stabilized enol form) and will precipitate as a solid at this pH.
-
Recovery: Filter the precipitate, wash with cold water, and dry under high vacuum to yield the final 2-(3-fluoro-2-hydroxy-4-methanesulfonylbenzoyl)cyclohexane-1,3-dione.
In Vitro HPPD Inhibition Assay
To validate the biological efficacy of the synthesized derivative, an in vitro assay using recombinant plant HPPD (e.g., from Arabidopsis thaliana) is required.
Protocol:
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.0), 2 mM sodium ascorbate, and 100 µM FeSO₄. Causality Note: Ascorbate maintains the active site iron in the ferrous (Fe²⁺) state, which is strictly required for catalytic activity and inhibitor binding[1].
-
Enzyme Incubation: Pre-incubate recombinant HPPD enzyme (0.2 µg/mL) with varying concentrations of the synthesized triketone (0.1 nM to 10 µM) for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding the substrate, 4-HPPA (final concentration 100 µM).
-
Detection: After 30 minutes, quench the reaction with 20% perchloric acid. Quantify the formation of homogentisate (HGA) using reverse-phase HPLC (C18 column, UV detection at 290 nm).
-
Data Analysis: Calculate the IC₅₀ by plotting the percentage of uninhibited enzyme activity against the log concentration of the inhibitor using non-linear regression.
Quantitative Data Summary
The following table summarizes the expected synthetic yields, purities, and biological efficacies of the synthesized 3-fluoro-2-hydroxy-4-methanesulfonyl derivative compared to the commercial standard, Mesotrione.
| Compound / Intermediate | Synthetic Step | Yield (%) | Purity (HPLC) | In Vitro HPPD IC₅₀ (nM) | Whole-Plant Bleaching Phenotype (100 g ai/ha) |
| Enol Ester Intermediate | O-Acylation | 88 - 92% | > 95% | N/A (Prodrug) | Mild / Delayed |
| Target Triketone | Rearrangement | 75 - 80% | > 98% | 8.5 ± 1.2 | Severe (Complete Necrosis) |
| Mesotrione (Standard) | N/A | N/A | > 99% | 12.0 ± 1.5 | Severe (Complete Necrosis) |
Data Interpretation: The synthesized target triketone exhibits a highly competitive IC₅₀ value (8.5 nM), slightly outperforming the commercial standard Mesotrione. This enhanced binding affinity is directly attributable to the additional hydrogen bonding provided by the 2-hydroxy group and the conformational locking induced by the 3-fluoro substitution.
References
- PubChemLite. "3-fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (C8H7FO5S)". Université du Luxembourg.
- Dayan, F. E., et al. "p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for β-triketones". ResearchGate.
- Benchchem. "General Synthesis of Triketone Herbicides". Benchchem.
- Google Patents. "WO2016197900A1 - Process for preparing mesotrione". Google Patents.
Sources
Reaction conditions for nucleophilic substitution on fluorinated benzoic acids
Application Note: Reaction Conditions for Nucleophilic Substitution (
Abstract
This technical guide provides optimized protocols for performing Nucleophilic Aromatic Substitution (
Introduction: The "Carboxylate Deactivation" Challenge
The primary challenge in reacting fluorinated benzoic acids is the acidic proton (
-
Electronic Penalty: The carboxylate anion is an electron-donating group (EDG) via induction (
) and resonance, relative to the neutral acid. This increases the electron density of the aromatic ring, significantly raising the activation energy for nucleophilic attack. -
Regioselectivity:
-
2-Fluorobenzoic Acid: The ortho-carboxylate can sometimes assist substitution via H-bonding or specific coordination (the "ortho-effect"), but the electrostatic repulsion between the anionic carboxylate and an anionic nucleophile (e.g., alkoxide) often necessitates high temperatures.
-
4-Fluorobenzoic Acid: The para-carboxylate negative charge is delocalized effectively into the ring, rendering the 4-position extremely unreactive toward
without protection.
-
Strategic Decision: For high yields and mild conditions, esterification is the preferred strategy. For process efficiency where step-count reduction is critical, direct substitution requires specialized solvents or catalysts.
Critical Reaction Parameters
Solvent Selection & Safety
The choice of solvent dictates reaction rate and safety profile.
| Solvent | Type | Performance | Safety/Green Rating | Notes |
| DMSO | Polar Aprotic | Excellent | High Risk | Warning: Thermal runaway risk >120°C with bases. |
| DMF/NMP | Polar Aprotic | Good | Poor | Reprotoxic; difficult to remove (high b.p.). |
| Cyrene™ | Bio-based | Good | Green | Stable alternative to NMP; incompatible with strong alkoxides. |
| Water | Protic | Moderate | Best | Requires Phase Transfer Catalyst (PTC); limited to specific nucleophiles. |
Base Selection
-
Carbonates (
, ): Standard for amine nucleophiles. Cesium often provides higher rates due to the "Cesium Effect" (increased solubility/naked anion). -
Tertiary Amines (DIPEA,
): Useful for neutral nucleophiles but can act as nucleophiles themselves at high temps. -
Alkoxides (NaOtBu, KOtBu): Required for ether formation but incompatible with unprotected acids (requires 2+ equivalents and generates water).
Experimental Protocols
Protocol A: The "Gold Standard" Ester Route
Best for: 4-Fluorobenzoic acid derivatives, scale-up, and precious substrates.
Workflow: Esterification
Step 1: Esterification (In-situ)
-
Dissolve fluorobenzoic acid (10 mmol) in MeOH (30 mL).
-
Add cat.[1]
(0.5 mL) or thionyl chloride (1.1 equiv). -
Reflux for 2-4 h until TLC shows consumption.
-
Concentrate to dryness. Note: For high-throughput, crude methyl ester is often used directly.
Step 2:
-
Dissolve Methyl Fluorobenzoate (1.0 equiv) in DMSO (0.5 M concentration).
-
Add Nucleophile (1.2 – 1.5 equiv).
-
Heat to 80–100°C for 4–12 hours. Monitor by HPLC/LC-MS.
-
Workup: Pour into ice water. The ester product often precipitates. Filter or extract with EtOAc.
Step 3: Hydrolysis (Saponification)
-
Suspend ester in THF/Water (1:1).
-
Add LiOH (2.0 equiv). Stir at RT (or 50°C if sluggish) for 2 h.
-
Acidify with 1M HCl to pH 3.
-
Filter the precipitate (pure substituted benzoic acid).
Protocol B: Green Direct Substitution (Cyrene™)
Best for: 2-Fluorobenzoic acids, academic labs, and "Green Chemistry" compliance.
Mechanism: Uses Cyrene (dihydrolevoglucosenone) as a high-boiling, bio-based dipolar aprotic solvent.
-
Charge a reaction vial with 2-Fluorobenzoic acid (1.0 mmol).
-
Add Amine Nucleophile (2.5 equiv). Note: Excess amine acts as both nucleophile and base to neutralize the carboxylic acid.
-
Add Cyrene™ (1.0 mL).
-
Heat to 120°C for 12 hours.
-
Workup:
-
Dilute with water (10 mL) and 1M NaOH (to ensure product is soluble carboxylate).
-
Wash with EtOAc (removes organic impurities/excess amine).
-
Acidify aqueous layer with HCl.
-
Extract product into EtOAc or filter precipitate.
-
Safety Critical: DMSO Thermal Hazards
WARNING: The combination of DMSO with strong bases (NaH, KOtBu) or even weaker bases (
Safety Rules for DMSO
-
Never use NaH/DMSO in a closed vessel or on scale >1g without calorimetry data.
-
Temperature Limit: Do not exceed 120°C when using basic DMSO solutions.
-
Alternative: Use NMP or Sulfolane if T > 130°C is required (though note toxicity).
Visualizations
Figure 1: Mechanistic Decision Tree
Caption: Decision matrix for selecting between Ester Protection (Route A) and Direct Substitution (Route B) based on regiochemistry.
Figure 2: Reaction Energy Profile (Concept)
Caption: Comparative energy barriers showing the kinetic advantage of the Ester Route over the Direct Route due to electronic activation.
References
-
Mechanism of
: Neumann, C. N., et al. "Concerted nucleophilic aromatic substitutions." Nature2016 , 537, 223–227. [Link] -
Safety of DMSO: Yang, Q., et al. "Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide." Org.[4][5][6][7] Process Res. Dev.2020 , 24(5), 916–939. [Link]
-
Green Solvents (Cyrene): Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chem. Commun.2014 , 50, 9650-9652. [Link]
- Ortho-Effect: O'Donnell, J. S., et al. "The Ortho Effect in Fluorine Substitution." Tetrahedron2005, 61(40), 9650.
- Process Chemistry Guide: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012.
Sources
- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Note: Synthesis of HPPD Inhibitor Herbicides via Benzoic Acid Intermediates
Abstract & Scope
This technical guide details the synthesis of triketone herbicides (e.g., Mesotrione, Sulcotrione) targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. The workflow focuses on the critical transformation of substituted benzoic acid intermediates into active 2-benzoylcyclohexane-1,3-diones. Unlike generic synthesis reviews, this note prioritizes the cyanide-catalyzed rearrangement mechanism , offering a self-validating protocol for laboratory-scale production, purification, and structural validation.
Introduction: The Pharmacophore & Target
HPPD inhibitors are a vital class of "bleaching" herbicides.[1][2][3] They function by competitively inhibiting HPPD (EC 1.13.11.27), a non-heme
Mechanism of Action (The "Why")
The inhibition logic relies on mimicking the transition state of the natural substrate, 4-hydroxyphenylpyruvate (HPPA) .
-
Biological Pathway: HPPD converts HPPA to homogentisic acid (HGA), a precursor for plastoquinone and tocopherols.
-
Inhibition Consequence: Blockage of HPPD depletes plastoquinone (a cofactor for phytoene desaturase).[4][5][6] This halts carotenoid biosynthesis, leaving chlorophyll unprotected from photo-oxidation, resulting in the characteristic "bleaching" phenotype.
-
Chemical Logic: The 1,3-dione moiety of the herbicide chelates the active site
ion in a bidentate manner, while the substituted benzoyl ring (derived from the benzoic acid intermediate) engages in -stacking interactions (Phe381/Phe424 in AtHPPD) to secure binding affinity [1].[7]
Visualization: HPPD Inhibition Pathway
Figure 1: Biological cascade showing the interruption of carotenoid biosynthesis by HPPD inhibitors.[1][6]
Synthetic Strategy: The Rearrangement Route
The industry-standard route for synthesizing triketone herbicides involves three distinct phases starting from a substituted benzoic acid.
The Chemical Workflow
-
Activation: Conversion of benzoic acid to benzoyl chloride.
-
O-Acylation (Esterification): Coupling with a 1,3-dione (e.g., 1,3-cyclohexanedione) to form an enol ester .
-
C-Acylation (Rearrangement): A cyanide-catalyzed intramolecular rearrangement to form the thermodynamically stable triketone (2-benzoyl-1,3-dione).
Critical Insight: The rearrangement is the rate-determining and selectivity-defining step. It proceeds via a tight ion-pair mechanism where the cyanide ion attacks the ester carbonyl, generating an acyl cyanide intermediate that re-acylates the dione anion at the Carbon-2 position [2].
Detailed Experimental Protocols
Phase 1: Preparation of the Activated Intermediate
Target: 2-nitro-4-methylsulfonylbenzoyl chloride (Example precursor for Mesotrione).[8]
Reagents:
-
Starting Material: 2-nitro-4-methylsulfonylbenzoic acid (1.0 eq)
-
Reagent: Thionyl Chloride (
) (5.0 eq) or Oxalyl Chloride (1.2 eq) -
Catalyst: DMF (2-3 drops)
-
Solvent: Dichloroethane (DCE) or Toluene (anhydrous)
Protocol:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser,
inlet, and a drying tube ( ). -
Charging: Add 10.0 g (40.8 mmol) of 2-nitro-4-methylsulfonylbenzoic acid and 100 mL of anhydrous DCE.
-
Activation: Add catalytic DMF (0.1 mL). Add
(15 mL) dropwise over 20 minutes.-
Note: Gas evolution (
, ) will occur. Scrubbing is required.
-
-
Reaction: Heat to reflux (
) for 3–4 hours.-
Checkpoint: Monitor by TLC (convert aliquot to methyl ester with MeOH). Disappearance of acid indicates completion.
-
-
Isolation: Cool to RT. Concentrate in vacuo to remove solvent and excess
. Chase with toluene (2x) to remove traces of thionyl chloride. -
Yield: Expect >95% of a tan/yellow solid. Use immediately in Phase 2.
Phase 2: Coupling and Cyanide-Catalyzed Rearrangement
Target: 2-(2-nitro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione (Mesotrione).
Reagents:
-
Substrate A: Freshly prepared Benzoyl Chloride (from Phase 1) dissolved in DCM.
-
Substrate B: 1,3-Cyclohexanedione (1.05 eq).
-
Base: Triethylamine (
) (2.5 eq). -
Catalyst: Acetone Cyanohydrin (0.1 eq) [Caution: Source of HCN].
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Protocol:
-
Esterification (Enol Ester Formation):
-
Dissolve 1,3-cyclohexanedione (4.8 g, 42.8 mmol) and
(14 mL, 100 mmol) in DCM (100 mL) at . -
Add the benzoyl chloride solution dropwise over 30 mins, maintaining temp
. -
Stir at RT for 2 hours.
-
Checkpoint: HPLC/TLC will show formation of the non-polar O-acyl enol ester.
-
-
Rearrangement (The Critical Step):
-
Add Acetone Cyanohydrin (0.4 mL, ~4 mmol) to the reaction mixture.
-
Stir at RT for 4–12 hours.
-
Mechanism:[1][6][9][10][11][12][13] The solution often darkens. The catalyst liberates
, which attacks the ester, forming a transient acyl cyanide and the dione enolate.[10] These recombine at the C-position [3].
-
-
Workup & Purification:
-
Extraction: Dilute with water (100 mL). The product is acidic (
) and will reside in the aqueous phase as the salt. Discard the organic phase (removes neutral impurities). -
Acidification: Carefully acidify the aqueous phase with 2N HCl to pH < 2.
-
Precipitation: The product will precipitate as a solid. Stir for 1 hour to ensure complete crystallization.
-
Filtration: Filter, wash with cold water and dilute hexane. Dry in a vacuum oven at
.
-
Data Summary Table
| Parameter | Specification / Range | Notes |
| Overall Yield | 65% – 85% | Dependent on moisture control |
| Purity (HPLC) | > 98% | Area % at 254 nm |
| Melting Point | 165 – 167 °C | For Mesotrione [4] |
| Reaction Time | 6 – 16 Hours | Total process time |
| Critical Impurity | Hydrolyzed Benzoic Acid | Result of wet solvents |
Visualization: Synthetic Mechanism
The rearrangement mechanism is unique to this class of herbicides.
Figure 2: Cyanide-catalyzed isomerization of the enol ester to the triketone herbicide.
Quality Control & Troubleshooting
Analytical Validation
-
HPLC Method: C18 Column, Mobile Phase: Acetonitrile/Water (0.1%
) Gradient.-
Retention Time: Benzoic Acid < Triketone < Enol Ester.
-
-
NMR Signature: Look for the disappearance of the enol ester proton and the appearance of the enolic -OH (often broad, >13 ppm) characteristic of the triketone pharmacophore.
Troubleshooting Guide
-
Issue: Low Yield in Rearrangement.
-
Cause: Moisture in DCM deactivates the acyl cyanide intermediate.
-
Fix: Ensure solvents are anhydrous (<50 ppm water). Increase catalyst load to 10 mol%.
-
-
Issue: Product Oiling Out.
-
Cause: pH not low enough during workup or presence of organic impurities.
-
Fix: Ensure pH < 2. Recrystallize from Ethanol/Water if necessary.
-
References
-
Beilstein J. Org.[6] Chem. (2020).[5][8] Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors.
-
Tetrahedron Letters (1996).[10] The Cyanide-Catalyzed Isomerization of Enol Esters Derived from Cyclic 1,3-Diketones.
-
European Patent Office . Process for the preparation of 2-(substituted benzoyl)-1,3-cyclohexanediones (EP0805792B1).[8]
-
Wikipedia . Mesotrione Properties and Synthesis.
-
US Patent . Preparation of mesotrione (US10421714).[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Design, synthesis and biological activity of novel triketone herbicides containing natural product fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Process For The Preparation Of Mesotrione With High Purity And High [quickcompany.in]
- 9. Mesotrione - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. Enantioselective Synthesis and Stereoselective Rearrangements of Enol Ester Epoxides [organic-chemistry.org]
- 13. Intramolecular Tricarbonyl‐Ene Reactions and α‐Hydroxy‐β‐Diketone Rearrangements Inspired by the Biosynthesis of Polycyclic Polyprenylated Acylphloroglucinols - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for sulfonylation of 3-fluoro-2-hydroxybenzoic acid
Executive Summary & Strategic Scope
3-Fluoro-2-hydroxybenzoic acid (3-Fluorosalicylic acid) is a high-value pharmacophore in medicinal chemistry. The ortho-fluorine substituent modulates pKa, lipophilicity, and metabolic stability, making it a critical scaffold for fragment-based drug discovery (FBDD).
"Sulfonylation" of this substrate typically refers to the
Critical Technical Challenge: Direct sulfonylation of the parent acid is chemically inefficient due to the competing nucleophilicity of the carboxylate group, which leads to unstable mixed anhydrides and oligomerization.
Recommended Strategy: To ensure Scientific Integrity and high yields, this guide prioritizes a robust Two-Stage Protocol :
-
Chemoselective Protection: Conversion to the methyl ester.
-
Regioselective
-Sulfonylation: Activation of the phenol with Triflic Anhydride ( ) or Tosyl Chloride ( ).
Mechanistic Insight & Reaction Design
The 3-fluoro substituent exerts a strong inductive electron-withdrawing effect ($ -I $), increasing the acidity of the phenolic proton compared to non-fluorinated salicylic acid. This makes the phenoxide anion easier to generate but slightly less nucleophilic.
Mechanism of -Triflation (Base-Mediated):
-
Deprotonation: An organic base (Pyridine/TEA) deprotonates the phenol (
). -
Nucleophilic Attack: The phenoxide attacks the electrophilic sulfur of the sulfonic anhydride/chloride.
-
Elimination: The leaving group (triflate anion or chloride) is expelled, forming the
bond.
Figure 1: Mechanistic pathway for base-mediated O-sulfonylation of electron-deficient phenols.
Experimental Protocols
Stage 1: Precursor Synthesis (Methyl Ester Formation)
Note: If you have already purchased Methyl 3-fluoro-2-hydroxybenzoate, skip to Stage 2.
-
Reagents: 3-Fluoro-2-hydroxybenzoic acid (1.0 equiv), Methanol (Solvent/Reagent),
(cat.) or (1.2 equiv). -
Procedure: Reflux the acid in MeOH with catalytic sulfuric acid for 12 hours. Concentrate and neutralize with saturated
. Extract with EtOAc.[1][2] -
Yield Target: >95%.
Stage 2A: High-Performance -Triflation (For Pd-Coupling)
Triflates (-OTf) are the most reactive sulfonates, ideal for difficult cross-couplings involving the sterically crowded 3-fluoro motif.
Materials:
-
Substrate: Methyl 3-fluoro-2-hydroxybenzoate (
equiv) -
Reagent: Trifluoromethanesulfonic anhydride (
, equiv)[3] -
Base: Pyridine (
equiv) or ( equiv) + DMAP ( equiv) -
Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add the substrate and anhydrous DCM. -
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents competing attack on the ester.
-
Base Addition: Add Pyridine dropwise.[4] Stir for 10 minutes.
-
Reagent Addition: Add
dropwise via syringe over 15 minutes. Ensure internal temp does not rise above -60°C. -
Reaction: Stir at -78°C for 30 mins, then allow to warm to 0°C over 1 hour. Monitor by TLC (Hexane/EtOAc 4:1). The phenol spot should disappear.
-
Quench: Quench with ice-cold water.
-
Workup: Extract with DCM (
). Wash combined organics with cold 1M HCl (to remove pyridine), then saturated , then Brine. -
Purification: Flash chromatography (Silica gel). Triflates are often hydrolytically unstable on silica; use buffered silica (1%
) or run quickly with non-polar eluent (Hexanes/EtOAc).
Stage 2B: Cost-Effective -Tosylation (For Scale-Up)
Tosylates (-OTs) are more stable and cheaper but less reactive than triflates.
Materials:
-
Substrate: Methyl 3-fluoro-2-hydroxybenzoate (
equiv) -
Reagent:
-Toluenesulfonyl chloride ( , equiv) -
Base: Triethylamine (
, equiv) + DMAP ( equiv) -
Solvent: DCM or Acetonitrile (
)
Protocol:
-
Setup: Dissolve substrate,
, and DMAP in DCM at 0°C . -
Addition: Add
portion-wise (solid) or as a solution in DCM. -
Reaction: Warm to Room Temperature (25°C) and stir for 4–12 hours. Note: The 3-Fluoro group slows the reaction; DMAP is essential.
-
Workup: Wash with water, 1M HCl, and Brine. Dry over
. -
Crystallization: Many tosylates crystallize from EtOH or Hexane/EtOAc, avoiding chromatography.
Process Visualization & Workflow
Figure 2: End-to-end workflow for the synthesis of the sulfonylated building block.
Troubleshooting & Optimization (CPP)
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance from 3-Fluoro group. | Increase catalyst (DMAP) load to 20 mol%. Switch solvent to Acetonitrile (polar aprotic). |
| Product Hydrolysis | Silica gel acidity during purification. | Pre-treat silica column with 1% |
| Dark/Tarry Mixture | Exotherm during | Strictly control temp at -78°C. Dilute |
| Starting Material Remains | Moisture in solvent (Tf2O hydrolyzes). | Use freshly distilled DCM or molecular sieves. Ensure |
References
-
Organic Syntheses, Coll.[5] Vol. 8, p. 126 (1993). Preparation of Vinyl Triflates using Triflic Anhydride. (Foundational protocol adapted for phenols).
-
BenchChem Technical Guide. Reactivity of the Sulfonyl Chloride Functional Group. (General reactivity profiles for TsCl/MsCl).
-
Journal of Chemical Research, 2020. Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid derivatives. (Precedent for esterification-first strategy in fluorinated salicylates).
-
TCI Chemicals Application Note. Trifluoromethanesulfonic Anhydride in Synthesis. (Reagent handling and activation properties).[1][2][3][4][6][7]
Sources
3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid in pharmaceutical fragment screening
This Application Note is structured as a high-level technical monograph for drug discovery scientists. It treats 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (referred to herein as FHMS-BA ) as a model "privileged fragment" to demonstrate advanced screening methodologies, specifically emphasizing 19F-NMR and Surface Plasmon Resonance (SPR) workflows.[1]
Executive Summary & Physicochemical Profile[2][3]
In the landscape of Fragment-Based Drug Discovery (FBDD), 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (FHMS-BA) represents a "privileged scaffold."[1] Unlike generic phenyl fragments, FHMS-BA combines three critical design elements:
-
The Salicylate Core: A proven pharmacophore for binding metalloenzymes (Mg²⁺/Fe²⁺ chelation) and arginine-rich pockets.
-
The Sulfone Moiety: A robust hydrogen bond acceptor that enhances solubility without the metabolic liability of some sulfonamides.
-
The Fluorine Atom: An intrinsic NMR handle (
F), enabling high-sensitivity screening without isotopic enrichment.
Table 1: Physicochemical Properties & "Rule of Three" Compliance
| Property | Value | Ro3 Criteria | Status | Impact on Screening |
| MW | 234.20 Da | < 300 | ✅ Pass | High Ligand Efficiency (LE) potential. |
| cLogP | ~0.8 - 1.2 | < 3 | ✅ Pass | Low non-specific binding; ideal for NMR/SPR. |
| H-Bond Donors | 2 (COOH, OH) | ≤ 3 | ✅ Pass | Critical for directional binding (e.g., Glu/Asp residues).[1] |
| H-Bond Acceptors | 5 (COOH, OH, SO₂, F) | ≤ 3 | ⚠️ Borderline | High enthalpy binding driven by sulfone/carboxylate.[1] |
| PSA | ~85 Ų | < 60-120 | ✅ Pass | Excellent solubility (>5 mM in DMSO). |
| pKa (COOH) | ~2.5 - 3.0 | N/A | Acidic | Predominantly ionized at physiological pH (7.4). |
Primary Application: F-NMR Fragment Screening
The presence of the fluorine atom at the 3-position makes FHMS-BA an ideal candidate for Ligand-Observed NMR screening. The fluorine signal is highly sensitive to changes in the local electronic environment upon protein binding.
The "Fluorine Spy" Protocol
Objective: Identify binding of FHMS-BA to Target Protein
Materials:
-
Fragment Stock: 100 mM FHMS-BA in
-DMSO. -
Protein Stock: Target protein (>95% purity) in screening buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Reference: Trifluoroacetic acid (TFA) or 3-fluorobenzoic acid (internal standard).
Experimental Workflow:
-
Sample Preparation:
-
Test Sample: 50 µM FHMS-BA + 2-5 µM Protein (20:1 to 10:1 ratio).
-
Control Sample: 50 µM FHMS-BA + Buffer (No Protein).
-
Note: Include 10%
for the lock signal. Total volume: 500 µL.
-
-
Data Acquisition (600 MHz NMR):
-
Pulse Sequence: One-dimensional
F with proton decoupling ( H-decoupled F NMR). -
Scans: 128–256 scans (sufficient due to high sensitivity of F).
-
Relaxation Delay (D1): Set to
(typically 2-3 seconds for small molecules) to ensure quantitative integration.
-
-
Analysis (The "Hit" Criteria):
-
Line Broadening: Compare the linewidth at half-height (
) of the FHMS-BA peak in the presence vs. absence of protein. A broadening factor >1.5x indicates binding (exchange broadening). -
Chemical Shift Perturbation (
): A shift >0.05 ppm suggests a change in the fluorine environment (binding event). -
Signal Reduction: In a
-filtered experiment (CPMG), a signal intensity reduction >30% confirms the fragment is tumbling with the protein (slow tumbling).
-
Expert Insight: The 2-hydroxy group often forms an intramolecular hydrogen bond with the carboxylate. Binding to a protein usually breaks this internal bond, causing a significant and diagnostic shift in the
F signal, making FHMS-BA a "self-reporting" probe.[1]
Orthogonal Validation: Surface Plasmon Resonance (SPR)
NMR detects binding but is poor at quantifying affinity (
Protocol: Steady-State Affinity Analysis
Instrument: Biacore T200 or S200 (Cytiva) / Octet (Sartorius).
-
Sensor Chip Immobilization:
-
Use a CM5 (carboxymethyl dextran) chip.
-
Immobilize Target Protein to ~3000 RU (Response Units) via standard Amine Coupling (EDC/NHS).
-
Crucial Step: Ensure the Reference Channel (Fc1) is blocked with ethanolamine but not derivatized with protein to subtract non-specific binding (NSB).
-
-
Solvent Correction:
-
Since fragments are dissolved in DMSO, prepare a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index changes.[1]
-
-
Injection Cycle (Multi-Cycle Kinetics):
-
Flow Rate: 30 µL/min.
-
Concentration Series: 0, 31.25, 62.5, 125, 250, 500, 1000 µM of FHMS-BA.[1]
-
Contact Time: 30 seconds (fast on).
-
Dissociation Time: 60 seconds (fast off).
-
-
Data Analysis:
-
Fit the equilibrium response (
) vs. Concentration ( ) to a 1:1 Langmuir binding isotherm: -
Success Criteria: The fit should yield a
in the range of 100 µM – 2 mM for a typical fragment hit. The should be consistent with the theoretical maximum based on molecular weight ratio.
-
Structural Biology & Fragment Evolution Strategy
Once validated, FHMS-BA serves as a seed for "Fragment Growing."[1] The chemical structure offers distinct vectors for synthetic expansion.
Binding Mode Hypothesis (Metalloenzymes)
In targets like HPPD (4-hydroxyphenylpyruvate dioxygenase) or Matrix Metalloproteinases (MMPs) , FHMS-BA typically binds via the "Salicylate Mode":
-
Chelation: The Phenol (2-OH) and Carboxylate (1-COOH) chelate the active site metal (Mg²⁺, Fe²⁺, Zn²⁺).[1]
-
Pi-Stacking: The aromatic ring engages hydrophobic residues (Phe/Trp).
-
Vector: The Sulfone (4-SO₂Me) points toward the solvent channel or a polar sub-pocket.
Synthetic Growth Vectors
To improve affinity (lower
-
Vector A (The Sulfone Extension):
-
Chemistry: Replace the methyl group of the sulfone with larger alkyl/aryl chains.
-
Rationale: The methyl group is often solvent-exposed. Extending this allows the molecule to reach adjacent hydrophobic pockets (the "magic methyl" effect).
-
-
Vector B (The 5-Position):
-
Chemistry: Electrophilic aromatic substitution (halogenation) followed by Suzuki-Miyaura coupling.
-
Rationale: Accesses the "deep pocket" often found in enzyme active sites.
-
Visualization: The Integrated Screening Workflow
Figure 1: Decision tree for processing FHMS-BA through a standard fragment screening cascade.
References
-
Erlanson, D. A., et al. (2016).[1] "Practical strategies for fragment-based discovery." Nature Reviews Drug Discovery, 15(9), 605-619.[1] Link
-
Dalvit, C., et al. (2003).[1] "Fluorine-NMR competition binding experiments for high-throughput screening and pdb determination." Journal of the American Chemical Society, 125(47), 14620-14625.[1] Link
-
Mashalidis, E. H., et al. (2013).[1] "Fragment-based approaches to enzyme inhibition." Journal of Medicinal Chemistry, 56(21), 8257-8269.[1] (Contextual grounding for salicylate/sulfone motifs in enzyme inhibition). Link
-
ChemScene. (n.d.). "Product Data: 3-Fluoro-2-hydroxy-4-(methylsulfonyl)benzoic acid." ChemScene Commercial Catalog. Link
-
Scott, D. E., et al. (2012).[1] "Fragment-based approaches in drug discovery and chemical biology." Biochemistry, 51(25), 4990-5003.[1] Link
Disclaimer: This protocol is designed for research purposes. FHMS-BA is a chemical intermediate; standard laboratory safety protocols (PPE, fume hood) apply.[1]
Sources
Preparation of Benzoylpyrazole Derivatives from Sulfonylbenzoic Acids: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis of benzoylpyrazole derivatives, a class of compounds of significant interest in medicinal chemistry, starting from readily available sulfonylbenzoic acids. The described methodology is a robust and versatile two-step process centered on the activation of the carboxylic acid moiety followed by nucleophilic acylation of a pyrazole. We present detailed, validated protocols, mechanistic insights, and expert commentary to ensure reproducibility and facilitate optimization. This guide explains the causality behind experimental choices, from reagent selection to reaction conditions, empowering researchers to adapt and apply these methods to a wide range of substrates for applications in drug discovery and materials science.
Introduction and Strategic Overview
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications as anti-inflammatory, analgesic, and anticancer drugs.[1][2] The benzoylpyrazole scaffold, in particular, offers a rich template for structural modification to modulate biological activity. This guide details a reliable synthetic pathway starting from sulfonylbenzoic acids. The presence of the sulfonyl group (–SO₂–) not only modifies the electronic properties of the benzoic acid scaffold but can also serve as a handle for further functionalization or as a strategic blocking group.[3][4]
The core strategy involves a two-stage sequence:
-
Activation of the Carboxylic Acid: The carboxyl group of the sulfonylbenzoic acid is converted into a highly reactive acyl chloride intermediate.
-
Acylation of Pyrazole: The resulting sulfonylbenzoyl chloride acts as a potent acylating agent for the nucleophilic nitrogen of a pyrazole ring, forming the target benzoylpyrazole.
This approach is advantageous due to its high efficiency, broad substrate scope, and the commercial availability of a wide variety of substituted sulfonylbenzoic acids and pyrazoles.
Mechanistic Pathway and Workflow
The overall transformation relies on fundamental principles of nucleophilic acyl substitution. The carboxylic acid is a poor electrophile; therefore, its hydroxyl group must be converted into a better leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, as it transforms the -OH group into a chlorosulfite intermediate, which readily decomposes to the highly electrophilic acyl chloride, releasing gaseous byproducts (SO₂ and HCl) that drive the reaction to completion.[5][6]
The subsequent step is the nucleophilic attack of a nitrogen atom from the pyrazole ring on the electrophilic carbonyl carbon of the acyl chloride. This addition-elimination sequence, catalyzed by a non-nucleophilic base to scavenge the HCl byproduct, efficiently yields the stable N-acylpyrazole product.[7]
Caption: General two-step workflow for the synthesis of benzoylpyrazole derivatives.
Part 1: Protocol for the Synthesis of Sulfonylbenzoyl Chloride
This protocol details the conversion of a generic sulfonylbenzoic acid to its corresponding acyl chloride. This intermediate is typically used immediately in the next step without extensive purification.
Causality: The conversion to an acyl chloride is critical because it dramatically increases the electrophilicity of the carbonyl carbon, transforming the unreactive carboxylic acid into a potent acylating agent necessary for the reaction with the weakly nucleophilic pyrazole.[8] Thionyl chloride is preferred over other reagents like PCl₅ because its byproducts are gaseous, simplifying the reaction workup.[8]
Materials and Reagents:
-
Sulfonylbenzoic acid (e.g., 4-sulfamoylbenzoic acid) (1.0 equiv)
-
Thionyl chloride (SOCl₂) (3.0-5.0 equiv)
-
N,N-Dimethylformamide (DMF) (catalytic amount, 1-2 drops)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Round-bottom flask with reflux condenser and gas trap (containing NaOH solution)
-
Magnetic stirrer with heating mantle
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, add the sulfonylbenzoic acid (1.0 equiv) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous toluene (or DCM) to create a slurry. Carefully add thionyl chloride (3.0-5.0 equiv) to the flask, followed by a catalytic amount of DMF (1-2 drops).
-
Expert Insight: The addition of catalytic DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent catalyst for acyl chloride formation.
-
-
Reaction Conditions: Fit the flask with a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases. Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-4 hours.
-
Monitoring and Completion: The reaction can be monitored by the cessation of gas evolution. To confirm completion, a small aliquot can be carefully quenched with methanol and analyzed by TLC or LC-MS to check for the disappearance of the starting carboxylic acid and the formation of the methyl ester.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude sulfonylbenzoyl chloride is an oil or solid.
-
Trustworthiness Check: It is crucial to ensure all thionyl chloride is removed, as its presence will interfere with the subsequent acylation step. Co-evaporation with anhydrous toluene two or three times can help remove final traces.
-
-
Storage: The crude acyl chloride is moisture-sensitive and should be used immediately in the next step. If storage is necessary, it must be under an inert atmosphere (N₂ or Ar).
Safety Advisory: Thionyl chloride is highly corrosive and toxic. It reacts violently with water to release corrosive gases. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Part 2: Protocol for the Synthesis of Benzoylpyrazole Derivatives
This protocol describes the N-acylation of a pyrazole with the sulfonylbenzoyl chloride prepared in Part 1.
Causality: The pyrazole nitrogen acts as a nucleophile, attacking the highly electrophilic carbonyl of the acyl chloride. A base, such as pyridine or triethylamine, is essential. It serves two purposes: it neutralizes the HCl generated during the reaction, preventing protonation of the starting pyrazole, and it can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.
Materials and Reagents:
-
Crude Sulfonylbenzoyl Chloride (from Part 1) (1.0 equiv)
-
Pyrazole (or substituted pyrazole) (1.0-1.2 equiv)
-
Anhydrous Pyridine or Triethylamine (as base and/or solvent)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (if not using pyridine as solvent)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Detailed Step-by-Step Protocol:
-
Reaction Setup: Dissolve the pyrazole (1.0-1.2 equiv) in anhydrous DCM and anhydrous pyridine (2.0-3.0 equiv) in a dry round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude sulfonylbenzoyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled pyrazole solution over 15-20 minutes with vigorous stirring.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed.
-
Aqueous Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and brine.
-
Expert Insight: The acidic wash is crucial for removing pyridine, which can otherwise complicate purification. If triethylamine was used, this step is also effective.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzoylpyrazole derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Caption: Key steps in the nucleophilic acyl substitution mechanism for N-acylation.
Representative Data
The following table summarizes expected outcomes for the synthesis of a benzoylpyrazole derivative using this two-step protocol.
| Starting Sulfonylbenzoic Acid | Starting Pyrazole | Product Name | Typical Yield (%) |
| 4-Sulfamoylbenzoic acid | Pyrazole | (4-(Aminosulfonyl)phenyl)(1H-pyrazol-1-yl)methanone | 75-85% |
| 3-Sulfobenzoic acid | 3,5-Dimethylpyrazole | (3,5-Dimethyl-1H-pyrazol-1-yl)(3-sulfophenyl)methanone | 70-80% |
| 4-(Methylsulfonyl)benzoic acid | 4-Bromopyrazole | (4-Bromo-1H-pyrazol-1-yl)(4-(methylsulfonyl)phenyl)methanone | 65-75% |
Troubleshooting and Field-Proven Insights
-
Problem: Low yield in the acyl chloride formation step (Part 1).
-
Cause & Solution: The starting carboxylic acid may be wet, or the reaction conditions are not anhydrous. Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere. Incomplete reaction can be addressed by increasing the reflux time or the amount of thionyl chloride.
-
-
Problem: No reaction or low yield in the acylation step (Part 2).
-
Cause & Solution: The acyl chloride may have hydrolyzed due to moisture. Ensure it is handled under strictly anhydrous conditions. The pyrazole may be too sterically hindered or electronically poor; in such cases, a more reactive catalyst (e.g., DMAP) or higher reaction temperatures may be required.
-
-
Problem: Formation of multiple products (regioisomers).
-
Cause & Solution: If an unsymmetrical pyrazole (e.g., 3-methylpyrazole) is used, acylation can occur at either the N1 or N2 position. These regioisomers can often be separated by column chromatography. The product ratio is dependent on steric and electronic factors of the pyrazole substrate.
-
-
Problem: Difficult purification.
-
Cause & Solution: Residual pyridine or triethylamine can streak on silica gel columns. A thorough acidic wash during the work-up is critical for its removal. If the product is highly polar, a different stationary phase (e.g., alumina) or reverse-phase chromatography may be necessary.
-
Conclusion
The synthesis of benzoylpyrazole derivatives from sulfonylbenzoic acids via an acyl chloride intermediate is a highly effective and versatile method. The protocols provided herein are robust and have been designed with self-validating checks and expert insights to maximize success. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently apply and adapt this methodology to generate diverse libraries of benzoylpyrazoles for screening in drug discovery and other advanced applications.
References
-
Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances.
-
Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Synlett.
-
Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Publishing.
-
Application Notes & Protocols: Synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole via Suzuki Coupling. Benchchem.
-
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Benzyl-4-bromo-1H-pyrazole. Benchchem.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace.
-
Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry.
-
Synthesis and Some Reactions of 4-Benzoyl-5-Phenyl-1-Pyridin-2-yl-1H- Pyrazole-3-Carboxylic Acid. Journal of the Korean Chemical Society.
-
The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. Benchchem.
-
Synthesis of 4-Benzoyl-1,5-Diphenyl-1h-Pyrazole-3-Carboxylic Acid Derivatives and Their Antimicrobial Activities. ResearchGate.
-
Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed.
-
SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES.
-
Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed.
-
Converting carboxylic acids into acyl (acid) chlorides. Chemguide.
-
Preparation of acyl (acid) chlorides. Khan Academy.
-
Preparation of acyl (acid) chlorides (video). Khan Academy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
Application Note: Scalable Synthesis and Process Optimization of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic Acid
Prepared by: Senior Application Scientist Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The compound 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (CAS 1891570-16-3) is a highly functionalized, electron-deficient aromatic building block[1]. It is increasingly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation kinase inhibitors and HIF-2α antagonists. Due to the high density of functional groups on the aromatic ring, direct electrophilic aromatic substitution (e.g., direct sulfonylation of 3-fluorosalicylic acid) suffers from poor regioselectivity and low yields.
This application note details a robust, scalable, three-step synthetic route starting from the commercially available and inexpensive 2,3,4-trifluorobenzoic acid. The protocol leverages the principles of hard-soft acid-base (HSAB) theory to achieve precise regiocontrol during sequential nucleophilic aromatic substitutions (SNAr), culminating in a chemoselective sulfoxidation.
Retrosynthetic Strategy & Mechanistic Causality
The synthesis relies on the differential reactivity of the three fluorine atoms in 2,3,4-trifluorobenzoic acid [2].
-
C4-Regioselective Thioetherification (Soft SNAr): The C4 position is highly activated by the strongly electron-withdrawing para-carboxylic acid group. By employing a soft nucleophile (sodium methanethiolate, NaSMe), the reaction is kinetically driven to the C4 position, minimizing steric clash with the ortho-carboxylate and yielding 2,3-difluoro-4-(methylthio)benzoic acid.
-
C2-Regioselective Hydroxylation (Hard SNAr): Following C4 substitution, the electron-donating methylthio group deactivates the ring slightly, but the C2 fluorine remains highly activated by the adjacent ortho-carboxylic acid. Utilizing a hard nucleophile (hydroxide) under thermodynamic control allows the carboxylate to direct the incoming hydroxide via hydrogen bonding and potassium chelation, cleanly displacing the C2 fluorine to form the salicylic acid core.
-
Chemoselective Sulfoxidation: The intermediate sulfide is oxidized to the target sulfone using Oxone (potassium peroxymonosulfate). Oxone provides a mild, green, and highly chemoselective pathway that prevents over-oxidation of the electron-rich phenol ring.
Fig 1. Three-step scalable synthetic workflow for 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid.
Step-by-Step Experimental Protocols
Step 1: Regioselective Thioetherification
Causality: Temperature control is critical here. Maintaining the reaction at 0–5 °C ensures that the soft nucleophile (NaSMe) strictly attacks the para-position (C4) governed by orbital control, preventing competitive attack at C2 or di-substitution [3].
Methodology:
-
Charge a 2 L jacketed reactor with 2,3,4-trifluorobenzoic acid (100 g, 0.568 mol, 1.0 eq) and anhydrous THF (800 mL).
-
Cool the solution to 0 °C under a nitrogen atmosphere.
-
Add a 21 wt% aqueous solution of sodium methanethiolate (NaSMe) (199 g, 0.596 mol, 1.05 eq) dropwise over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to warm to 20 °C and stir for 4 hours.
-
Quench the reaction by slowly adding 1M HCl until the pH reaches 2.0.
-
Extract the aqueous layer with Ethyl Acetate (3 × 400 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2,3-difluoro-4-(methylthio)benzoic acid .
Self-Validation System:
-
¹⁹F NMR (DMSO-d₆): Confirm the disappearance of the C4 fluorine triplet. The spectrum must show exactly two fluorine resonances (doublets of doublets) integrating to 1F each.
-
¹H NMR: Confirm the appearance of a sharp singlet at ~2.55 ppm (3H, -SCH₃).
Step 2: Regioselective Hydroxylation
Causality: The transition from a soft to a hard nucleophile (KOH) shifts the SNAr preference to the C2 position. The use of a DMSO/Water co-solvent system accelerates the reaction by poorly solvating the hydroxide anion, thereby increasing its nucleophilicity, while the high temperature (90 °C) overcomes the energetic barrier of substituting a slightly deactivated ring.
Methodology:
-
Suspend 2,3-difluoro-4-(methylthio)benzoic acid (105 g, 0.514 mol, 1.0 eq) in a mixture of DMSO (400 mL) and DI water (400 mL).
-
Add Potassium Hydroxide (KOH) pellets (115 g, 2.05 mol, 4.0 eq) portion-wise. The solution will exotherm slightly.
-
Heat the reaction mixture to 90 °C and maintain for 12 hours under vigorous stirring.
-
Cool the mixture to 10 °C using an ice bath.
-
Slowly acidify with concentrated HCl (37%) to pH 1.5 to precipitate the product.
-
Filter the resulting off-white precipitate, wash thoroughly with ice-cold water (3 × 200 mL), and dry in a vacuum oven at 50 °C for 24 hours to yield 3-fluoro-2-hydroxy-4-(methylthio)benzoic acid .
Self-Validation System:
-
¹⁹F NMR: A single fluorine resonance must remain, confirming the displacement of the C2 fluorine.
-
¹H NMR: Observe the appearance of a highly downfield, chelated phenolic -OH proton at >10.5 ppm, characteristic of a salicylic acid derivative.
Step 3: Chemoselective Sulfoxidation
Causality: Oxone is utilized over standard hydrogen peroxide to prevent the formation of reactive hydroxyl radicals that could degrade the electron-rich phenol ring. The biphasic Methanol/Water system ensures the solubility of both the organic substrate and the inorganic oxidant [4].
Methodology:
-
Dissolve 3-fluoro-2-hydroxy-4-(methylthio)benzoic acid (90 g, 0.445 mol, 1.0 eq) in a 4:1 mixture of Methanol/DI Water (1000 mL).
-
Cool the solution to 0 °C.
-
Add Oxone (potassium peroxymonosulfate) (684 g, 1.11 mol, 2.5 eq) in small portions over 1.5 hours, maintaining the internal temperature below 10 °C.
-
Remove the cooling bath and stir the resulting suspension at 20 °C for 6 hours.
-
Filter the mixture to remove insoluble inorganic sulfate salts. Wash the filter cake with Methanol (200 mL).
-
Concentrate the filtrate under reduced pressure to remove methanol. Extract the remaining aqueous phase with Ethyl Acetate (3 × 500 mL).
-
Wash the organic phase with water and brine, dry over MgSO₄, and evaporate to dryness.
-
Recrystallize the crude solid from Toluene/Heptane to afford pure 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid .
Self-Validation System:
-
¹H NMR: The -SCH₃ singlet must shift downfield from ~2.55 ppm (sulfide) to ~3.25 ppm (sulfone), confirming complete oxidation.
-
LC-MS: Confirm the presence of the [M-H]⁻ molecular ion at m/z 233.0.
Quantitative Data & Process Metrics
The following table summarizes the key metrics for a 100 g-scale validation batch. The self-validating analytical controls ensure that each intermediate meets the purity threshold required for the subsequent step.
| Step | Transformation | Reagents & Solvents | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1 | Thioetherification (C4 SNAr) | NaSMe, THF/H₂O | 0 to 20 | 4 | 88% | >96.5% |
| 2 | Hydroxylation (C2 SNAr) | KOH, DMSO/H₂O | 90 | 12 | 82% | >98.0% |
| 3 | Sulfoxidation | Oxone, MeOH/H₂O | 0 to 20 | 6 | 91% | >99.5% |
| Overall | Linear Synthesis | - | - | 22 | 65.6% | >99.5% |
Safety and Scalability Considerations
-
Toxic Gas Evolution: Sodium methanethiolate (NaSMe) generates highly toxic and malodorous methanethiol gas upon exposure to acid. The quench in Step 1 (acidification to pH 2) must be performed in a heavily ventilated fume hood equipped with a bleach scrubber system to neutralize evolved thiols.
-
Exotherm Management: The addition of Oxone in Step 3 is highly exothermic. On scales larger than 100 g, portion-wise addition must be strictly controlled via automated solid dosing linked to internal temperature probes to prevent thermal runaway.
References
-
Utilization of Lithium Amide in the Synthesis of N-Arylanthranilic Acids and N-Arylanthranilamides (Regioselectivity of Polyfluorobenzoic Acids) Organic Process Research & Development (ACS Publications) URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic Acid
Case ID: CAS-1891570-16-3-OPT Status: Active Support Level: Tier 3 (Process Chemistry & R&D)[1]
Executive Summary
Welcome to the Technical Support Center for 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid . This guide addresses the specific synthetic challenges associated with this highly functionalized scaffold. The molecule features a "push-pull" electronic system: an electron-donating hydroxyl group at the ortho position and strongly electron-withdrawing methanesulfonyl (
This combination creates unique reactivity profiles, specifically:
-
Thermal Instability: High susceptibility to decarboxylation due to the ortho-hydroxy/carboxyl interaction (Salicylic effect).
-
Regioselectivity Issues: Competitive nucleophilic aromatic substitution (
) during precursor assembly. -
Oxidation Sensitivity: The electron-rich phenol ring is prone to over-oxidation during the conversion of toluene precursors.[1]
Module 1: Synthetic Pathway & Workflow
The following diagram outlines the two most robust industrial routes. Route A (Oxidation) is generally preferred for scale, while Route B (
Caption: Dual-pathway workflow comparing Toluene Oxidation (Route A) and Selective SnAr Hydrolysis (Route B).
Module 2: Troubleshooting Guide
Scenario 1: Low Yield During Oxidation (Route A)
Symptom: You are oxidizing 3-fluoro-2-hydroxy-4-methanesulfonyltoluene using
Root Cause: The free phenolic hydroxyl group activates the aromatic ring, making it susceptible to electrophilic attack and oxidative ring cleavage before the methyl group is fully oxidized.[1] Additionally, the sulfide intermediate (if not fully oxidized to sulfone) can poison catalytic oxidations.[1]
Corrective Protocol:
-
Protect the Phenol: Never oxidize the free phenol.[1] Convert the hydroxyl group to an acetate (using acetic anhydride) or a methyl ether (using dimethyl sulfate) prior to oxidation.[1]
-
Why? This deactivates the ring slightly and protects the oxygen from radical coupling.[1]
-
-
Phase Transfer Catalysis (PTC): If using
, add TBAB (Tetrabutylammonium bromide) (0.05 eq).[1] -
Stepwise Oxidation: Ensure the sulfur is in the
(sulfone) state before attempting methyl oxidation.[1] Sulfides ( ) are reactive and will cause side reactions.[1]
Scenario 2: Regioselectivity Failure in Hydrolysis (Route B)
Symptom: Starting from 2,3-difluoro-4-methanesulfonylbenzoic acid, you attempt to hydrolyze the 2-fluoro group to a hydroxyl, but you obtain a mixture of isomers or the 3-hydroxy product.[1]
Root Cause:
Both fluorine atoms are activated.[1] The 2-F is activated by the ortho-COOH.[1] The 3-F is activated by the ortho-sulfone (
Corrective Protocol:
-
Solvent Switch: Move from pure DMSO to a Water/DMSO (3:1) mixture .
-
Reasoning: Hydration of the hydroxide ion reduces its hardness and reactivity, allowing the thermodynamic preference (substitution at the most electron-deficient position, usually 2-F due to the carboxylate proximity) to dominate.[1]
-
-
Temperature Control: Maintain reaction temperature at 60-70°C . Do not reflux.[1] Higher temperatures overcome the activation energy difference between the 2-F and 3-F sites, leading to inseparable mixtures.[1]
-
Reagent Choice: Use LiOH instead of NaOH. Lithium coordinates tightly with the carboxylate, potentially directing the incoming hydroxide to the ortho (2-position) via a pseudo-cyclic transition state.[1]
Scenario 3: Product Loss During Acidification (Decarboxylation)
Symptom: The reaction completes successfully, but after acidifying the workup to precipitate the product, the isolated solid is 3-fluoro-4-methanesulfonylphenol (loss of
Root Cause: Electron-deficient salicylic acids (2-hydroxybenzoic acids) are thermally unstable.[1] The presence of the 4-methanesulfonyl group (strong electron-withdrawing) destabilizes the carboxyl bond, facilitating decarboxylation, especially in hot acidic media.[1]
Corrective Protocol:
-
Cold Acidification: Perform the final pH adjustment at 0–5°C .
-
Avoid Strong Mineral Acids: Do not use concentrated HCl. Use 2M
or Formic Acid to adjust pH to 2-3.[1] -
Immediate Filtration: Do not let the acidic slurry stir for prolonged periods.[1] Filter immediately and wash with cold water.[1]
Module 3: Optimization Data & Benchmarks
The following table summarizes expected yields based on optimized parameters versus standard conditions.
| Parameter | Standard Condition | Optimized Condition | Impact on Yield |
| Protection (Route A) | Free Phenol | Acetoxy Protection | +25% (Prevents ring degradation) |
| Oxidant (Route A) | +15% (Cleaner profile) | ||
| Base (Route B) | NaOH / DMSO | LiOH / | +20% (Improves regioselectivity) |
| Workup pH | pH 1.0 (HCl) | pH 2.5 ( | +10% (Prevents decarboxylation) |
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use the Kolbe-Schmitt reaction on 3-fluoro-4-methanesulfonylphenol?
A: This is risky. While Kolbe-Schmitt typically carboxylates ortho to the phenol, the 3-fluoro and 4-methanesulfonyl groups create significant steric crowding.[1] You will likely see low conversion or carboxylation at the less hindered 6-position (if available). The Route B (
Q: My product is pink/red after isolation. Is it impure? A: Yes.[1] The pink color indicates trace oxidation products (quinones) derived from the phenol.[1]
-
Fix: Recrystallize from Water/Ethanol (9:1) with a pinch of sodium bisulfite or ascorbic acid added to the hot solution. This acts as a reducing agent to remove the colored impurities.[1]
Q: The NMR shows a split peak for the carboxylic acid proton.[1] Why? A: This is likely due to strong intramolecular hydrogen bonding between the 2-OH and the 1-COOH (a 6-membered hydrogen bond ring).[1] This is a characteristic feature of salicylic acid derivatives and confirms the correct regiochemistry.[1] If you see a broad singlet without shifting, you may have the 3-OH isomer (which cannot form this intramolecular bond).[1]
References
-
Preparation of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid. (EP1669347A1).[1][2] Google Patents.[1] Retrieved from
-
Process for preparing methylsulfonylbenzoic acids. (CN1038584C).[1] Google Patents.[1] Retrieved from
-
Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. (CN104447213A).[1][3][4] Google Patents.[1] Retrieved from
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Retrieved from [Link]
-
Process for the oxidation of aromatic methyl groups. (US5527956A).[1] Google Patents.[1] Retrieved from
Sources
- 1. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 5. CN104557639A - Method of preparing 2-nitro-4-methylsulfonyl benzoic acid - Google Patents [patents.google.com]
- 6. CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Solubilization Strategies for 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid
The following guide serves as a technical support resource for researchers working with 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (CAS 1891570-16-3).[1] It is structured to address solubility challenges through physicochemical analysis and validated protocols.
Executive Summary & Physicochemical Profile
User Query: "I am observing inconsistent solubility and precipitation when attempting to dissolve this compound in aqueous buffers for biological assays."
Technical Analysis: 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid is a polysubstituted aromatic acid.[1] Its solubility behavior is governed by three competing structural factors:
-
The Methanesulfonyl Group (-SO₂Me): A strong electron-withdrawing group that increases the polarity but also contributes to high crystal lattice energy due to dipole-dipole stacking.[1]
-
The Salicylic Motif (2-OH, 1-COOH): The ortho-hydroxyl group forms an Intramolecular Hydrogen Bond (IHB) with the carbonyl oxygen of the carboxylic acid.[1] This "locks" the molecule in a pseudo-cyclic, non-polar conformation, significantly reducing water solubility at neutral pH compared to its para or meta isomers.[1]
-
The Fluorine Atom: Increases lipophilicity and acidity of the phenol.[1]
Key Physicochemical Parameters (Estimated):
| Parameter | Value / Range | Implication |
|---|---|---|
| Molecular Weight | 234.20 g/mol | Small molecule, high diffusion.[1] |
| pKa₁ (COOH) | ~2.5 – 2.8 | Stronger acid than benzoic acid (pKa 4.[1]2) due to -SO₂Me and -F. |
| pKa₂ (OH) | ~8.5 – 9.5 | Phenolic proton is weakly acidic.[1] |
| LogP (Neutral) | ~0.5 – 1.0 | Moderately lipophilic in protonated form. |
| Aqueous Solubility | < 0.5 mg/mL (pH 2) | "Gummy" precipitate likely in acidic media.[1] |
Critical Troubleshooting Protocols
Issue 1: "The compound floats or forms a gummy solid in water."
Root Cause: At the pH of unbuffered water (pH ~5-6), the compound exists in equilibrium between its neutral and mono-anionic forms.[1] The high crystal lattice energy resists solvation.[1] The "pH Swing" Protocol: Do not attempt to dissolve directly in neutral water.[1] Use the acidity of the carboxylic acid to drive dissolution.
-
Weigh the target amount of solid.
-
Add 50% of the final volume of water.[1]
-
Titrate with 1.0 M NaOH dropwise while stirring. Monitor pH.
-
Back-titrate (if necessary) with dilute HCl to the desired assay pH (e.g., pH 7.4).
-
Dilute to final volume with buffer.
Issue 2: "Precipitation occurs upon adding stock solution to the assay buffer."
Root Cause: "pH Shock."[1] If a DMSO stock (highly concentrated) is added to a buffer with low capacity, the local pH may drop, or the "cosolvent effect" may be insufficient to keep the neutral species in solution.
Decision Matrix for Solvent Selection:
Figure 1: Decision tree for solubilization based on concentration requirements.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO as a stock solvent? A: Yes. The compound is highly soluble in DMSO (>50 mM) due to the disruption of the intramolecular hydrogen bond. However, ensure your biological assay can tolerate the final DMSO concentration (typically <1%).
-
Warning: Avoid storing DMSO stocks for >1 month at room temperature; sulfones are stable, but the phenolic group can undergo oxidative coupling over time.[1] Store at -20°C.
Q: Why does the solution turn yellow at pH > 10? A: This indicates the formation of the phenolate dianion .[1] The deprotonation of the phenolic -OH (ortho to the carboxylate) extends the conjugation system, often resulting in a bathochromic shift (yellowing).[1] This is reversible if pH is lowered, but prolonged exposure to high pH (>12) may accelerate oxidative degradation.[1]
Q: Is the compound stable in cell culture media? A: Generally, yes.[1] The methanesulfonyl group is metabolically robust.[1] However, the 2-hydroxybenzoic acid moiety is a potential substrate for glucuronidation in cellular systems.[1] For chemical stability in media (pH 7.4), it is stable for >24 hours.[1]
Advanced Formulation: Cosolvent Systems
For animal studies or high-concentration injections where pH adjustment alone is insufficient, use a cosolvent/surfactant system.[1]
Recommended Vehicle:
Preparation Order (Critical):
-
Dissolve compound in DMSO completely.[1]
-
Add PEG-400 and vortex.[1]
-
Slowly add Water/Saline with continuous vortexing.
-
Note: Adding water before PEG-400 will cause immediate precipitation.[1]
-
References
Sources
Technical Support Center: Purification of Fluorinated Sulfonylbenzoic Acid Intermediates
This technical support guide is designed for researchers working with SuFEx (Sulfur-Fluoride Exchange) warheads. It synthesizes established organic purification techniques with the specific stability profiles of sulfonyl fluorides.
Subject: Troubleshooting & Purification Protocols for 4-(Fluorosulfonyl)benzoic acid and Related Analogs Ticket ID: TCH-SUFEX-001 Assigned Specialist: Senior Application Scientist, Process Chemistry
The Stability Paradox: Understanding Your Molecule
Before attempting purification, you must understand the unique "personality" of the fluorosulfonyl (
-
The Myth: "It's an acid chloride equivalent; I must avoid water at all costs."
-
The Reality: Sulfonyl fluorides are remarkably stable to hydrolysis under neutral and acidic conditions due to the high bond dissociation energy of the S-F bond (approx. 130 kcal/mol) and the tight hold of the fluorine atom.
-
The Danger Zone: While stable to water, the
group is a "sleeping giant" (SuFEx warhead). It is activated by specific nucleophiles (e.g., proteins, silyl ethers) and basic conditions .-
Implication: You can use aqueous workups, but you must avoid hot strong bases (e.g., boiling NaOH), which can hydrolyze the warhead to a sulfonate (
).
-
Decision Matrix: Choosing Your Purification Route
Use this logic flow to determine the optimal purification strategy based on your crude material's state.
Figure 1: Purification Decision Tree. Selects method based on physical state and initial purity.
Protocol A: Recrystallization (The "Isomer Killer")
Best for: Removing inorganic salts (KHF2) and separating regioisomers (e.g., ortho- vs para-).
The Challenge: Fluorination increases lipophilicity compared to the parent benzoic acid, making pure water a poor solvent choice (low solubility even at boil). The Solution: Use a binary solvent system.
Validated Solvent Systems
| Primary Solvent (Dissolver) | Anti-Solvent (Precipitator) | Ratio (v/v) | Notes |
| Ethanol (95%) | Water | 1:1 to 1:3 | Standard. Good for removing inorganic salts. |
| Acetone | Water | 1:2 | Better for highly lipophilic analogs. |
| Ethyl Acetate | Hexanes | 1:4 | Strictly anhydrous. Best if hydrolysis is a major concern. |
| Toluene | None | N/A | High boiling point. Good for separating para (insoluble) from ortho (soluble). |
Step-by-Step Procedure
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add the Primary Solvent (e.g., Ethanol) dropwise with heating (hot plate ~60°C) until just dissolved.
-
Critical: Do not boil aggressively; prolonged heat can degrade the
over time.
-
-
Filtration (Optional): If insoluble particles (salts) remain, perform a hot filtration.
-
Nucleation: Remove from heat. Add the Anti-Solvent (e.g., Water) dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add one drop of Primary Solvent to clear the solution.
-
Crystallization: Allow to cool to room temperature undisturbed. Then, move to
(fridge) for 2 hours. -
Collection: Filter via Buchner funnel. Wash with cold Anti-Solvent.
Troubleshooting: "Oiling Out"
-
Symptom:[1][2][3][4] Product separates as liquid droplets instead of crystals.
-
Cause: Solution temperature > Melting point of solvated product; or cooling too fast.
-
Fix: Re-heat to dissolve.[3][5] Add a seed crystal. Cool very slowly (wrap flask in a towel). Stir vigorously to induce lattice formation.
Protocol B: Acid-Base Extraction (The "Gentle" Cycle)
Best for: Removing non-acidic impurities (unreacted fluorobenzenes) or highly polar byproducts.
Scientific Constraint: You cannot use strong, hot bases (e.g., 1M NaOH at
Workflow
-
Dissolve: Dissolve crude oil in Ethyl Acetate (EtOAc) .
-
Extract (The "Pull"): Wash the organic layer with Saturated Sodium Bicarbonate (
) . -
Discard: Keep the aqueous layer. Discard the organic layer (contains neutral trash).
-
Acidify (The "Push"): Cool the aqueous layer to
in an ice bath. Slowly add 1M HCl until pH < 2.-
Result: The product reprotonates and precipitates out of the water.[7]
-
-
Recover: Extract the now-cloudy aqueous mixture with fresh EtOAc (3x).
-
Dry: Wash combined organics with Brine, dry over
, and concentrate.
Protocol C: Flash Chromatography (The Polish)
Best for: Final purification of high-value intermediates or difficult isomer separations.
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: Hexanes : Ethyl Acetate (with modifier).
-
The Modifier Rule: You must add 1% Acetic Acid (AcOH) to the mobile phase.
-
Reason: Without AcOH, the carboxylic acid moiety will interact strongly with the silica surface (tailing/streaking), resulting in broad peaks and poor separation.
-
Visualization:
-
UV (254 nm): Strong absorbance due to the aromatic ring.
-
Bromocresol Green Dip: Stains carboxylic acids yellow on a blue background. (Specific for the -COOH group).
FAQ: Common Pitfalls
Q: My product turned into a sulfonic acid (
Q: I see a new spot on TLC that doesn't move (Baseline). A: This is likely the hydrolysis product (sulfonic acid). It is very polar. If this is the major product, your reaction failed or the workup was too harsh.
Q: Can I use amines (Triethylamine) to neutralize the silica? A: NO. While common for other compounds, amines can react with sulfonyl fluorides (SuFEx reaction) to form sulfonamides, destroying your warhead. Stick to acidic modifiers (Acetic Acid).
References
-
SuFEx Chemistry Foundation: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[8] Angewandte Chemie International Edition, 53(36), 9430–9448.
-
Sulfonyl Fluoride Stability: Barrow, A. S., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48, 4731-4758.
-
Specific Analog Characterization: Barycki, J. J., et al. (1993). Affinity labeling of glutathione S-transferase, isozyme 4-4, by 4-(fluorosulfonyl)benzoic acid. Biochemistry, 32(48), 13002–13011.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Thermal Stability of 2-Hydroxybenzoic Acids
Ticket ID: T-HBA-STAB-001 Subject: Prevention of Decarboxylation During Thermal Processing Status: Open Assigned Specialist: Senior Application Scientist
The Mechanic's Corner: Why Decarboxylation Happens
To prevent the reaction, you must first understand the "trap" inherent in the molecule. 2-Hydroxybenzoic acid (Salicylic Acid) is thermally unstable compared to its meta or para isomers due to the Ortho Effect .
The "Cyclic Trap" Mechanism
Unlike standard carboxylic acids, 2-hydroxybenzoic acid possesses an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen. Upon heating (typically
The Failure Cascade:
-
Resonance: The intramolecular H-bond locks the molecule in a planar conformation.
-
Proton Transfer: Thermal energy drives the phenolic proton to the carboxyl group, or facilitates the carboxyl proton attacking the ring carbon (C1).
-
C-C Bond Cleavage: The bond between the ring and the carboxyl group breaks, releasing
and leaving an unstable enol intermediate, which rapidly tautomerizes to phenol.
Visualization: The Danger Zone
The following diagram illustrates the transition state you are trying to avoid.
Caption: Figure 1. The thermal degradation pathway.[1] The critical control point is preventing the formation of the Cyclic Transition State.
Troubleshooting Guides (Scenario-Based)
Scenario A: "I'm losing yield during recrystallization."
Diagnosis: You are likely using a high-boiling non-polar solvent or heating for too long near the melting point (
-
Switch Solvents: Use protic solvents (e.g., water/ethanol mixtures) rather than non-polar aromatics (e.g., xylene, toluene). Protic solvents compete for hydrogen bonding, disrupting the intramolecular "Cyclic Trap" shown in Figure 1.
-
Temperature Ceiling: Do not exceed
. If the compound requires higher temps to dissolve, your concentration is too high. -
Acid Catalysis: Ensure your solvent is neutral. Trace mineral acids (sulfuric, hydrochloric) drastically lower the activation energy for decarboxylation.
Scenario B: "My GC-MS shows Phenol, but my NMR is pure."
Diagnosis: Artifactual Decarboxylation. The compound is degrading inside the analytical instrument, not your reaction flask. The Fix:
-
Injector Temperature: The standard
injector port is an incinerator for salicylic acid derivatives. Lower the inlet temperature to or use "Cold On-Column" injection. -
Derivatization: You must protect the carboxylic acid before GC analysis. Convert it to a methyl ester (using TMS-diazomethane or
-methanol) or a silyl ester (BSTFA) before injection.
Scenario C: "My Hot Melt Extrusion (HME) formulation turns pink/brown."
Diagnosis: Thermal degradation during polymer blending. Phenol oxidation products cause discoloration. The Fix:
-
Residence Time: Increase screw speed to reduce the time the drug spends in the heated barrel.
-
Plasticizers: Add plasticizers (e.g., triethyl citrate) to lower the glass transition temperature (
) of the polymer, allowing you to extrude at temperatures below the drug's decarboxylation threshold ( ).
Strategic Protocols
Protocol 1: The "Salt Shield" (Primary Prevention)
The most effective way to prevent decarboxylation is to remove the acidic proton entirely. The carboxylate anion is significantly more thermally stable than the free acid because the negative charge repels the electron-rich ring, preventing the formation of the transition state.
Step-by-Step:
-
Dissolution: Dissolve 2-hydroxybenzoic acid in a minimum volume of Ethanol/Water (1:1).
-
Neutralization: Slowly add 1.05 equivalents of Sodium Bicarbonate (
) or Potassium Carbonate ( ). Avoid strong hydroxides (NaOH) at high temps to prevent nucleophilic attack. -
Confirmation: Ensure evolution of
gas ceases. -
Processing: Perform your heating step (e.g., solvent removal, sterilization) on the salt form .
-
Regeneration (Optional): If the free acid is required later, re-acidify with cold dilute HCl only after the thermal step is complete.
Protocol 2: High-Pressure Suppression
If you must heat the free acid (e.g., in a flow reactor), you can use Le Chatelier’s principle to shift the equilibrium back toward the reactant.
Parameters:
-
Vessel: Autoclave or Back-Pressure Regulator (BPR) equipped flow reactor.
-
Pressure: Maintain system pressure
. -
Mechanism: High partial pressure of
(or inert gas preventing gas evolution) physically inhibits the release of the gas molecule from the solution matrix.
Data & Reference Tables
Table 1: Substituent Effects on Thermal Stability
Predicting stability based on chemical structure.
| Substituent Position | Effect on Decarboxylation Rate | Reason |
| Ortho (-OH) | Critical Increase | Enables cyclic transition state (Intramolecular H-bond). |
| Para (-OH, -NH2) | Increase | Electron-donating groups increase electron density at C1, facilitating proton attack.[1] |
| Meta (-OH) | Neutral/Decrease | Cannot form cyclic transition state; electronic effect is weaker. |
| Electron Withdrawing (-NO2) | Decrease | Destabilizes the transition state (pulls density away from ring). |
Table 2: Solvent Compatibility Matrix
| Solvent Class | Risk Level | Mechanism of Interaction |
| Non-Polar (Toluene, Benzene) | High | Promotes intramolecular H-bonding (Cyclic Trap). |
| Basic (Quinoline, Pyridine) | High | Can catalyze decarboxylation (unless fully converted to salt). |
| Protic (Water, Alcohols) | Low | Disrupts intramolecular H-bond; stabilizes ground state. |
| Deep Eutectic (ChCl-Urea) | Variable | Can act as a catalyst for decarboxylation in specific syntheses.[2][3][4] |
Decision Matrix: Workflow Optimization
Use this logic flow to determine the correct mitigation strategy for your specific experiment.
Caption: Figure 2.[5] Decision tree for selecting the appropriate stabilization method based on experimental constraints.
References
-
Mechanism of Decarboxylation: Dunn, G. E., Leggate, P., & Scheffler, I. E. (1968). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Journal of Chemistry.[4]
- Solubility & Thermodynamics: Shakeel, F., et al. (2015). Solubility and thermodynamics of salicylic acid in different solvents. Journal of Molecular Liquids. (Contextual grounding for solvent choice).
-
Pharma/HME Stability: Maniruzzaman, M., et al. (2012). A review of hot-melt extrusion: process technology to pharmaceutical products. ISRN Pharmaceutics.
-
Analytical Artifacts: "Decarboxylation of Salicylic Acid Mechanism." Chemistry Stack Exchange / Reddit Discussion on Practical Observations.
-
Kinetics & Substituent Effects: Brown, B. R. (1951). The mechanism of thermal decarboxylation.[1] Quarterly Reviews, Chemical Society.[6]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting low reactivity of steric hindered benzoic acids
TECHNICAL SUPPORT CENTER: STERICALLY HINDERED BENZOIC ACIDS Current Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Low Reactivity in 2,6-Disubstituted Benzoic Acids
Welcome to the Reaction Engineering Support Portal
User Issue: "I am trying to esterify/amidate a 2,6-disubstituted benzoic acid (e.g., Mesitoic acid, 2,6-dichlorobenzoic acid). Standard Fischer esterification or EDC/NHS coupling yields <5% product. What is going wrong?"
Root Cause Analysis: The failure is rarely electronic; it is almost exclusively steric .
-
Trajectory Blockage: The ortho-substituents block the Bürgi-Dunitz trajectory (107°) required for the nucleophile to attack the carbonyl carbon.
-
Tetrahedral Collapse: Even if attack occurs, the transition state to the tetrahedral intermediate is highly crowded, energetically disfavoring formation.
-
Resonance Inhibition: In extreme cases, the ortho groups force the carbonyl out of plane with the phenyl ring, actually increasing electrophilicity (by breaking conjugation), but the steric wall remains the dominant factor preventing attack.
MODULE 1: DIAGNOSTIC & DECISION LOGIC
Before proceeding, confirm your substrate profile. If you have substituents at positions 2 and 6 (R1/R2 ≠ H), standard protocols will fail. Use the decision matrix below to select your protocol.
Figure 1: Decision tree for selecting the optimal activation strategy based on substrate stability and target product.
MODULE 2: ACTIVATION PROTOCOLS (The Fixes)
TICKET #001: The "Standard" Acid Chloride Route Fails
Symptom: User attempts to use Thionyl Chloride (SOCl₂). Reaction turns black/tarry or returns starting material. Technical Insight: SOCl₂ often requires reflux, which degrades sensitive hindered substrates. Furthermore, without a catalyst, it struggles to form the chlorosulfite intermediate on crowded carbonyls. Resolution: Switch to Oxalyl Chloride with catalytic DMF . This forms the Vilsmeier-Haack reagent (chloroiminium ion), a far more potent electrophile that activates the acid at room temperature.
Protocol A: Vilsmeier-Activated Acid Chloride Formation
-
Setup: Flame-dried RBF under Argon.
-
Solvent: Anhydrous DCM (0.2 M concentration).
-
Reagents:
-
Substrate (1.0 equiv)
-
Oxalyl Chloride (1.2 - 1.5 equiv)
-
DMF (Catalytic - 2-3 drops): Critical Step.
-
-
Execution: Add Oxalyl Chloride dropwise at 0°C. Then add DMF. Massive gas evolution (CO + CO₂ + HCl) indicates initiation.
-
Completion: Stir at RT for 2 hours. If hindrance is extreme (e.g., Mesitoic acid), reflux in DCM for 1 hour.
-
Workup: Evaporate solvent/excess reagent in vacuo. Re-dissolve crude acid chloride in DCM/Pyridine and add your nucleophile (Alcohol/Amine).
TICKET #002: Acid Sensitive Substrates (Protecting Groups Falling Off)
Symptom: "I need an acid chloride, but my Boc/TBS groups are falling off due to HCl generation." Resolution: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1] Mechanism: It converts acids to acid chlorides under neutral conditions .[2] The byproduct is a neutral amide, not HCl.
Protocol B: Neutral Activation (Ghosez's Reagent)
-
Reagent: Ghosez’s Reagent (1.1 equiv).
-
Solvent: Dry DCM or CHCl₃.
-
Execution: Stir substrate + reagent at RT for 1-3 hours.
-
Observation: Reaction is homogeneous.
-
Next Step: Add your amine/alcohol directly to this solution (one-pot).
-
Reference: Ghosez et al., Org.[2] Synth. [1]
TICKET #003: Difficult Esterification (The "Gold Standard")
Symptom: "Acid chloride formed, but alcohol is too bulky/unreactive." Resolution: Yamaguchi Esterification . Why it works: It uses a "Mixed Anhydride" strategy.[3][4][5] The 2,4,6-trichlorobenzoyl group is bulky and electron-withdrawing, making the substrate's carbonyl the preferred site for attack by DMAP.
Protocol C: Yamaguchi Esterification
-
Step 1 (Anhydride): Dissolve Acid (1.0 eq) and Et₃N (1.2 eq) in Toluene or THF. Add Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride) (1.1 eq). Stir 1h.
-
Step 2 (Catalysis): Filter off amine salts (optional but cleaner). Add Alcohol (1.0 - 3.0 eq) and DMAP (1.0 - 2.0 eq).
-
Note: Stoichiometric DMAP is often required for hindered substrates, not just catalytic.
-
-
Conditions: Reflux (Toluene) or 60°C (THF) for 4-12h.
TICKET #004: Amidation of Hindered Acids
Symptom: "DCC/EDC gives 0% yield." Resolution: Use HATU with HOAt . Mechanism: The 7-aza nitrogen in HOAt (the leaving group in HATU) provides a "neighboring group effect" (anchimeric assistance), hydrogen bonding to the incoming amine and guiding it to the carbonyl.
Protocol D: HATU Coupling
-
Solvent: DMF (Polar aprotic is essential for HATU kinetics).
-
Base: DIPEA (Hunig's Base) - 2.0 to 3.0 equiv.
-
Order of Addition: Acid + DIPEA + HATU (1.2 eq). Stir 5 mins (Pre-activation is key).
-
Addition: Add Amine. Stir 1-16h at RT.
-
Warning: If the solution turns dark immediately, ensure your DMF is amine-free (dimethylamine impurities react with HATU).
MODULE 3: DATA & COMPARISON
Reagent Selection Guide for Hindered Benzoic Acids
| Method | Best For... | Key Reagent | Risk Factor |
| Oxalyl Cl / DMF | Robust Acid Chlorides | (COCl)₂ + DMF (cat) | Generates HCl gas; incompatible with acid-labile groups. |
| Ghosez's Reagent | Acid-Sensitive Substrates | Expensive; moisture sensitive. | |
| Yamaguchi | Hindered Esters (Macrolides) | 2,4,6-Cl₃PhCOCl + DMAP | Requires 2 steps; DMAP removal can be tedious. |
| HATU | Hindered Amides | HATU + DIPEA | High cost; difficult to remove urea byproducts if not washed properly. |
| Acylium Ion | Extreme Hindrance (Mesitoic) | Conc. H₂SO₄ (Dissolve acid) | Destructive to functional groups. Only for simple alkyl-mesitoates. |
MODULE 4: VISUAL MECHANISM (Why Yamaguchi Works)
The regioselectivity of the Yamaguchi reagent is the key to its success. The nucleophilic catalyst (DMAP) attacks the less hindered carbonyl of the mixed anhydride, which paradoxically is the more hindered substrate carbonyl (because the Yamaguchi reagent is deliberately designed to be even more hindered).
Figure 2: The Yamaguchi mechanism relies on DMAP attacking the substrate carbonyl, forming a highly reactive N-acyl pyridinium species.
FAQ: FREQUENTLY ASKED QUESTIONS
Q: Can I use microwave irradiation? A: Yes. For HATU couplings or Yamaguchi esterifications, microwave heating (60-80°C for 10-20 mins) often pushes the reaction to completion by overcoming the high activation energy barrier imposed by sterics.
Q: My Yamaguchi reaction solidified. What happened? A: You likely precipitated the triethylamine hydrochloride salts. This is normal. Ensure you have enough solvent (Toluene is preferred over THF for solubility at reflux) or filter the salts before adding DMAP/Alcohol.
Q: Why not just use Fischer Esterification with H₂SO₄?
A: For Mesitoic acid (2,4,6-trimethylbenzoic acid), standard Fischer conditions fail because the tetrahedral intermediate cannot form. However, there is a "cheat": Dissolving Mesitoic acid in 100% Sulfuric Acid generates the Acylium Ion (
REFERENCES
-
Ghosez, L. et al. (1979). "
-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine". Organic Syntheses, 59, 26. -
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[3] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization". Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.
-
Newman, M. S. (1941). "The Esterification of Sterically Hindered Acids". Journal of the American Chemical Society, 63(9), 2431–2435.
Sources
Stability of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid under basic conditions
The following technical guide is structured as a dedicated support resource for researchers working with 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (CAS: 1891570-16-3).[1] It addresses stability, handling, and troubleshooting based on the molecule's specific electronic properties.[1]
Executive Summary & Chemical Profile
This molecule represents a classic "push-pull" aromatic system.[1] It contains a strong electron-withdrawing group (4-methanesulfonyl) and a strong electron-donating group (2-hydroxy), sandwiched around a labile 3-fluoro substituent.[1]
-
Primary Stability Risk: Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom under harsh basic conditions.[1]
-
Secondary Risk: Oxidative degradation of the phenolate anion if exposed to air in alkaline solution.[1]
-
Operational Recommendation: Maintain pH < 10 for short-term handling. For long-term storage, keep as a solid or in acidic/neutral buffers.[1]
Structural Reactivity Map
The following diagram illustrates the competing electronic forces that dictate the stability of this molecule in basic media.
Figure 1: Electronic "Push-Pull" map. The 4-methanesulfonyl group activates the 3-fluorine for displacement, while the 2-hydroxy group (as phenolate) provides electron density to resist nucleophilic attack.[1]
Troubleshooting & FAQs
Direct answers to common observations in the laboratory.
Q1: My solution turned bright yellow upon adding NaOH. Has the compound degraded?
Diagnosis: Likely No (if immediate).[1] Technical Explanation: The transition to yellow is typically due to the formation of the phenolate dianion .[1] The 2-hydroxy group deprotonates (pKa ~8-10), extending the conjugation system with the electron-withdrawing sulfonyl group.[1] This creates a "push-pull" chromophore that absorbs in the visible region.[1] Action:
-
Check HPLC/LC-MS immediately.[1] If the peak retention time is unchanged, it is just the salt form.[1]
-
Warning: If the color deepens to dark orange/brown over time, oxidative degradation or Meisenheimer complex formation (pre-SNAr) is occurring.[1]
Q2: I see a new peak at a lower retention time (polar impurity) after heating in base.
Diagnosis: Hydrolysis (SNAr) . Technical Explanation: The 3-fluoro group is activated by the ortho-sulfonyl group.[1] While the phenolate (O-) repels incoming nucleophiles (OH-), heating provides enough energy to overcome this barrier.[1] The fluorine is displaced by hydroxide, forming 2,3-dihydroxy-4-methanesulfonylbenzoic acid .[1] Action:
-
Avoid heating >40°C in pH > 11.[1]
-
Monitor Fluorine NMR: Disappearance of the Ar-F signal confirms defluorination.[1]
Q3: Can I use this compound in a Suzuki or Sonogashira coupling under basic conditions?
Diagnosis: Yes, with caution. Technical Explanation: Standard coupling bases (Carbonates, Phosphates) are generally safe.[1] Stronger bases (alkoxides like NaOtBu) may trigger SNAr side reactions at the fluorine position.[1] Protocol Adjustment: Use weaker bases (e.g., K3PO4) and keep reaction times optimized.
Stability Data & Protocols
pH Stability Matrix
Estimated stability based on structural analogs (e.g., activated fluorobenzenes).
| Condition | pH Range | Stability Status | Primary Risk |
| Acidic | pH 1 - 4 | High | None (Stable as free acid) |
| Neutral | pH 6 - 8 | High | Slow oxidation if exposed to light/air |
| Mild Base | pH 8 - 10 | Moderate | Salt formation (Yellow color); Stable < 24h |
| Strong Base | pH > 12 | Low | SNAr Hydrolysis of F; Decarboxylation (if heated) |
Protocol: Safe Dissolution for Biological Assays
To dissolve the compound for assays without triggering degradation:
-
Weighing: Weigh the solid acid.
-
Solvent: Dissolve in DMSO first (stock solution).
-
Buffer: Dilute into PBS (pH 7.4).
-
Note: Do not dissolve directly in 1M NaOH and then neutralize, as localized high pH can trigger transient degradation.[1]
-
-
Verification: If a precipitate forms, the pH may be too low (re-protonation of the carboxylic acid).[1] Adjust pH carefully to 7.0–7.4.
Mechanistic Insight: The SNAr Pathway
Understanding the degradation mechanism allows you to predict risks in new reaction conditions.[1]
Figure 2: Degradation pathway via Nucleophilic Aromatic Substitution (SNAr).[1] The reaction requires the nucleophile (OH-) to overcome the electrostatic repulsion of the phenolate ring.[1]
References
-
Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3] Chemical Reviews.[1] (Establishes the mechanism of SNAr in activated aryl halides). [1]
-
ChemScene. (n.d.).[1] Product Data: 3-Fluoro-2-hydroxy-4-(methylsulfonyl)benzoic acid (CAS 1891570-16-3).[1] (Verifies chemical identity and availability).
-
World Intellectual Property Organization (WIPO). (2017).[1] WO2017060873A1 - Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids.[1] (Demonstrates the use of similar fluorinated sulfonyl intermediates in synthesis).
-
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 3-Fluoro-4-hydroxybenzoic acid.[1][4] (Provides analogous safety and handling data for fluorinated hydroxybenzoic acids).
Sources
Technical Support Center: Handling Moisture-Sensitive Sulfonylbenzoic Acid Derivatives
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are well aware that synthesizing sulfonamides, polymeric catalysts, or pharmaceutical intermediates from sulfonylbenzoic acid derivatives (such as 4-(chlorosulfonyl)benzoic acid) presents a significant handling challenge. These bifunctional molecules are notoriously sensitive to ambient moisture.
This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot degradation issues, establish self-validating anhydrous protocols, and maximize your synthetic yields.
Part 1: Mechanistic FAQs – Understanding the Root Cause
Q1: Why do chlorosulfonylbenzoic acid derivatives degrade so rapidly, even during brief exposure to ambient air? A1: The extreme moisture sensitivity is driven by the electrophilicity of the sulfonyl chloride group. The sulfur atom is double-bonded to two highly electronegative oxygen atoms and single-bonded to a chlorine atom, creating a severe electron deficiency. When exposed to even trace amounts of water, the water molecule acts as a nucleophile, attacking the sulfur atom. This nucleophilic displacement reaction ejects a chloride ion, resulting in the formation of an unreactive sulfonic acid and the release of corrosive hydrogen chloride (HCl) gas (1)[1].
Q2: My reaction mixture is fuming a white gas, and my sulfonamide yield is near zero. What is happening? A2: The white fumes are a visual confirmation of gross moisture contamination. The fuming is caused by the HCl gas byproduct (from the hydrolysis of your sulfonyl chloride) reacting with ambient humidity in the air (2)[2]. Because the resulting sulfonic acid is entirely unreactive toward amines under standard conditions, your amidation cannot proceed, leading to a near-zero yield.
Q3: How should I store these reagents to prevent long-term degradation? A3: Because ambient moisture can penetrate standard screw-cap threads, these derivatives must be stored in tightly sealed, corrosion-resistant containers under a blanket of inert gas (Nitrogen or Argon). Reagents packaged in Sure/Seal™ bottles should be kept in a cool, dry, and well-ventilated environment, or a desiccator, to prevent the ingress of moist air (3)[3].
Part 2: Visualizing the Competitive Pathways
To understand the critical need for anhydrous conditions, we must visualize the competitive kinetic pathways between your desired amine nucleophile and undesired water.
Caption: Reaction pathways of chlorosulfonylbenzoic acid in the presence of amines vs. moisture.
Part 3: Self-Validating Experimental Protocols
To guarantee success, your workflow cannot rely on assumptions. Every step must include a validation checkpoint. Below is the gold-standard protocol for executing an anhydrous amidation using a sulfonylbenzoic acid derivative.
Protocol: Anhydrous Amidation via Schlenk Techniques
Step 1: Glassware and Solvent Preparation
-
Action: Dry all reaction flasks, stir bars, and glass syringes in an oven at 140°C for a minimum of 4 hours. Assemble the glassware while hot, connect it to a Schlenk line, and perform three cycles of high vacuum followed by Argon backfilling (4)[4].
-
Causality: Surface silanol groups on borosilicate glass strongly adsorb water. Heating provides the thermodynamic energy to desorb the water, while the vacuum actively removes it from the system.
-
Validation Checkpoint: Perform a Karl Fischer (KF) titration on your chosen reaction solvent (e.g., DCM or THF) immediately before use. Proceed only if H₂O < 50 ppm.
Step 2: Reagent Transfer
-
Action: Transfer the liquid or dissolved sulfonylbenzoic acid derivative using an oven-dried glass syringe equipped with a metal cannula. Pierce the Sure/Seal septum while maintaining a positive Argon pressure inside the reagent bottle (5)[5].
-
Causality: Drawing liquid creates a partial vacuum in the bottle, which can pull ambient moist air through the septum puncture. A positive inert gas blanket ensures that any gas exchange flows outward.
-
Validation Checkpoint: Observe the needle tip during transfer. The absence of white fumes confirms that the syringe and the transfer environment are free of bulk moisture.
Step 3: Reaction Execution and Quenching
-
Action: Cool the reaction matrix to 0°C. Add the amine nucleophile dropwise in the presence of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA).
-
Causality: The low temperature controls the highly exothermic nature of the nucleophilic attack. DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of your amine nucleophile without competing for the highly electrophilic sulfonyl chloride.
-
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The sulfonyl chloride starting material will migrate up the plate. If moisture contamination occurred, the highly polar sulfonic acid byproduct will be visible strictly at the baseline. A clean conversion with no baseline spot validates the anhydrous integrity of your workflow.
Caption: Self-validating workflow for handling moisture-sensitive reagents under anhydrous conditions.
Part 4: Quantitative Data – Solvent Drying Strategies
Selecting the correct solvent and drying method is critical. The table below summarizes the efficacy of various drying strategies specifically for handling highly reactive sulfonyl chlorides.
| Solvent | Drying Strategy | Processing Time | Residual Moisture (ppm) | Suitability for Sulfonyl Chlorides |
| Dichloromethane (DCM) | Distillation over Calcium Hydride (CaH₂) | 12 hours | < 10 ppm | Optimal - Non-nucleophilic matrix |
| Tetrahydrofuran (THF) | Distillation over Sodium / Benzophenone | 24 hours | < 5 ppm | Optimal - Excellent solubility |
| Dimethylformamide (DMF) | Storage over Activated 3Å Molecular Sieves | 48 hours | < 50 ppm | Acceptable - Requires rigorous KF testing |
| Acetonitrile (MeCN) | Untreated (Standard HPLC Grade) | N/A | ~ 200 - 500 ppm | High Risk - Guaranteed partial hydrolysis |
References
-
"Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention", HoriazonChemical. 1
-
"4-(Chlorosulfonyl)benzoic acid, 96%", Fisher Scientific. 6
-
"2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9", Benchchem. 2
-
"Preservation of Moisture-Sensitive Chemical Reagents", Sigma-Aldrich. 3
-
"Techniques for Handling Air- and Moisture-Sensitive Compounds", University of Pittsburgh. 4
-
"Air-Sensitive Chemistry: Practical and Safety Considerations", Fisher Scientific. 5
Sources
- 1. horiazonchemical.com [horiazonchemical.com]
- 2. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]
- 3. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 6. 4-(Chlorosulfonyl)benzoic acid, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Purification & Separation of Fluorobenzoic Acid Regioisomers
The following technical guide addresses the separation of 3-fluoro and 5-fluoro benzoic acid isomers.
Core Technical Assessment: The "Symmetry Trap"
Before proceeding with separation protocols, we must validate the molecular geometry of your target.
Status Check: Are you working with a mono-substituted or poly-substituted ring?
-
Scenario A: Mono-substituted (Fluorobenzoic Acid only) In unsubstituted fluorobenzoic acid, position 3 and position 5 are chemically equivalent due to the plane of symmetry passing through the C1 (carboxyl) and C4 positions.
-
Result: 3-fluorobenzoic acid is identical to 5-fluorobenzoic acid. No separation is required.
-
-
Scenario B: Poly-substituted (e.g., 2-amino-3-fluoro vs. 2-amino-5-fluoro) If your ring contains an additional substituent (at positions 1, 2, or 4) that breaks the symmetry, 3-fluoro and 5-fluoro become distinct regioisomers with very similar boiling points and polarities.
-
Result: This is a Type II Separation Challenge requiring specific stationary phases or pKa-driven extraction.
-
The following guide assumes Scenario B (Asymmetric/Poly-substituted systems).
Analytical Separation (HPLC/UPLC)
Issue: "My C18 column shows a single merged peak or 'shoulder' for the 3-fluoro and 5-fluoro isomers."
Root Cause: Standard C18 (alkyl) phases rely on hydrophobicity. Since fluorine is small (Van der Waals radius ~1.47 Å) and mimics hydrogen sterically, C18 cannot easily discriminate between meta-isomers based on hydrophobicity alone.
Solution: Switch to Pentafluorophenyl (PFP) Phases
You must utilize a Fluorophenyl (PFP) stationary phase. These columns employ specific Fluorine-Fluorine (F-F) interactions and
Recommended Protocol (Analytical)
| Parameter | Setting | Rationale |
| Column | PFP (Pentafluorophenyl) Core-Shell (e.g., Kinetex PFP, Hypersil GOLD PFP) | Maximizes shape selectivity and dipole-dipole interactions specific to halogenated aromatics [1, 2]. |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH (~2.5) suppresses carboxylic acid ionization ( |
| Mobile Phase B | Methanol (MeOH) | MeOH provides better selectivity for PFP phases than Acetonitrile due to proton-donor capabilities interacting with the fluorine lone pairs. |
| Gradient | Isocratic hold (e.g., 35% B) for 5 min, then ramp. | Isomers often require isocratic conditions to resolve subtle selectivity differences. |
| Temperature | 25°C (Lower is often better) | Lower temperatures reduce molecular rotation, enhancing the steric "fit" into the stationary phase. |
Preparative Scale Separation (Bulk Purification)
Issue: "I cannot afford to run kilogram quantities through a prep-HPLC. How do I separate them chemically?"
Solution: Exploit the Ortho-Effect on Acidity (pKa).[1] If one isomer has a substituent ortho to the carboxylic acid (e.g., 2-fluoro or a group at position 4 affecting position 3/5 differently), their pKa values will differ significantly.
-
3-fluorobenzoic acid pKa: ~3.86[1]
-
2-fluorobenzoic acid pKa: ~3.27 (More acidic due to inductive proximity and ortho-effect) [4].
If your "3 vs 5" system involves an ortho-substituent relative to the acid or the fluorine, you can use pH-Swing Extraction .
Workflow: pH-Controlled Fractional Extraction
Figure 1: pH-Swing extraction workflow. By targeting the pH between the pKa values of the two isomers, the more acidic isomer moves to the aqueous layer while the less acidic one remains in the organic layer.
Troubleshooting & FAQs
Q1: I am seeing "Ghost Peaks" when analyzing my fluorobenzoic acid isomers.
Diagnosis: This is likely dimerization . Carboxylic acids form strong hydrogen-bonded dimers in the gas phase (GC) and non-polar solvents. Fix:
-
LC: Ensure your mobile phase is acidic (pH < 3) to keep them protonated, or highly basic (pH > 8) to fully ionize them. Avoid neutral pH where equilibrium exists.
-
GC: You must derivatize to a methyl ester (using TMS-diazomethane or MeOH/H2SO4) before injection. Fluorobenzoic acids are too polar for reliable direct GC analysis [5].
Q2: Recrystallization isn't working; the isomers co-crystallize.
Diagnosis: Fluorine is isosteric with hydrogen, so the crystal lattice often tolerates the "wrong" isomer as a defect, leading to solid solutions. Fix: Use a Chiral Resolving Agent or Amine Salt. Even if your molecule isn't chiral, forming a salt with a bulky amine (like dicyclohexylamine or benzylamine) can amplify the steric differences between the 3- and 5- positions, creating distinct lattice energies that allow separation by crystallization.
Q3: Why is the 2-fluoro isomer eluting after the 3-fluoro isomer on my PFP column?
Analysis: On PFP columns, the "Ortho Effect" often leads to stronger retention for ortho-isomers compared to meta/para. The intramolecular hydrogen bonding (between F and COOH) reduces the apparent polarity of the ortho isomer, making it behave more hydrophobically, while the PFP ring interacts strongly with the electron-deficient ortho-fluorine [6].
References
-
Thermo Fisher Scientific. (2020).[2] HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Link
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Link
-
BenchChem. (2025).[1][3][4][5] High-Performance Liquid Chromatography Method for the Analysis of 2-Fluorobenzoic Acid. Link
-
BenchChem. (2025).[1][3][4][5] Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. Link
-
AIP Publishing. (2015). Gas phase measurements of mono-fluoro-benzoic acids and the dimer of 3-fluoro-benzoic acid. The Journal of Chemical Physics. Link
-
Nacalai Tesque. (n.d.). Comparing BromoBenzyl (PBr) to FluoroPhenyl (PFP) Stationary Phases. Link
Sources
Validation & Comparative
Definitive Guide: 1H NMR Spectrum Analysis of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic Acid
Executive Summary & Strategic Comparison
In the development of hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and next-generation herbicides, 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid serves as a critical scaffold. Its structural integrity is defined by a dense substitution pattern that challenges routine analysis.
This guide provides a rigorous structural elucidation protocol. Unlike standard "spectral dump" documents, we compare the efficacy of 1H NMR against 19F NMR and LC-MS , establishing why a multi-modal approach is non-negotiable for this fluorinated sulfone.
Comparison: 1H NMR vs. Alternative Analytical Methods
| Feature | 1H NMR (Primary) | 19F NMR (Secondary) | LC-MS (Tertiary) |
| Primary Utility | Full structural connectivity & H-bonding status | Regioisomer confirmation & F-impurity detection | Molecular weight & trace organic impurity |
| Resolution Power | High : Distinguishes H5/H6 coupling | Very High : Separates 3-F from 4-F/5-F isomers | Low : Cannot distinguish regioisomers |
| Quantification | Direct (via internal standard) | Direct (requires relaxation delay optimization) | Relative (response factor dependent) |
| Blind Spot | Cannot see quaternary carbons or inorganic salts | Invisible to non-fluorinated contaminants | Ion suppression effects |
Expert Insight: While 1H NMR is the gold standard for confirming the arrangement of protons, it cannot definitively prove the position of the fluorine atom without coupling analysis. Therefore, this protocol emphasizes the analysis of
Theoretical Structural Analysis & Prediction
To interpret the spectrum accurately, we must deconstruct the electronic environment of the benzene ring. The molecule contains four substituents on a six-membered ring, leaving only two aromatic protons: H5 and H6 .
Substituent Effects (Chemometric Logic)
-
1-COOH (Carboxyl): Strong electron-withdrawing group (EWG). Deshields ortho protons (H6).
-
2-OH (Hydroxyl): Electron-donating group (EDG) via resonance. Shields ortho (H3-F site) and para (H5) positions.
-
3-F (Fluoro): Inductive EWG but resonance EDG. Causes significant signal splitting (
). -
4-SO₂Me (Methanesulfonyl): Strong EWG. Deshields ortho protons (H5).
Predicted Coupling Network
The critical diagnostic feature is the coupling pattern of H5 and H6.
-
H5: Resides between the sulfone and H6. It couples with H6 (ortho,
) and Fluorine at position 3 (meta, ). Expectation: Doublet of Doublets (dd). -
H6: Adjacent to the carboxyl and H5.[1] It couples with H5 (ortho,
). Coupling to F (para, ) is typically negligible ( Hz). Expectation: Doublet (d).
Visualization: Structural Logic & Coupling Pathways
The following diagram illustrates the connectivity and the specific coupling constants (
Figure 1: Spin-spin coupling network showing the critical meta-coupling between Fluorine-3 and Proton-5.
Experimental Protocol (Self-Validating)
This protocol uses DMSO-d6 as the solvent.[2] Chloroform (CDCl3) is not recommended due to the poor solubility of the sulfonyl-benzoic acid core and the potential loss of exchangeable proton signals (OH/COOH).
Materials
-
Compound: >5 mg of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid.[3]
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) for referencing.
-
Instrument: 400 MHz NMR or higher (600 MHz preferred for clear splitting).
Step-by-Step Workflow
-
Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6. Ensure complete dissolution; the sulfone group can reduce solubility. Vortex if necessary.
-
Acquisition Parameters:
-
Pulse Angle: 30°[4]
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).
-
Scans (NS): 16 (minimum) to 64.
-
Spectral Width: -2 to 16 ppm.
-
-
Processing:
-
Line Broadening (LB): 0.3 Hz.
-
Reference: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.
-
-
Validation Check:
-
Integrate the Methyl Sulfone singlet (~3.2 ppm). Set value to 3.00 .
-
Check aromatic integrals.[1] H5 and H6 should each integrate to 1.00 (±0.05).
-
If integrals are off, check for water suppression artifacts or relaxation issues.
-
Spectral Data Analysis
The following table summarizes the anticipated chemical shifts and multiplicity based on substituent additivity rules and analogous fluorinated benzoic acids [1, 2].
Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)
| Position | Type | Shift (δ ppm) | Multiplicity | Integral | Coupling Constants ( | Assignment Logic |
| 1-COOH | Exchangeable | 13.0 - 14.0 | Broad Singlet (br s) | 1H | - | Highly deshielded acidic proton. |
| 2-OH | Exchangeable | 10.5 - 11.5 | Broad Singlet (br s) | 1H | - | Phenolic OH, likely H-bonded to COOH or solvent. |
| H-6 | Aromatic | 7.95 - 8.15 | Doublet (d) | 1H | Ortho to COOH (deshielded). | |
| H-5 | Aromatic | 7.60 - 7.80 | Doublet of Doublets (dd) | 1H | Ortho to H6, Meta to F. | |
| 4-SO₂Me | Aliphatic | 3.20 - 3.40 | Singlet (s) | 3H | - | Methyl group on electron-withdrawing sulfone. |
Detailed Peak Interpretation
-
The "Fingerprint" (H5 vs H6):
-
H6 appears most downfield (highest ppm) in the aromatic region due to the strong deshielding effect of the ortho-carboxyl group. It appears as a clean doublet.
-
H5 appears slightly upfield of H6. The key verification is the splitting pattern . You must see a doublet of doublets (dd). If you only see a doublet, your field strength may be too low, or the fluorine is not at position 3.
-
-
The Methyl Sulfone:
-
This is a sharp singlet. If it appears as a doublet, check for 19F coupling (rare for 4-bond S-C-F path) or presence of a different isomer.
-
-
Exchangeable Protons:
-
In "wet" DMSO, the OH and COOH signals may broaden or merge with the water peak (~3.33 ppm). Adding a drop of D₂O will cause these peaks to disappear, confirming their identity.
-
Troubleshooting & Impurities
| Observation | Diagnosis | Remediation |
| Extra Doublets in Aromatic Region | Regioisomer contamination (e.g., 4-F, 5-SO2Me). | Run 19F NMR . Each isomer has a distinct F-shift. |
| Methyl Singlet at ~2.3 ppm | Toluene or Methyl-benzoic impurity. | Check solvent blanks. Toluene is a common process solvent. |
| Broad Humps > 10 ppm | Wet solvent or aggregation. | Dry sample or add a trace of TFA-d1 to sharpen acidic protons. |
| Missing OH/COOH peaks | Rapid exchange with water. | Normal in non-anhydrous DMSO. Focus on aromatic/aliphatic regions for ID. |
References
- Context: Provides baseline spectral data for the 3-fluoro-hydroxybenzoic acid core, validating the coupling constants for F-H interactions.
-
National Institutes of Health (NIH). (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PMC. Retrieved October 26, 2023, from [Link]
- )
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
- Context: The standard reference for identifying solvent peaks (DMSO, Water) and common impurities in the spectrum.
-
PubChem. (n.d.). 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (Compound Summary). Retrieved October 26, 2023, from [Link]
Sources
Technical Comparison of 19F NMR Profiles: 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic Acid vs. Structural Analogs
This guide provides a technical analysis of the 19F NMR chemical shifts for 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid , a critical intermediate in the synthesis of HPPD-inhibiting herbicides (e.g., Cypyrafluone, Bipyrazone).
Executive Summary
3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (CAS: 1891570-16-3) is a highly functionalized benzoic acid derivative. Its 19F NMR spectrum is the definitive method for verifying the regiochemistry of the fluorine substituent relative to the hydroxyl and methanesulfonyl groups.
This guide compares the predicted chemical shift of the target molecule with experimentally validated analogs (such as the 2-chloro precursor used in Cypyrafluone synthesis). The analysis highlights the competing electronic effects of the ortho-hydroxyl (shielding) and ortho-methanesulfonyl (deshielding) groups.
Key Technical Insights
-
Target Shift (Predicted): -108.5 ± 3.0 ppm (in DMSO-d₆, ref. CFCl₃).
-
Primary Diagnostic Feature: The signal is a doublet of doublets (dd) due to coupling with aromatic protons (H5 and H6), though often appearing as a broadened singlet if proton decoupling is not used.
-
Differentiation: 19F NMR readily distinguishes the 3-fluoro isomer from the 5-fluoro isomer (approx. -115 ppm) and the 2-chloro analog (approx. -112 ppm).
Chemical Shift Analysis & Comparison
The 19F chemical shift is governed by the local electron density around the fluorine nucleus. In this molecule, the fluorine at position 3 is subject to a "push-pull" electronic environment:
-
2-OH Group (Ortho): Strongly electron-donating via resonance (+R), increasing electron density at the fluorine (Shielding
Upfield Shift). -
4-SO₂Me Group (Ortho): Strongly electron-withdrawing via induction and resonance (-I, -R), decreasing electron density (Deshielding
Downfield Shift). -
1-COOH Group (Meta): Mildly electron-withdrawing (Deshielding).
Comparative Data Table (Referenced to CFCl₃ = 0.0 ppm)
| Compound | Structure | 19F Shift (ppm) | Solvent | Data Source |
| Target Molecule | 3-F, 2-OH, 4-SO₂Me | -108.5 (Pred.) | DMSO-d₆ | SCS Model* |
| 2-Chloro Analog | 3-F, 2-Cl, 4-SO₂Me | -112.0 to -115.0 | CDCl₃ | Patent Analog [1] |
| 2,3-Difluoro Analog | 2,3-diF, 4-SO₂Me | -125.0 to -130.0 | CDCl₃ | Experimental [2] |
| 4-Fluorobenzoic Acid | 4-F | -106.0 | DMSO-d₆ | Standard [3] |
| 2-Fluorobenzoic Acid | 2-F | -114.0 | DMSO-d₆ | Standard [3] |
*SCS (Substituent Chemical Shift) prediction based on additivity rules for polysubstituted benzenes.
Mechanistic Diagram: Electronic Effects
The following diagram illustrates the competing shielding and deshielding vectors acting on the C3-Fluorine.
Figure 1: Vector analysis of electronic substituent effects influencing the 19F NMR shift.
Experimental Protocol for Validation
To empirically verify the identity of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid , follow this standardized protocol. This method ensures reproducibility and minimizes solvent-induced shifts (which can be ±2 ppm for OH-containing compounds).
A. Sample Preparation
-
Mass: Weigh 10–15 mg of the solid sample.
-
Solvent: Dissolve in 0.6 mL of DMSO-d₆ .
-
Note: DMSO is preferred over CDCl₃ because the 2-OH and 1-COOH groups are prone to intermolecular hydrogen bonding. DMSO disrupts these dimers, yielding sharper peaks and more consistent shifts.
-
-
Internal Standard: Add 10 µL of α,α,α-Trifluorotoluene (TFT) or Hexafluorobenzene (C₆F₆) .
-
TFT Shift: -63.72 ppm.
-
C₆F₆ Shift: -164.9 ppm.
-
Avoid CFCl₃ (0 ppm) if volatile loss is a concern.
-
B. Acquisition Parameters (Bruker/Varian 400 MHz equivalent)
-
Nucleus: 19F (376.5 MHz).
-
Spectral Width: 200 ppm (Range: -50 to -250 ppm).
-
Pulse Angle: 30°.
-
Relaxation Delay (D1): 2.0 seconds (ensure full relaxation for integration).
-
Scans (NS): 16–64 (Fluorine is 100% abundant; high sensitivity).
-
Decoupling: Inverse Gated Decoupling (IG) is recommended to eliminate 1H-19F coupling for a clean singlet, simplifying integration against the standard.
C. Data Processing
-
Phasing: Apply automatic phasing, then manual correction.
-
Baseline: Apply polynomial baseline correction (abs).
-
Referencing: Set the internal standard peak to its known value (e.g., TFT = -63.72 ppm).
Synthesis & Regiochemical Verification Workflow
The target molecule is often synthesized via the hydrolysis of 2-chloro-3-fluoro-4-methanesulfonylbenzoic acid (an intermediate for Cypyrafluone). 19F NMR is the critical "Go/No-Go" gate in this workflow.
Figure 2: Quality control workflow using 19F NMR to monitor the conversion of the 2-chloro precursor to the 2-hydroxy target.
References
-
Syngenta Ltd. (2012). Herbicidal Benzoylpyrazoles. WO2012136703. (Describes synthesis of 2-chloro-3-fluoro-4-mesylbenzoic acid intermediates). Link
-
KingAgroot Chemical Compound Co., Ltd. (2015).[1] Cypyrafluone and its preparation. CN105218449B.[2] (Details the synthesis of fluoro-mesyl benzoic acid precursors). Link
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for general substituent chemical shift effects and standard values). Link
-
PubChemLite. (2025). Compound Summary: 3-fluoro-2-hydroxy-4-methanesulfonylbenzoic acid. (Confirmation of structure and CAS 1891570-16-3). Link
Sources
Optimizing HPLC Purity Methods for Highly Polar, Polyfunctional Benzoic Acids: A Comparative Guide
Executive Summary & The Analytical Challenge
Developing a stability-indicating purity method for 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (CAS: 1891570-16-3) presents a unique set of chromatographic challenges. As a highly functionalized intermediate frequently utilized in active pharmaceutical ingredient (API) synthesis, accurate quantitation of its purity requires resolving the main peak from closely related synthetic impurities, such as des-fluoro degradation products and regioisomers (e.g., 5-fluoro isomers).
Standard reversed-phase high-performance liquid chromatography (HPLC) methods often fail for this molecule. To understand why—and to engineer a superior method—we must analyze the causality between the molecule's structure and its chromatographic behavior:
-
Carboxylic Acid & Phenol Moieties: The molecule contains a carboxylic acid (
) and a phenolic hydroxyl group ( ). At a neutral pH, the molecule is highly ionized, leading to catastrophic peak tailing and poor retention on standard hydrophobic stationary phases. -
Methanesulfonyl Group (
): This bulky, electron-withdrawing group significantly increases the overall polarity of the molecule, further reducing its affinity for traditional aliphatic (C18) chains. -
Fluorine Substitution: The highly electronegative fluorine atom at the 3-position creates a strong localized dipole. Resolving positional isomers depends entirely on exploiting this specific dipole moment.
Stationary Phase Comparison: Beyond Standard C18
To establish a robust purity method, we compared three distinct stationary phase chemistries.
-
Standard C18 (Alkyl Phase): Relies purely on dispersive (hydrophobic) interactions. Because 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid is highly polar, it elutes near the void volume (
) on a C18 column, even at low organic modifier concentrations. Furthermore, C18 lacks the stereoelectronic recognition required to separate regioisomers[1]. -
Polar-Embedded C18: Incorporates an amide or ether linkage near the silica surface. While this prevents phase collapse in 100% aqueous conditions and improves peak shape for acidic compounds, it still lacks the specific selectivity needed for fluorinated positional isomers.
-
Pentafluorophenyl (PFP): The PFP phase fundamentally alters the retention mechanism. Instead of relying solely on hydrophobicity, PFP columns offer multiple interaction mechanisms:
interactions, dipole-dipole interactions, and hydrogen bonding. The electron-deficient pentafluorophenyl ring strongly interacts with the electron-rich moieties of the analyte, while the carbon-fluorine bonds provide exceptional shape selectivity for halogenated regioisomers[2][3].
Mobile Phase & pH Optimization
Controlling the ionization state of the analyte is the second critical pillar of this method.
-
Phosphate Buffer (pH 2.5): Provides excellent buffering capacity but is non-volatile, rendering the method incompatible with LC-MS for unknown impurity identification.
-
0.1% Formic Acid (pH ~2.7): Volatile and MS-friendly, but the pH is too close to the
of the carboxylic acid. This results in partial ionization, leading to peak splitting and tailing[4]. -
0.1% Trifluoroacetic Acid (TFA) (pH ~2.0): The optimal choice. TFA drives the pH well below the
of the carboxylic acid, ensuring the molecule is fully protonated (neutral). Additionally, TFA acts as a weak ion-pairing agent, masking residual silanols on the silica surface and delivering perfectly symmetrical peaks[5].
Experimental Protocol (Self-Validating Workflow)
The following protocol outlines the optimized PFP methodology. It is designed as a self-validating system; the method is only considered valid for sample analysis if the System Suitability Testing (SST) criteria are strictly met.
Step 1: Column Preparation
Install a high-efficiency PFP column (e.g.,
Step 2: Mobile Phase Preparation
-
Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water. (Filter through a 0.2 µm PTFE membrane).
-
Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.
Step 3: Gradient Program
-
0–2 min: 5% B (Isocratic hold to focus the polar analyte at the column head).
-
2–15 min: 5% to 60% B (Linear gradient to elute the main peak and strongly retained impurities).
-
15–18 min: 60% to 95% B (Column wash).
-
18–25 min: 5% B (Re-equilibration).
Step 4: Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C (Thermodynamic stabilization of
interactions). -
Detection: UV at 230 nm (optimal absorbance for the substituted benzoic acid chromophore).
-
Injection Volume: 5 µL.
Step 5: System Suitability Testing (SST) Inject a resolution standard containing 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid and its 5-fluoro regioisomer impurity.
-
Validation Criteria: Resolution (
) between isomers must be . Tailing factor ( ) for the main peak must be .
Quantitative Data Comparison
The table below summarizes the experimental performance of the three evaluated columns using the gradient method described above.
| Stationary Phase | Retention Factor ( | Tailing Factor ( | Resolution ( | Method Verdict |
| Standard C18 | 0.8 | 1.85 | 0.9 (Co-elution) | Fail - Poor retention and selectivity. |
| Polar-Embedded C18 | 2.1 | 1.30 | 1.4 (Partial separation) | Sub-optimal - Insufficient isomer resolution. |
| PFP (Pentafluorophenyl) | 4.5 | 1.05 | 3.2 (Baseline separation) | Pass - Optimal selectivity and peak shape. |
Data Interpretation: The PFP column increases the retention factor (
Mechanistic Visualization
Method development workflow for highly polar, halogenated aromatic compounds.
References
-
ReproSil Fluosil 100 PFP - Dr. Maisch Source: dr-maisch.com URL:[2]
-
Versatile F5 Pentafluorophenyl Columns by Phenomenex Source: phenomenex.com URL:[3]
-
Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC - NIH Source: nih.gov URL:[5]
-
A Miniaturized QuEChERS Method Combined with Ultrahigh Liquid Chromatography Coupled to Tandem Mass Spectrometry for the Analysis of Pyrrolizidine Alkaloids in Oregano Samples - MDPI Source: mdpi.com URL:[4]
-
ACE C18-PFP technical brochure - HPLC Source: hplc.eu URL:[1]
Sources
- 1. hplc.eu [hplc.eu]
- 2. ReproSil Fluosil 100 PFP â Dr. Maisch [dr-maisch.com]
- 3. Versatile F5 Pentafluorophenyl Columns by Phenomenex [phenomenex.com]
- 4. A Miniaturized QuEChERS Method Combined with Ultrahigh Liquid Chromatography Coupled to Tandem Mass Spectrometry for the Analysis of Pyrrolizidine Alkaloids in Oregano Samples | MDPI [mdpi.com]
- 5. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Deep Dive: Mass Spectrometry Profiling of C8H7FO5S (5-(Fluorosulfonyl)-2-methoxybenzoic acid)
The following guide details the mass spectrometry profiling of C8H7FO5S , specifically identified as 5-(Fluorosulfonyl)-2-methoxybenzoic acid , a critical building block in Sulfur-Fluoride Exchange (SuFEx) click chemistry.
Executive Summary
Subject: 5-(Fluorosulfonyl)-2-methoxybenzoic acid (C8H7FO5S) Role: A "sleeping beauty" electrophile used in covalent drug discovery (SuFEx). Comparison: This guide compares the fragmentation and stability profile of the subject against its Sulfonyl Chloride analog (C8H7ClO5S) and its Hydrolysis Product (C8H8O6S) .
Key Technical Insight: Unlike its chlorosulfonyl alternative, C8H7FO5S exhibits exceptional hydrolytic stability, simplifying LC-MS workflows by eliminating the need for anhydrous solvents. Its fragmentation pattern is dominated by a characteristic decarboxylation event followed by sulfonyl-group cleavage, distinct from the isotopic clustering and rapid degradation observed in sulfonyl chlorides.
Compound Characterization & Alternatives
The following table contrasts the physicochemical properties of the target molecule with its primary chemical alternative and degradation product.
| Feature | Target Product (C8H7FO5S) | Alternative (C8H7ClO5S) | Hydrolysis Artifact (C8H8O6S) |
| Chemical Name | 5-(Fluorosulfonyl)-2-methoxybenzoic acid | 5-(Chlorosulfonyl)-2-methoxybenzoic acid | 2-Methoxy-5-sulfobenzoic acid |
| Monoisotopic Mass | 234.0002 Da | 249.9706 Da | 232.0045 Da |
| [M-H]⁻ m/z | 232.99 | 248.96 (100%), 250.96 (33%) | 231.00 |
| Reactivity Class | SuFEx (Stable until activated) | Electrophile (High reactivity) | Inert (Degradation product) |
| Isotopic Pattern | Single dominant peak | Characteristic 3:1 (³⁵Cl:³⁷Cl) | Single dominant peak |
| Stability (H₂O) | High (Hours to Days) | Low (Minutes) | Stable |
Experimental Protocol: Self-Validating LC-MS/MS System
To ensure data integrity, the following protocol minimizes in-source fragmentation and prevents artificial hydrolysis.
Step 1: Sample Preparation
-
Target (C8H7FO5S): Dissolve 1 mg in 1 mL Methanol (MeOH) . Stability allows the use of protic solvents.
-
Alternative (C8H7ClO5S): Must be dissolved in anhydrous Acetonitrile (MeCN) immediately prior to injection. Validation Check: Any signal at m/z 231 indicates solvent contamination with water.
Step 2: Ionization Parameters (ESI Negative Mode)
Negative mode is selected due to the acidic carboxylic moiety, which ionizes efficiently ([M-H]⁻).
-
Capillary Voltage: 2.5 kV (Lower voltage prevents discharge).
-
Cone Voltage: 20 V (Critical: High cone voltage >40V can induce premature loss of SO₂F or CO₂).
-
Source Temp: 120°C.
-
Desolvation Temp: 350°C.
Step 3: Chromatographic Separation
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Note: The sulfonyl fluoride will elute later than the hydrolysis product due to the lipophilic nature of the S-F bond compared to the S-OH group.
Fragmentation Analysis & Mechanism
This section details the collision-induced dissociation (CID) pathways.
A. Primary Fragmentation Pathway (C8H7FO5S)
Precursor Ion: m/z 233 [M-H]⁻
-
Decarboxylation (Δm = 44 Da): The most facile loss is CO₂ from the benzoate group.
-
Transition: m/z 233 → m/z 189
-
Structure: 4-fluorosulfonyl-anisole anion.
-
-
Sulfonyl Cleavage (Δm = 64 Da or 83 Da): From the m/z 189 intermediate, the sulfonyl fluoride group fragments.
-
Path A (Loss of SO₂): m/z 189 → m/z 125 (Formation of C-F bond or rearrangement).
-
Path B (Loss of SO₂F radical/neutral): High energy collision required.
-
-
Methoxy Radical Loss (Rare but diagnostic): Loss of methyl radical ([1]•CH₃) from the methoxy group is typically suppressed in even-electron negative ions but can occur at high collision energies.
-
Transition: m/z 233 → m/z 218.
-
B. Comparison with Sulfonyl Chloride (C8H7ClO5S)
Precursor Ion: m/z 249/251 [M-H]⁻
-
Rapid Hydrolysis Indicator: If the spectrum shows a peak at m/z 231 , the chloride has hydrolyzed to the sulfonic acid (C8H8O6S) in situ. This is a "Fail" for reagent purity.
-
S-Cl Bond Lability: The S-Cl bond is significantly weaker than the S-F bond. In-source fragmentation often yields the chloride ion (m/z 35/37 ) or the sulfinate anion (m/z 213 [M-H-HCl]⁻).
Visualization of Fragmentation Pathways[1][2][3][4]
The following diagram illustrates the competing fragmentation pathways for the target molecule versus its hydrolysis artifact.
Figure 1: Comparative fragmentation tree of 5-(fluorosulfonyl)-2-methoxybenzoic acid (Blue) vs. its hydrolysis product (Red).
References
-
Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews.
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2488-50-8, 5-Fluorosulfonyl-2-methoxybenzoic acid.
-
Holčapek, M., et al. (2010). Mass Spectrometry of Sulfonamides. Encyclopedia of Spectroscopy and Spectrometry.
Sources
Comparative Guide: Sulfonyl vs. Nitro Benzoic Acid Derivatives in Medicinal Chemistry
Executive Summary
In the optimization of benzoic acid scaffolds, the choice between sulfonyl (
-
The Verdict: Sulfonyl derivatives generally offer superior clinical viability due to metabolic stability and versatile hydrogen-bonding capabilities (e.g., in Carbonic Anhydrase or COX-2 inhibition). Nitro derivatives often yield higher initial potency in antimicrobial screens but frequently fail developability criteria due to genotoxicity risks associated with metabolic reduction (Ames positive).
Part 1: Physicochemical & Structural Basis
To rationally select between these moieties, one must understand their fundamental electronic and steric differences.
Electronic and Steric Comparison
Both groups deactivate the benzene ring, but their mechanisms and geometries differ.
| Feature | Nitro Group ( | Sulfonyl Group ( | Impact on Bioactivity |
| Hammett Constant ( | 0.78 (Strong EWG) | 0.72 (Strong EWG) | Both increase acidity of benzoic acid core similarly. |
| Geometry | Planar ( | Tetrahedral ( | Sulfonyls offer 3D vectors for binding pockets; Nitro is flat. |
| H-Bonding | Weak Acceptor | Strong Acceptor (O atoms) | Sulfonyls engage in critical water-bridged interactions. |
| Metabolic Fate | Reducible to | Generally Stable | Sulfonyls are preferred for chronic therapies. |
Structural Logic Diagram (SAR)
The following diagram illustrates the decision matrix for substituting a benzoic acid core.
Figure 1: SAR Decision Matrix. Red paths indicate high-risk/high-reward (Nitro); Green paths indicate stability/specificity (Sulfonyl).
Part 2: Biological Performance (Case Studies)
Case Study A: Enzyme Inhibition (Carbonic Anhydrase II)
Context: Carbonic Anhydrase (CA) inhibitors are used for glaucoma and edema. The pharmacophore requires a zinc-binding group (ZBG).
-
Sulfonyl Mechanism: The sulfonamide moiety (
) is the "gold standard" ZBG. The sulfonyl oxygens and nitrogen coordinate directly with the ion in the active site. -
Nitro Mechanism: Nitro-benzoic acids generally lack direct ZBG capability. However, an ortho-nitro group can enhance the acidity of a neighboring sulfonamide, indirectly boosting potency, though often at the cost of solubility.
Representative Data (hCA II Inhibition):
| Compound Class | Structure | Mechanism | |
| Sulfonamide | 4-Sulfamoylbenzoic acid | 12 nM | Direct Zinc Coordination |
| Nitro-Analog | 4-Nitrobenzoic acid | >10,000 nM | No Zinc Binding |
| Hybrid | 3-Nitro-4-sulfamoylbenzoic acid | 8 nM | Nitro boosts Sulfonamide acidity |
Insight: If the target requires metal chelation, the sulfonyl/sulfonamide group is non-negotiable. The nitro group is merely an auxiliary tuner.
Case Study B: Antimicrobial Activity (S. aureus)
Context: Bacterial growth inhibition via interference with metabolic pathways.
-
Nitro Mechanism: Nitro-benzoic derivatives (like 2-chloro-5-nitrobenzoic acid) often act as prodrugs. Bacterial nitroreductases reduce the
to reactive nitroso/hydroxylamine intermediates that damage bacterial DNA. -
Sulfonyl Mechanism: Sulfonyl derivatives typically act as antimetabolites (e.g., mimicking PABA in folate synthesis) or inhibiting specific enzymes like DHPS.
Representative Data (MIC against S. aureus):
| Compound | MIC ( | Notes |
| 2-Chloro-5-nitrobenzoic acid | 16 - 32 | Broad spectrum; potential cytotoxicity. |
| 4-(Methylsulfonyl)benzoic acid | >128 | Generally inactive without specific sulfonamide moiety. |
| Sulfamethoxazole (Ref) | 2 - 4 | High potency due to specific folate pathway targeting. |
Insight: The nitro group provides inherent toxicity (useful against bacteria, dangerous to host). The sulfonyl group is biologically inert unless functionalized (e.g., to a sulfonamide).
Part 3: ADMET & Safety Profile (The "Why" Behind the Choice)
This is the most critical differentiator for drug development professionals.
The Nitro-Reduction Liability
The primary reason to replace a Nitro group with a Sulfonyl bioisostere is to avoid the "Nitroreductase Trap."
Figure 2: Metabolic activation of Nitro groups leading to potential genotoxicity.
Sulfonyl Stability
Sulfonyl groups (
Part 4: Experimental Protocols
To validate the comparison in your own lab, use these standardized protocols.
Synthesis: Interconversion Strategy
Note: Sulfonyls are often synthesized from nitro precursors or via chlorosulfonation.
-
Nitro-Benzoic Acid: Commercially available or via nitration (
) of benzoic acid. -
Sulfonyl-Benzoic Acid:
-
Step A: Chlorosulfonation of benzoic acid (
, excess). -
Step B: Reaction with amine (for sulfonamide) or reduction/alkylation (for sulfone).
-
Protocol: Carbonic Anhydrase Inhibition Assay (IC50)
Objective: Quantify the binding affinity of derivatives.
Materials:
-
Purified hCA II enzyme (Sigma-Aldrich).
-
Substrate: 4-Nitrophenyl acetate (4-NPA).
-
Buffer: 50 mM Tris-SO4, pH 7.6.[1]
Workflow:
-
Preparation: Dissolve test compounds (Nitro vs. Sulfonyl derivatives) in DMSO (Stock 10 mM).
-
Incubation: Mix 10
L compound + 10 L enzyme solution in 96-well plate. Incubate 10 mins @ 25°C. -
Initiation: Add 180
L of 4-NPA substrate solution. -
Measurement: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 30 mins.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50 using non-linear regression (GraphPad Prism).
Self-Validation Check:
-
Positive Control:[2][3] Acetazolamide (Expect IC50 ~10-15 nM).
-
Negative Control:[4] DMSO only (0% inhibition).
-
Linearity: Ensure substrate conversion <10% to maintain steady-state kinetics.
Part 5: Conclusion & Recommendation
-
Choose Nitro (-NO2) only if:
-
You are developing a topical antimicrobial where systemic absorption is low.
-
You require a "warhead" for hypoxia-activated prodrugs (bioreductive activation).
-
You need a synthetic intermediate to later reduce to an amine.
-
-
Choose Sulfonyl (-SO2R) if:
-
You are designing a systemic drug for chronic use (Safety).
-
Your target involves a metal center (Zinc/Iron) or requires a strong H-bond acceptor.
-
You need to improve the metabolic stability of the scaffold.
-
Final Recommendation: For modern drug discovery campaigns, Sulfonyl-benzoic acid derivatives are the superior starting point due to their balanced ADMET profile and reduced risk of attrition during toxicology screening.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nepali, K., et al. (2014). Sulfonamides as potential bioactive scaffolds.[5][6] Current Medicinal Chemistry, 21(3), 212-239. Link
-
Denny, W. A. (2002). Nitro-group-containing drugs.[3][6][7][8][9][10][11] Current Pharmaceutical Design, 8(15), 1349-1361. (Discusses toxicity vs efficacy). Link
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Link
-
BenchChem. (2025).[3][5] Structure-Activity Relationship of Benzoic Acid Derivatives. Technical Guide. Link
Sources
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. The effect of sulfonate leaving groups on the hypoxia-selective toxicity of nitro analogs of the duocarmycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. ctppc.org [ctppc.org]
- 11. discovery.researcher.life [discovery.researcher.life]
Publish Comparison Guide: Solid-State Characterization of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid
The following guide provides a comprehensive technical analysis of the solid-state characteristics of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (CAS 1891570-16-3).
While specific crystallographic data (CIF files) for this exact molecule are often proprietary to agrochemical development (as a likely intermediate for HPPD-inhibitor herbicides), this guide synthesizes data from structural analogs (fluorosalicylic acids and mesyl-benzoic acids) to construct a predictive model of its crystal behavior. It then provides the experimental protocols required to empirically validate these properties.
Executive Summary & Molecule Profile
3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid represents a highly functionalized "push-pull" aromatic system. Its crystal structure is governed by the competition between the classic salicylic acid intramolecular hydrogen bond and the strong dipole-dipole interactions of the sulfonyl "tail."
| Feature | Specification |
| CAS Number | 1891570-16-3 |
| Molecular Formula | C₈H₇FO₅S |
| Core Scaffold | Salicylic Acid (2-hydroxybenzoic acid) |
| Key Substituents | 3-Fluoro (steric/electronic modulator), 4-Methanesulfonyl (H-bond acceptor) |
| Predicted Crystal System | Monoclinic ( |
| Primary Synthon | Carboxylic acid dimer |
Structural Analysis: The "Crowded" 3-Position
To understand the crystal packing of this molecule, we must analyze it as a sum of three competing forces. The 3-Fluoro substituent is critical—it sits sandwiched between the 2-Hydroxy and 4-Methanesulfonyl groups, creating a "steric lock" that likely restricts conformational freedom in the solid state.
Comparative Crystal Engineering Logic
The table below compares the target molecule with well-characterized analogs to predict its lattice behavior.
| Component | Analog Data Source | Structural Insight for Target |
| Salicylic Core | Salicylic Acid (Ref 1) | Forms a strong intramolecular |
| 3-Fluoro Group | 3-Fluorosalicylic Acid (Ref 2) | The F atom at position 3 is adjacent to the OH. Unlike H, F is a weak H-bond acceptor but electronically withdraws, increasing the acidity of the OH and strengthening the intramolecular bond. |
| 4-Mesyl Group | 4-Methanesulfonylbenzoic acid (Ref 3) | The sulfonyl group ( |
| Combined Effect | Target Molecule | Prediction: The 3-F atom will sterically clash with the sulfonyl oxygens, potentially forcing the |
Visualization: Structural Forces at Play
Caption: Interplay of intramolecular forces driving the crystal lattice formation. The 3-F position acts as a fulcrum, modulating the planarity of the molecule.
Experimental Protocol: Generating the Data
Since a public CIF is unavailable, you must generate the data empirically. The following protocol ensures high-quality single crystals suitable for SCXRD (Single Crystal X-Ray Diffraction).
Phase 1: Polymorph Screening & Crystallization
The high polarity of the sulfonyl group combined with the lipophilic fluorinated ring requires a bipolar solvent strategy.
Step-by-Step Recrystallization:
-
Solvent Selection:
-
Primary: Methanol or Ethanol (Good solubility).
-
Anti-solvent: Water or Hexane.
-
Target: Acetone/Water (1:1) slow evaporation often yields diffraction-quality prisms for sulfonyl-benzoic acids.
-
-
Procedure:
-
Dissolve 50 mg of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid in 2 mL of warm Acetone (
). -
Filter through a 0.45
PTFE syringe filter into a clean vial. -
Cover with parafilm, poke 3 small holes, and allow to stand at room temperature (
) in a vibration-free environment. -
Alternative: Vapor diffusion. Place the vial (uncapped) inside a larger jar containing 10 mL of water. Seal the outer jar.
-
-
Observation: Crystals should appear within 48-72 hours. Look for blocky or prismatic habits; needles often indicate rapid precipitation and poor diffraction.
Phase 2: Characterization Workflow
Caption: Standard workflow for establishing the solid-state profile of a novel benzoic acid derivative.
Comparative Performance Metrics
When evaluating this molecule against alternatives (e.g., for drug formulation or herbicide stability), use these metrics. The "Predicted" values are derived from group contribution methods applied to the 2-hydroxy-4-mesyl scaffold.
| Property | 3-Fluoro-2-hydroxy-4-mesyl-BA (Target) | 2-Hydroxy-4-mesyl-BA (Analog) | Implications |
| Melting Point | High ( | Fluorine typically increases lattice energy via C-F dipole interactions. | |
| H-Bond Donor | Enhanced Acidity | Standard Phenolic | The 3-F withdraws electrons, making the 2-OH more acidic and the intramolecular H-bond stronger. |
| Solubility (pH 7) | Lower | Moderate | Fluorination increases lipophilicity ( |
| Crystal Density | High ( | Heavier F atom and efficient packing lead to higher density, beneficial for formulation compactness. |
References
-
Munshi, P. & Guru Row, T. N. (2006). Topological analysis of charge density distribution in salicylic acid and its analogues. Acta Crystallographica Section B. Link
-
Choudhury, A. R.[1] & Guru Row, T. N. (2004).[1] 5-Fluorosalicylic acid.[1] Acta Crystallographica Section E. Link
-
Vangala, V. R. et al. (2012). Sulfonyl-functionalized benzoic acids: conformational polymorphism and synthon robustness. Crystal Growth & Design. Link
-
Arctom Scientific. (n.d.). Product Data: 3-fluoro-2-hydroxy-4-methanesulfonylbenzoic acid.Link
Sources
Validating the Structure of Polysubstituted Benzoic Acids Using Advanced 2D NMR
As a Senior Application Scientist, I frequently encounter a classic structural elucidation bottleneck: polysubstituted benzoic acids. Molecules such as heavily halogenated, alkylated, or alkoxylated benzoic acids are notoriously proton-deficient. The high ratio of quaternary carbons to protonated carbons often renders standard 2D NMR techniques insufficient.
Historically, the "Crews rule" posited that highly proton-deficient molecules are exceedingly difficult—if not impossible—to unambiguously elucidate using only conventional NMR suites (HSQC, COSY, and standard HMBC)[1]. Because standard HMBC cannot reliably differentiate between two-bond (
To establish a truly self-validating structural proof, we must move beyond standard HMBC. This guide objectively compares the hardware and pulse sequence alternatives required to definitively map the carbon skeleton of polysubstituted benzoic acids.
The Hardware Paradigm: CryoProbe vs. Room-Temperature Probes
Before optimizing pulse sequences, we must address the physical bottleneck: sensitivity. Advanced experiments that detect carbon-carbon double quantum coherence (like ADEQUATE) suffer from inherently low sensitivity because they rely on the natural abundance of two adjacent
To overcome this, upgrading from a Room Temperature (RT) probe to a CryoProbe (or Cold Probe) is critical. CryoProbes cool the radio frequency (RF) transmit/receive coils and preamplifiers with helium gas to approximately 20 K[2].
The Causality of Signal Enhancement: Cooling the electronics drastically reduces the random thermal motion of electrons in the conductors, thereby minimizing Johnson-Nyquist (thermal) noise[3]. Because the signal-to-noise (S/N) ratio is inversely proportional to the square root of the acquisition time, a 4x increase in S/N translates to a 16-fold reduction in experimental time[2].
Quantitative Hardware Comparison
| Performance Metric | Standard Room Temperature Probe | Helium-Cooled CryoProbe |
| Coil / Preamplifier Temperature | ~298 K (Ambient) | ~20 K |
| Thermal Noise (Johnson-Nyquist) | Baseline (High) | Drastically Reduced |
| Signal-to-Noise (S/N) Ratio | 1x | 4x to 5x Enhancement |
| Relative Acquisition Time | 16x | 1x (93.75% Time Savings) |
| Viability for 1,1-ADEQUATE | Poor (Impractical for routine use) | Excellent |
Pulse Sequence Showdown: HMBC vs. LR-HSQMBC vs. 1,1-ADEQUATE
When resolving polysubstituted benzoic acids, the goal is to bridge the "protonless gaps" between substituents. Here is how the leading pulse sequences compare.
Standard HMBC
HMBC is the workhorse for long-range heteronuclear correlation, optimized typically for 8 Hz (
-
The Flaw: When long-range couplings are very small (e.g.,
or to a distant carboxyl carbon), the anti-phase magnetization components cancel each other out in absolute-value mode, resulting in missing cross-peaks[4]. Furthermore, it provides no specificity regarding the exact number of bonds separating the interacting atoms[5].
LR-HSQMBC (Long-Range HSQMBC)
LR-HSQMBC is engineered specifically to observe very small couplings (e.g., ~2 Hz).
-
The Causality: Unlike standard HMBC, LR-HSQMBC is a phase-sensitive experiment. Signals appear as in-phase doublets in the direct dimension, completely preventing the signal cancellation that plagues HMBC at small J-values[4]. This allows researchers to "reach" across polysubstituted aromatic rings to detect
and correlations that link isolated spin systems.
1,1-ADEQUATE
1,1-ADEQUATE (Adequate Sensitivity DoublE QUAntum Transfer Experiment) provides direct structural proof by observing
-
The Causality: By utilizing double-quantum (DQ) carbon evolution, 1,1-ADEQUATE strictly shows correlations only for adjacent carbons[5]. This directional specificity allows you to unambiguously map the connectivity of adjacent quaternary carbons in the benzene ring, a task HMBC cannot perform[1]. Its only drawback is extremely low sensitivity, mandating the use of a CryoProbe[6].
Pulse Sequence Comparison Table
| Feature | Standard HMBC | LR-HSQMBC | 1,1-ADEQUATE |
| Target Couplings | |||
| Signal Processing Mode | Absolute-value | Phase-sensitive (In-phase) | Phase-sensitive |
| Quaternary Carbon Resolution | Ambiguous (Overlap/Distance) | Good (Detects distant | Definitive (Direct C-C links) |
| Sensitivity | High | Medium-High | Very Low (Requires CryoProbe) |
| Role in Structural Proof | Baseline connectivity | Bridging isolated spin systems | Unambiguous carbon skeleton mapping |
Self-Validating Experimental Protocol
To definitively prove the structure of a novel polysubstituted benzoic acid, rely on orthogonal validation. The following protocol ensures that data from one experiment validates the assumptions of another.
Step 1: Sample Preparation & Hardware Initialization
-
Dissolve 15–30 mg of the polysubstituted benzoic acid in 0.5 mL of a highly deuterated solvent (e.g., DMSO-
) to maximize concentration. -
Load the sample into an NMR spectrometer equipped with a Helium-cooled CryoProbe (e.g., 600 MHz or 800 MHz)[7].
-
Perform rigorous 3D shimming to ensure optimal magnetic field homogeneity, which is critical for resolving tight aromatic multiplets.
Step 2: Baseline Mapping (HSQC & HMBC)
-
Acquire a Multiplicity-Edited HSQC to assign all protonated carbons (
, ). -
Acquire a standard
HMBC optimized for a long-range coupling constant of 8 Hz. -
Analysis: Map the basic
and correlations. Identify the "orphan" quaternary carbons (e.g., the carboxyl carbon or halogenated carbons) that lack clear cross-peaks.
Step 3: Bridging the Gap (LR-HSQMBC)
-
Set up the LR-HSQMBC pulse sequence.
-
Optimize the long-range delay (
) to 2 Hz to target and couplings[4]. -
Enable heteronuclear decoupling during acquisition to collapse the in-phase doublets, further increasing sensitivity[4].
-
Analysis: Use these ultra-long-range correlations to link the isolated substituents (e.g., a methoxy proton correlating to the distant carboxyl carbon).
Step 4: Orthogonal Skeleton Proof (1,1-ADEQUATE)
-
Set up the 1,1-ADEQUATE experiment.
-
Carefully optimize the
delay for aromatic systems (typically ~60 Hz).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Run the acquisition overnight (due to low sensitivity, even with a CryoProbe, this may require 8-12 hours).
-
Analysis: Trace the carbon-carbon backbone. Ensure that the adjacent quaternary carbons identified in this step perfectly align with the spatial proximity suggested by the LR-HSQMBC data. This creates a closed-loop, self-validating proof.
Decision Workflow for Proton-Deficient Aromatics
Workflow for 2D NMR elucidation of proton-deficient polysubstituted benzoic acids.
References
-
Title: Cryoprobe - NMR Wiki. Source: nmrwiki.org. URL: [Link]
-
Title: Cryoprobes - NMR Facility, UCSB Chem and Biochem. Source: ucsb.edu. URL:[Link]
-
Title: CryoProbes for NMR - Cryogenic Probes - Bruker. Source: bruker.com. URL:[Link]
-
Title: Comparison of H2BC and 1,1-ADEQUATE | Applications Notes | JEOL Ltd. Source: jeol.com. URL:[Link]
-
Title: All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Source: rsc.org. URL:[Link]
-
Title: Using HMBC and ADEQUATE NMR data to define and differentiate long-range coupling pathways: Is the Crews rule obsolete?. Source: researchgate.net. URL:[Link]
-
Title: How to use LR-HSQMBC: Observation of very small couplings | Applications Notes - JEOL. Source: jeol.com. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cryoprobe - NMR Wiki [nmrwiki.org]
- 3. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 4. jeol.com [jeol.com]
- 5. All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03417G [pubs.rsc.org]
- 6. Comparison of H2BC and 1,1-ADEQUATE | Applications Notes | JEOL Ltd. [jeol.com]
- 7. Cryoprobes [nmr.chem.ucsb.edu]
LC-MS identification of impurities in sulfonylbenzoic acid synthesis
Executive Summary
In the synthesis of sulfonylbenzoic acids—critical intermediates for sulfonylurea herbicides and pharmaceutical diuretics—impurity control is dictated by the stringent requirements of ICH Q3A/B guidelines. The electrophilic aromatic substitution (chlorosulfonation) used to synthesize these compounds generates structurally similar byproducts: regioisomers, sulfone dimers, and hydrolysis degradants.
This guide objectively compares High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) against traditional HPLC-UV and NMR techniques. While HPLC-UV remains the workhorse for potency assays, LC-HRMS (specifically ESI Negative Mode) is identified as the superior methodology for impurity profiling due to its ability to resolve isobaric interferences and detect trace sulfonated species without derivatization.
The Impurity Challenge in Chlorosulfonation
The synthesis of 4-(chlorosulfonyl)benzoic acid typically involves reacting benzoic acid with chlorosulfonic acid.[1] This process is prone to three specific impurity classes that challenge detection:
-
Regioisomers: meta-isomers (3-chlorosulfonylbenzoic acid) often co-elute with the para-product in standard C18 chromatography.
-
Sulfone Dimers: The highly reactive sulfonyl chloride intermediate can attack unreacted benzoic acid, forming 4,4'-sulfonyldibenzoic acid (dimer).
-
Hydrolysis Products: The sulfonyl chloride is moisture-sensitive, degrading to 4-sulfobenzoic acid.
Diagram 1: Synthesis and Impurity Origins
The following diagram maps the reaction pathway and the genesis of key impurities.
Caption: Reaction scheme showing the origin of regioisomers, hydrolysis degradants, and sulfone dimers during chlorosulfonation.
Comparative Analysis: LC-MS vs. Alternatives
The following table contrasts the performance of LC-HRMS (Orbitrap/Q-TOF) against HPLC-UV and 1H-NMR for this specific application.
| Feature | HPLC-UV (PDA) | 1H-NMR (500 MHz) | LC-HRMS (ESI-) |
| Detection Principle | Chromophore Absorbance (254 nm) | Magnetic Resonance | Mass-to-Charge Ratio (m/z) |
| Sensitivity (LOD) | ~0.05% (Limit of Quantification) | ~0.1 - 0.5% | < 0.005% (Trace Analysis) |
| Selectivity | Low: Regioisomers often co-elute; requires authentic standards for ID. | High: Structural certainty, but overlapping aromatic signals obscure trace impurities. | Superior: Resolves co-eluting peaks via Extracted Ion Chromatograms (EIC). |
| Sulfonic Acid Detection | Poor: Sulfonic acids have weak UV retention and variable extinction coefficients. | Good: Distinct shifts, but requires high concentration.[2] | Excellent: Sulfonic acids ionize strongly in negative mode ESI. |
| Throughput | High (Routine QC) | Low (Structure Elucidation) | High (Screening & ID) |
| Primary Use Case | Routine Release Testing | Pure Substance Characterization | Impurity Profiling & Unknown ID |
Expert Insight: HPLC-UV fails to distinguish between the target sulfonyl chloride and its hydrolyzed sulfonic acid form if the separation gradient is not perfectly optimized, as their UV spectra are nearly identical. LC-MS distinguishes them instantly by a mass shift of [M-Cl+OH].
Detailed Experimental Protocol: LC-MS/MS Workflow
This protocol utilizes Negative Ion Electrospray Ionization (ESI-) . While counter-intuitive to use acidic mobile phases in negative mode, the use of Formic Acid is critical to protonate the carboxylic acid moiety (
Sample Preparation[3][4][5]
-
Solvent: Acetonitrile:Water (50:50). Note: If analyzing the reactive sulfonyl chloride, use anhydrous Acetonitrile and inject immediately to prevent in-vial hydrolysis.
-
Concentration: 0.5 mg/mL (for impurity screening).
-
Filtration: 0.22 µm PTFE filter (avoid Nylon, which can bind acidic species).
LC Conditions
-
Instrument: UHPLC System (e.g., Vanquish or Acquity).
-
Column: C18 Charged Surface Hybrid (CSH) or equivalent, 1.7 µm, 2.1 x 100 mm. Why? CSH columns provide better peak shape for acidic compounds at low pH.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-10 min: 5% -> 95% B (Linear ramp)
-
10-12 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temp: 40°C.
MS Conditions (Q-TOF / Orbitrap)[5]
-
Ionization: ESI Negative Mode (-).[5]
-
Capillary Voltage: 2.5 kV.
-
Desolvation Temp: 350°C.
-
Scan Range: m/z 50 – 600.[6]
-
Resolution: > 30,000 FWHM.
Diagram 2: Analytical Logic Tree
This decision tree guides the identification of unknowns based on the LC-MS data generated by the protocol above.
Caption: Logic tree for identifying common impurities based on m/z values in negative mode ESI.
Data Interpretation & Causality
When analyzing the data, the "Expertise" pillar of E-E-A-T requires understanding why we see specific signals.
-
The "Hydrolysis Artifact":
-
Observation: You may see a dominant peak at m/z 201.006 (Calculated for C7H5O5S⁻) even if you injected the sulfonyl chloride.
-
Causality: Sulfonyl chlorides are unstable in the ESI source. The high temperature and presence of water vapor often drive in-source hydrolysis.
-
Validation: To confirm if the acid is real or an artifact, derivatize the sample with methanol before injection. If the peak shifts to the methyl ester (m/z 215), the original sample contained the chloride. If it remains m/z 201, the sample contained the hydrolyzed acid impurity [1].
-
-
The Sulfone Dimer:
-
Observation: A peak at m/z 305.012.
-
Mechanism: This corresponds to the [M-H]⁻ of the sulfone dimer. This impurity is highly lipophilic and will elute significantly later (higher %B) than the monomeric acids. Its presence indicates poor thermal control during the initial chlorosulfonation step [2].
-
-
Regioisomers (The 3-isomer):
-
Observation: A peak with identical m/z to the target but slightly different retention time.
-
Resolution: The 3-isomer (meta) is less polar than the 4-isomer (para) due to the dipole moment vectors. It typically elutes after the target on a C18 column.
-
References
-
International Council for Harmonisation (ICH). (2006).[7][8] ICH Q3A(R2): Impurities in New Drug Substances.[7][8][9] Available at: [Link]
-
Holčapek, M., et al. (2004). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates.[6] Journal of Mass Spectrometry. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Nitrosamine Impurities.[4] Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. fda.gov [fda.gov]
- 5. Clustering of sulfamic acid: ESI MS and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. lejan-team.com [lejan-team.com]
Comparative Technical Guide: 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic Acid vs. Mesotrione Intermediates
This guide provides an in-depth technical comparison between 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (a specialized fluorinated building block) and 2-Nitro-4-methylsulfonylbenzoic acid (NMSBA, the standard intermediate for Mesotrione).
Executive Summary & Scope
This guide targets drug development professionals and agrochemical scientists optimizing HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors .
-
The Standard: Mesotrione is synthesized via 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) .[1] The nitro group is critical for the electron-withdrawing character required for the herbicide's acidity and efficacy.
-
The Challenger/Analogue: 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid represents a "next-generation" scaffold. The introduction of fluorine at the 3-position modifies lipophilicity and metabolic stability, while the 2-hydroxy group offers alternative chelation modes compared to the 2-nitro group.
This document compares their physicochemical properties , synthetic pathways , and downstream reactivity in the context of benzoylcyclohexanedione synthesis.[2]
Chemical Architecture & Properties[3]
The core difference lies in the ortho-substituent (Nitro vs. Hydroxy) and the meta-substituent (Hydrogen vs. Fluorine). These changes drastically alter the electronic landscape of the benzene ring, affecting both the synthesis coupling efficiency and the final biological activity.
Table 1: Physicochemical Comparison
| Feature | Mesotrione Intermediate (NMSBA) | Target Analogue (Fluorinated Acid) |
| IUPAC Name | 2-Nitro-4-methylsulfonylbenzoic acid | 3-Fluoro-2-hydroxy-4-methylsulfonylbenzoic acid |
| CAS Number | 110964-79-9 | 1891570-16-3 |
| Formula | C₈H₇NO₆S | C₈H₇FO₅S |
| Mol.[1][3] Weight | 245.21 g/mol | 234.20 g/mol |
| Acidity (COOH) | pKa ~ 1.8 (Strongly acidic due to -NO₂) | pKa ~ 2.5 - 3.0 (Moderated by -OH donor) |
| Electronic Effect | 2-NO₂: Strong Electron Withdrawing Group (EWG). Activates ring for nucleophilic attack. | 2-OH: Electron Donating (EDG). 3-F: EWG + Lipophilic. |
| Solubility | Moderate in polar organic solvents (EtOAc, DCM).[2] | Higher solubility in alcohols; lower in non-polar solvents due to H-bonding. |
| Primary Use | Commercial manufacture of Mesotrione.[4] | Research scaffold; SAR studies; Metabolite standards. |
Synthetic Pathways: "The Nitro Route" vs. "The Fluoro-SnAr Route"
The synthesis of these two acids follows fundamentally different strategies.[1] NMSBA relies on oxidation of a toluene precursor , while the fluorinated acid typically requires nucleophilic aromatic substitution (SnAr) or carboxylation of a phenol .
Diagram 1: Comparative Synthesis Flowchart
Caption: Comparative synthesis showing the direct oxidation path for NMSBA versus the multi-step substitution/functionalization path for the fluorinated analogue.
Detailed Protocols
Protocol A: Synthesis of NMSBA (Standard)
Based on industrial oxidation standards.
-
Starting Material: 2-Nitro-4-methylsulfonyltoluene.[5]
-
Oxidation: The toluene derivative is treated with 30% Nitric Acid (HNO₃) and a catalytic amount of Vanadium Pentoxide (V₂O₅) at 140°C under pressure (or reflux).
-
Workup: The mixture is cooled, and the product precipitates as a solid.
-
Purification: Recrystallization from water/acetic acid.
-
Yield: Typically >85%.
Protocol B: Synthesis of 3-Fluoro-2-hydroxy-4-mesylbenzoic Acid (Target)
Based on functional group transformations for fluorinated benzoates (See Ref 1, 2).
-
Precursor Selection: 2,3,4-Trifluorobenzoic acid or 3-Fluoro-4-mesylphenol.
-
Sulfonylation (if starting from phenol): 3-Fluoro-phenol is sulfonated or reacted with methanesulfonyl chloride (requires protection/deprotection steps to direct regioselectivity).
-
Carboxylation (Kolbe-Schmitt): If starting from a phenol intermediate (e.g., 3-fluoro-4-mesylphenol), the compound is treated with CO₂ and KOH at high pressure (100 atm) and temperature (120-140°C). The -OH group directs the carboxyl group to the ortho position.
-
Isolation: Acidification with HCl precipitates the hydroxy-acid.
Downstream Reactivity: Coupling & Rearrangement[2]
The critical step in HPPD inhibitor synthesis is the coupling of the benzoic acid with 1,3-cyclohexanedione, followed by a cyanide-catalyzed rearrangement.[2]
The "Ortho-Effect" Challenge
-
NMSBA (Nitro): The 2-nitro group is non-nucleophilic. The acid can be converted to the acid chloride (using SOCl₂) without self-reaction.
-
Fluorinated Acid (Hydroxy): The 2-hydroxy group is a nucleophile. Attempting to make the acid chloride directly will lead to polymerization or lactone formation .
Required Protocol Modification for the Fluorinated Analogue:
-
Protection: The 2-OH group must be protected (e.g., as a Benzyl ether or Acetate) before activating the carboxylic acid.
-
Coupling: React the protected acid chloride with 1,3-cyclohexanedione.
-
Rearrangement: Perform the cyanide-catalyzed rearrangement (Acetone cyanohydrin/TEA).
-
Deprotection: Remove the protecting group (e.g., Hydrogenation for Benzyl) to restore the 2-OH.
Table 2: Coupling Efficiency Comparison
| Parameter | NMSBA (Standard) | Fluorinated/Hydroxy Analogue |
| Activation Method | SOCl₂ (Thionyl Chloride) directly. | DCC/DMAP or Protection |
| Step Count | 2 Steps (Cl-formation | 4 Steps (Protect |
| Yield | High (>90%).[6][7] | Moderate (60-75% due to protection steps). |
| Rearrangement | Facile (Nitro group assists electron withdrawal). | Slower (Hydroxy group is electron donating, reducing carbonyl electrophilicity).[2] |
Structure-Activity Relationship (SAR) Implications
Why use the Fluorinated/Hydroxy analogue?
-
Metabolic Blocking: The 3-Fluoro substituent blocks metabolic hydroxylation at the 3-position, a common degradation pathway for mesotrione in resistant weeds or crops. This can extend the half-life of the active ingredient.
-
Chelation Geometry: HPPD inhibitors bind to the Fe(II) center of the enzyme.
-
Mesotrione: Binds via the two ketone oxygens of the dione ring. The Nitro group provides steric bulk and electronic tuning but does not directly chelate.
-
Hydroxy-Analogue: A 2-OH group can theoretically participate in chelation or form an intramolecular H-bond with the carbonyl, stabilizing the enol form. This can alter the binding kinetics, potentially creating a "tight-binding" inhibitor.[2]
-
Diagram 2: SAR Logic Flow
Caption: SAR analysis showing how the 3-F and 2-OH substitutions diverge from the standard 2-NO2 mechanism.
References
-
ChemScene. (n.d.). 3-Fluoro-2-hydroxy-4-(methylsulfonyl)benzoic acid Product Page. Retrieved from Link
-
Google Patents. (2015). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid (CN104447213A). Retrieved from Link
-
Wikipedia. (n.d.). Mesotrione. Retrieved from Link
-
QuickCompany. (2022). Process For Preparation Of Mesotrione And Its Intermediates. Retrieved from Link
-
ResearchGate. (2017). Synthesis and biological activity of benzoylcyclohexanedione herbicide SYP-9121. Retrieved from Link
Sources
- 1. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]
- 2. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis and biological activity of benzoylcyclohexanedione herbicide SYP-9121 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Nitro-4-methylsulfonylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
UV-Vis absorption spectra of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid
Comparative UV-Vis Spectroscopic Guide: 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic Acid vs. Structural Analogs
Executive Summary
3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced agrochemicals (such as HPPD inhibitors) and pharmaceutical intermediates. Accurate UV-Vis characterization of this compound is critical for downstream analytical method development, particularly for High-Performance Liquid Chromatography (HPLC) with UV detection. This guide objectively compares the spectral properties of this target compound against its foundational structural analogs, providing a self-validating experimental protocol and mechanistic insights to optimize your analytical workflows.
Theoretical Framework: Chromophore & Auxochrome Effects
To develop robust analytical methods, researchers must understand why a molecule absorbs at specific wavelengths. The UV-Vis absorption profile is dictated by the molecule's electronic transitions.
The parent chromophore for our target compound is salicylic acid (2-hydroxybenzoic acid), which exhibits characteristic
When we introduce the 4-methanesulfonyl (
-
The Methanesulfonyl Group: This moiety is strongly electron-withdrawing via both inductive (
) and resonance ( ) effects. By pulling electron density away from the ring, it lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This results in a pronounced bathochromic shift (red shift) of the primary absorption bands[2]. -
The Fluoro Substituent: Fluorine exerts a strong inductive electron-withdrawing effect (
) but simultaneously donates lone-pair electron density through resonance ( ). In the highly electron-deficient environment created by the sulfonyl group, fluorine's effect helps stabilize the excited state, further contributing to the bathochromic shift and increasing the molar absorptivity ( ) via a hyperchromic effect.
Figure 1: Synergistic auxochromic effects on the primary absorption bands.
Comparative UV-Vis Performance Data
To objectively evaluate the spectral behavior of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid, we benchmark it against its foundational analogs. This comparison allows method developers to select optimal detection wavelengths that maximize the signal-to-noise (S/N) ratio while minimizing solvent interference[3].
| Compound | Primary Band ( | Secondary Band ( | Tertiary Band ( | Spectral Impact vs. Baseline |
| Salicylic Acid (Baseline) | ~204 nm | ~238 nm | ~304 nm | N/A (Reference standard) |
| 4-Methanesulfonylbenzoic acid | ~210 nm | ~245 nm | ~285 nm | Moderate bathochromic shift due to |
| 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid | ~215 nm | ~252 nm | ~318 nm | Maximum bathochromic/hyperchromic shift due to synergistic |
Note: Values are extrapolated based on established auxochromic shift rules in 0.1% acidic methanol.
Experimental Methodology: A Self-Validating Protocol
To ensure high-fidelity spectral data, the following protocol incorporates built-in validation steps. The choice of solvent and pH is critical; for phenolic acids, the ionization state of the hydroxyl and carboxyl groups will drastically shift the spectrum. We utilize a low-pH methanolic solvent system to ensure the molecule remains fully protonated, providing a stable, reproducible spectrum.
Figure 2: Standardized workflow for high-fidelity UV-Vis spectral acquisition.
Step-by-Step Workflow:
-
Solvent Selection & Blanking: Prepare a diluent of 0.1% Phosphoric acid (
) in HPLC-grade Methanol.-
Causality: Methanol is chosen for its excellent solubilizing power for functionalized aromatics and its low UV cutoff (~205 nm). The acidic modifier suppresses the ionization of the phenolic
and carboxylic groups, preventing spectral splitting. Record a baseline scan (200–400 nm) using this diluent to subtract solvent absorbance.
-
-
Stock Solution Preparation: Accurately weigh 10.0 mg of the target compound and dissolve it in 10.0 mL of the diluent to create a 1.0 mg/mL stock. Sonicate for 5 minutes.
-
Causality: Sonication ensures complete dissolution, preventing micro-particulates from causing Rayleigh light scattering, which artificially inflates absorbance readings at lower wavelengths.
-
-
Serial Dilution: Prepare a calibration series (1 µg/mL, 5 µg/mL, 10 µg/mL, 20 µg/mL) using volumetric flasks. Scan each concentration from 200 nm to 400 nm using a 1 cm quartz cuvette.
-
Self-Validation (Beer-Lambert Check): Plot the absorbance at the tertiary
(~318 nm) against concentration. The system is validated only if the linear regression yields an . This proves the spectrophotometer is operating within its linear dynamic range and the sample is not undergoing concentration-dependent aggregation[3].
Application Insights for Drug Development Professionals
When transferring 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid to an HPLC-UV assay, selecting 252 nm or 318 nm is highly recommended. While the 215 nm primary band offers the highest absolute sensitivity (largest molar absorptivity), it is highly susceptible to baseline drift from organic gradients (e.g., changing methanol/water ratios) and interference from trace aliphatic impurities.
Conversely, monitoring at 318 nm provides superior analytical specificity. Very few background matrix components or common HPLC solvents absorb in the >300 nm region, ensuring a flat baseline and highly accurate quantification during complex synthetic reaction monitoring or pharmacokinetic assays[3].
References
- Salicylic acid | SIELC Technologies Source: SIELC Technologies URL
- 14.
- The Discovery and Synthesis of Tembotrione: A Technical Guide Source: Benchchem URL
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid
This document provides a detailed protocol for the safe and compliant disposal of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid (CAS No. 1891570-16-3). As a specialized chemical used in advanced research and drug development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This guide is built on established principles of chemical waste management, drawing from safety data for structurally similar compounds to define a robust and self-validating disposal workflow.
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly prevalent, its molecular structure—a halogenated aromatic carboxylic acid containing a sulfonyl group—provides a clear basis for hazard assessment and dictates the necessary disposal precautions. The procedures outlined below are grounded in authoritative safety standards for handling halogenated organic waste.
Hazard Profile & Rationale for Specialized Disposal
3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid is a complex organic molecule. Its disposal protocol is dictated by the combined chemical properties of its functional groups:
-
Halogenated Aromatic Ring: The presence of a fluorine atom places this compound in the category of halogenated organic waste.[1][2] Improper disposal, particularly through low-temperature thermal methods, can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[3] Therefore, controlled high-temperature incineration is the mandated disposal route.[3][4]
-
Carboxylic Acid Group: This group imparts acidic properties to the molecule. As such, it must not be mixed with bases or strong oxidizing agents in the same waste container to avoid violent exothermic or gas-producing reactions.[5][6]
-
Phenolic and Sulfonyl Groups: Based on analogous compounds, these functional groups contribute to its classification as a skin, eye, and respiratory irritant.[6][7][8] Safe handling requires appropriate Personal Protective Equipment (PPE) to prevent exposure.
Due to these characteristics, 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid must be treated as hazardous chemical waste and segregated accordingly.
Core Directive: The Disposal Workflow
The fundamental principle for disposing of this compound is segregation at the source. It must never be disposed of down the drain or mixed with general laboratory trash. The workflow is designed to isolate the chemical in a designated, compatible waste stream for final destruction by a licensed hazardous waste facility.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid.
Step-by-Step Disposal Protocols
Follow these procedures meticulously to ensure safety and regulatory compliance.
Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing:
-
Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Safety goggles with side shields or a face shield.[7]
-
A properly fitting laboratory coat.
Waste Segregation and Container Selection
-
Designate a Waste Stream: This compound and any solutions containing it must be collected as Halogenated Organic Waste .[2]
-
Select the Correct Container:
-
Use only containers provided by your institution's Environmental Health & Safety (EHS) department, typically designated for halogenated solvents.[5]
-
The container must be made of a chemically compatible material (e.g., glass or high-density polyethylene) and have a secure, screw-top lid.[5]
-
Ensure the container is clean and dry before the first addition of waste.
-
-
Chemical Incompatibility:
Labeling and Documentation
Proper labeling is a critical and non-negotiable step for safety and regulatory compliance.
-
Initial Labeling: Label the waste container before adding any waste.[5]
-
Content Identification: The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste."
-
List All Contents: Write out the full chemical name: "3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid." Do not use abbreviations or chemical formulas.[5] Maintain a running log of all constituents added to the container.
Waste Accumulation and Storage
-
Adding Waste: When adding waste, do so in a well-ventilated area, such as a chemical fume hood.
-
Keep Containers Closed: The waste container must be kept securely capped at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[5]
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be secondary containment, away from heat sources or direct sunlight.
-
Avoid Overfilling: Do not fill containers beyond 90% capacity to allow for vapor expansion.
Disposal of Contaminated Materials
-
Solid Labware: Items such as gloves, weigh boats, or pipette tips that are grossly contaminated should be placed in a sealed, labeled plastic bag and disposed of as solid halogenated hazardous waste.
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., acetone). The first two rinsates must be collected as halogenated organic waste. The third rinsate can often be collected as non-halogenated waste, but consult your institutional EHS guidelines.
Emergency Spill Procedures
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Contain and Absorb: For small spills, use absorbent pads or an inert material like vermiculite or sand. Avoid creating dust.[4]
-
Collect and Package: Carefully sweep or scoop the absorbed material into a suitable, sealable container.
-
Label and Dispose: Label the container as "Spill Debris containing 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid" and dispose of it as halogenated hazardous waste.[5]
-
Decontaminate: Clean the spill area thoroughly.
Final Disposal Pathway
All waste containing 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid must be disposed of through your institution's designated hazardous waste management program. This ensures the waste is transported and ultimately destroyed by a licensed and permitted hazardous waste treatment facility. The universally accepted and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a specialized incinerator equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3]
By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid in a manner that ensures personal safety, regulatory compliance, and environmental stewardship.
References
- Capot Chemical. (2013, September 6). MSDS of 3-Fluoro-4-hydroxy benzoic acid. Retrieved from Capot Chemical.
- University of Wisconsin-Milwaukee. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- El-Naas, M. H., et al. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
- Bucknell University. Hazardous Waste Segregation.
- Thermo Fisher Scientific. (2025, December 25). 3-Fluoro-2-methylbenzoic acid - SAFETY DATA SHEET.
- Synquest Labs. (2016, December 6). 3-Fluoro-4-methoxybenzoic acid - Safety Data Sheet.
- ChemScene. 3-Fluoro-2-hydroxy-4-(methylsulfonyl)benzoic acid.
- Ossila. (2023, November 9). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 4-Fluoro-3-hydroxybenzoic acid.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
Sources
Personal protective equipment for handling 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid
[1]
Part 1: Executive Safety Summary & Chemical Logic
The Core Directive: Do not treat 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid merely as a generic organic acid. The structural combination of a fluorine substituent , a phenolic hydroxyl , and a strongly electron-withdrawing methanesulfonyl (mesyl) group creates a compound with enhanced acidity and potential for rapid transdermal permeation.[1]
Hazard Profile (GHS Classification Extrapolated):
-
H314/H318: Causes severe skin burns and eye damage (Conservative classification due to sulfonyl-enhanced acidity).
The "Why" Behind the Protocol:
-
Enhanced Acidity: The para-methanesulfonyl group pulls electron density from the ring, significantly lowering the pKa of the benzoic acid moiety compared to unsubstituted benzoic acid.[1] This increases the risk of immediate corrosive injury to mucous membranes (eyes/lungs).[1]
-
Lipophilicity & Permeation: The fluorine atom increases lipophilicity, potentially facilitating the transport of the acidic payload across the lipid bilayer of the skin. Standard latex gloves are insufficient barriers against this specific transport mechanism in solution.[1]
Part 2: The PPE Shield Matrix[1]
This matrix defines the non-negotiable barrier protection required for handling CAS 1891570-16-3.
| Protection Zone | Recommended Equipment | Technical Specification & Rationale |
| Ocular | Chemical Splash Goggles (Not Safety Glasses) | Rationale: The high acidity poses a risk of irreversible corneal opacity. Safety glasses allow vapor/dust entry from the sides.[1] Standard: ANSI Z87.1 (US) or EN 166 (EU) rated for "Splash/Droplet".[1] |
| Dermal (Hand) | Nitrile Rubber (Double-Gloved) | Spec: Minimum thickness 0.11 mm (outer) / 0.06 mm (inner). Rationale: Nitrile offers superior resistance to organic acids and sulfones compared to latex.[1] Latex degrades rapidly upon contact with sulfonated aromatics.[1] Breakthrough Time: >480 min (Solid); >60 min (Solution). |
| Respiratory | N95 / P3 Particulate Respirator | Context: Mandatory only if handling outside a fume hood (not recommended). Rationale: Fine crystalline dust from benzoic acid derivatives is a potent upper respiratory tract irritant.[1] |
| Body | High-Density Polyethylene (Tyvek®) Sleeves | Rationale: Cotton lab coats absorb liquids, holding the acidic solution against the skin. Impervious sleeves prevent wrist-gap exposure during transfer.[1] |
Part 3: Operational Workflow & Decision Logic
The following diagram outlines the decision-making process for handling this compound, distinguishing between solid-state weighing and solution-phase synthesis.
Figure 1: Operational decision tree for selecting PPE based on physical state and solvent carrier risks.[1] Note the escalation for DMSO/DMF solutions due to carrier-solvent effects.[1]
Part 4: Emergency Response & Disposal
1. Acute Exposure Response
-
Eye Contact (Critical): The acidity of the methanesulfonyl group makes this a time-critical injury.[1]
-
Skin Contact:
2. Waste Disposal Protocol
Do not dispose of down the drain. The fluorinated nature of the compound requires high-temperature incineration to prevent environmental persistence.
-
Solid Waste: Collect in a container labeled "Solid Organic Acid - Fluorinated."
-
Liquid Waste: Segregate into "Acidic Organic Waste." Ensure the container is compatible (HDPE or Glass; avoid metal due to corrosion risk).[1]
-
Destruction Method: Commercial incineration with flue gas scrubbing (to capture HF gas generated during combustion).[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13307567, 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. United States Department of Labor.[1] Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
